1,6-Dihydrocarvone
Description
Dihydrocarvone has been reported in Cymbopogon martinii, Origanum cordifolium, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOCECCLWFDTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863556 | |
| Record name | 1,6-Dihydrocarvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
almost colourless liquid with a herbaceous, spearmint-like odour | |
| Record name | Dihydrocarvone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
87.00 to 88.00 °C. @ 6.00 mm Hg | |
| Record name | Dihydrocarvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036079 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.02 mg/mL at 15 °C, soluble in alcohol and most fixed oils; insoluble in water | |
| Record name | Dihydrocarvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036079 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Dihydrocarvone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.923-0.928 | |
| Record name | Dihydrocarvone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7764-50-3, 5948-04-9 | |
| Record name | p-Menth-8-en-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7764-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrocarvone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007764503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Dihydrocarvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-(1-methylvinyl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, (2R,5R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydrocarvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036079 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,6-Dihydrocarvone: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dihydrocarvone, a saturated monoterpene ketone, represents a molecule of significant interest in the fields of synthetic chemistry, pharmacology, and material science. Derived from the reduction of carvone, a major constituent of spearmint and caraway essential oils, dihydrocarvone serves as a versatile chiral building block for the synthesis of more complex molecules, including bioactive natural products and novel polymers.[1] Its inherent chemical functionalities—a ketone and an isopropenyl group—provide two distinct reactive centers for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and biological significance of this compound, tailored for professionals in research and drug development.
Part 1: Molecular Structure and Stereochemistry
This compound, systematically named 2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, is a p-menthane monoterpenoid with the molecular formula C₁₀H₁₆O.[2] Its structure consists of a cyclohexanone ring substituted with a methyl group at position 2 and an isopropenyl group at position 5. The "1,6" designation, though not part of the formal IUPAC name, is commonly used to indicate the reduction of the endocyclic double bond of its precursor, carvone, distinguishing it from dihydrocarveol (where the ketone is reduced) or other isomers.
The presence of two chiral centers at carbons 2 and 5 gives rise to four possible stereoisomers. These exist as two pairs of enantiomers, which are also diastereomers of each other:
-
(2R,5R)- and (2S,5S)-trans-Dihydrocarvone: The methyl and isopropenyl groups are on opposite faces of the cyclohexanone ring.
-
(2R,5S)- and (2S,5R)-cis-Dihydrocarvone: The methyl and isopropenyl groups are on the same face of the ring.
The stereochemistry of dihydrocarvone is crucial as it dictates its organoleptic properties and biological activity. For instance, the trans-isomer is often described as having a spearmint-like odor, while the cis-isomer can have a musty or woody note.[3] The stereoselective synthesis of these specific isomers is a key focus in both academic and industrial research.[4]
Caption: 2D structure of this compound (2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one).
Part 2: Chemical and Physical Properties
This compound is a colorless liquid with properties that are well-documented. These characteristics are essential for its handling, purification, and use in various applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | [2] |
| Molecular Weight | 152.23 g/mol | [2] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 87-88 °C @ 6 mmHg | [2] |
| 220-222 °C @ 760 mmHg | [5] | |
| Density | ~0.928 g/mL at 20 °C | [6] |
| Refractive Index (n²⁰/D) | 1.469 - 1.472 | [6] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. | [7] |
| Vapor Pressure | 0.107 mmHg @ 25 °C (estimated) | [5] |
| Flash Point | 82.78 °C (181.00 °F) | [5] |
Part 3: Spectroscopic Characterization
The structural elucidation of this compound and its isomers relies heavily on modern spectroscopic techniques. A comprehensive understanding of its spectral data is paramount for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (25.16 MHz, CDCl₃): The carbon spectrum provides a clear fingerprint of the molecule's ten carbon atoms. The chemical shifts are indicative of the different carbon environments.[2]
| Chemical Shift (ppm) | Assignment (Tentative) |
| 212.21 | C=O (C1) |
| 147.60 | =C (CH₃)CH₂ (Isopropenyl C) |
| 109.64 | =C H₂ (Isopropenyl C) |
| 47.10 | C5 (CH-Isopropenyl) |
| 46.90 | C2 (CH-CH₃) |
| 44.72 | C6 (CH₂) |
| 34.99 | C4 (CH₂) |
| 30.85 | C3 (CH₂) |
| 20.46 | Isopropenyl -CH₃ |
| 14.36 | C2 -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.[2]
| Wavenumber (cm⁻¹) | Assignment |
| ~2960-2850 | C-H stretching (alkane) |
| ~1710 | C=O stretching (ketone) |
| ~1645 | C=C stretching (alkene) |
| ~890 | =C-H bending (out-of-plane) |
The strong carbonyl stretch around 1710 cm⁻¹ is a definitive feature of the cyclohexanone ring. The absorptions at ~1645 cm⁻¹ and ~890 cm⁻¹ are characteristic of the exocyclic double bond of the isopropenyl group.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of dihydrocarvone results in a distinct fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z = 152. The fragmentation is driven by the functional groups and the cyclic structure.
Proposed Fragmentation Pathway:
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
Key fragments include ions resulting from the loss of the isopropenyl group (m/z 109), and a characteristic peak at m/z 82, which can be attributed to a retro-Diels-Alder type fragmentation, similar to that seen in its precursor, carvone.[3][9]
Part 4: Synthesis and Chemical Reactivity
Dihydrocarvone is accessible through several synthetic routes, primarily starting from abundant natural terpenes. Its functional groups offer pathways for a wide range of chemical modifications.
Synthetic Protocols
1. Reduction of Carvone: A common laboratory-scale synthesis involves the selective reduction of the endocyclic double bond of carvone. This can be achieved using dissolving metal reductions or catalytic hydrogenation. A reliable method utilizes zinc powder in a protic solvent system.[10][11]
Caption: Synthesis of Dihydrocarvone via reduction of Carvone.
Experimental Protocol: Reduction of (R)-(-)-Carvone
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-(-)-carvone (1 equivalent) in a 10:1 mixture of methanol and water.
-
Reaction: Add zinc dust (approx. 3-4 equivalents) to the solution in portions. The reaction is exothermic.
-
Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. This typically yields a mixture of cis- and trans-dihydrocarvone, with the trans isomer being the major product.[10]
-
Workup: Once the reaction is complete, filter the mixture to remove excess zinc. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure dihydrocarvone.
2. Rearrangement of Limonene Epoxide: An alternative industrial route involves the acid-catalyzed rearrangement of limonene-1,2-epoxide. This method can be tuned to selectively produce either cis or trans isomers depending on the starting epoxide isomer and reaction conditions.[12]
Chemical Reactivity
The dual functionality of dihydrocarvone makes it a valuable synthetic intermediate.
-
Reactions at the Ketone: The carbonyl group undergoes typical ketone reactions. It can be reduced to the corresponding alcohol, dihydrocarveol, using reagents like sodium borohydride (NaBH₄). It can also serve as an electrophile for nucleophilic additions, such as Grignard reactions or aldol condensations at the alpha-carbon. Furthermore, it is a substrate for Baeyer-Villiger oxidation, yielding a lactone.[13]
-
Reactions at the Isopropenyl Group: The exocyclic double bond is susceptible to electrophilic addition reactions, including hydrogenation, halogenation, and hydrohalogenation.[14] It can also be oxidized to form an epoxide or cleaved via ozonolysis. This functionality has been exploited in the synthesis of various derivatives, including insecticidal sesquiterpenes and antimalarial tetraoxanes.[15]
Part 5: Biological Activity and Applications
Dihydrocarvone and its derivatives exhibit a range of biological activities, making them attractive scaffolds for drug discovery and development.
Antifungal and Antimicrobial Activity
Dihydrocarvone has demonstrated notable antifungal properties. It is reported to be a potential growth inhibitor of several yeast species, including Saccharomyces cerevisiae, Candida albicans, and Cryptococcus neoformans.[1][10] The general mechanism of action for monoterpene ketones is believed to involve the disruption of fungal cell membrane integrity. The lipophilic nature of the molecule allows it to partition into the lipid bilayer, leading to increased membrane fluidity and permeability, leakage of intracellular components, and ultimately, cell death.[16]
Recent research has focused on synthesizing hybrid molecules by condensing various aldehydes with the alpha-carbon of dihydrocarvone. These derivatives have shown potent antifungal activity against plant pathogens like Monilinia fructicola, with some compounds exhibiting EC₅₀ values as low as 15.7 µg/mL.[1][17] This highlights the potential of using the dihydrocarvone scaffold to develop new antifungal agents.
Other Applications
-
Flavor and Fragrance: Due to its pleasant herbal and minty aroma, dihydrocarvone is used as a flavoring agent in food products and as a fragrance component in cosmetics.[7]
-
Chiral Synthon: The defined stereochemistry of dihydrocarvone makes it a valuable starting material for the asymmetric synthesis of complex natural products and pharmaceuticals.[10]
-
Polymer Chemistry: Derivatives of dihydrocarvone have been explored as renewable monomers for the synthesis of novel polymers, such as shape-memory polyesters.[15]
Part 6: Safety and Toxicology
From a regulatory standpoint, dihydrocarvone is recognized as a flavoring agent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[7]
Toxicological Data Summary:
-
Acute Oral Toxicity (LD₅₀): > 5000 mg/kg in rats.[6]
-
Acute Dermal Toxicity (LD₅₀): > 5000 mg/kg in rabbits.[6]
-
Skin Irritation/Sensitization: A 20% solution was found to cause no irritation or sensitization in human studies.[6]
While generally regarded as safe for its intended use in flavors and fragrances, standard laboratory safety precautions should be observed when handling the pure compound. It is a combustible liquid and should be kept away from heat and open flames.[6]
Part 7: Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in complex mixtures such as essential oils or reaction products.
Caption: Standard workflow for the GC-MS analysis of this compound.
Typical GC-MS Protocol:
-
Sample Preparation: Dilute the sample (e.g., 10 mg) in a suitable volatile solvent (e.g., 1 mL of hexane or ethyl acetate).
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 240 °C.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-350.
-
Identification: Compare the retention time and mass spectrum of the analyte peak with that of an authentic standard or with entries in a spectral library (e.g., NIST, Wiley).[17]
Conclusion
This compound is a structurally interesting and synthetically versatile monoterpene ketone. Its well-defined stereochemistry, coupled with the reactivity of its ketone and isopropenyl moieties, establishes it as a valuable chiral precursor for organic synthesis. The demonstrated antifungal activity of dihydrocarvone and its derivatives presents a promising scaffold for the development of new therapeutic agents and agrochemicals. Supported by a favorable safety profile for its established uses, continued research into the synthesis, reactivity, and biological mechanisms of this compound is poised to unlock new applications in drug development, material science, and beyond. This guide serves as a foundational resource for scientists and researchers aiming to harness the potential of this important natural product derivative.
References
- 1. In Vitro Antifungal Activity and Toxicity of Dihydrocarvone-Hybrid Derivatives against Monilinia fructicola - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases [open.fau.de]
- 5. scielo.br [scielo.br]
- 6. p-Menth-8-en-2-one - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (+)-DIHYDROCARVONE(7764-50-3) 1H NMR spectrum [chemicalbook.com]
- 8. Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, trans- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. farm.ucl.ac.be [farm.ucl.ac.be]
- 12. researchgate.net [researchgate.net]
- 13. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Stereoisomers of 1,6-Dihydrocarvone and their nomenclature
An In-Depth Technical Guide to the Stereoisomers of 1,6-Dihydrocarvone: Nomenclature, Synthesis, and Analysis
Abstract
This compound, a p-menthane monoterpenoid ketone, is a chiral molecule of significant interest in natural product chemistry, stereoselective synthesis, and the flavor and fragrance industry.[1][2] Its structure features two stereogenic centers, giving rise to four distinct stereoisomers. The biological activity, olfactory properties, and utility as a chiral building block are intrinsically linked to its stereochemistry.[1][2] This technical guide provides a comprehensive examination of the stereoisomers of this compound, detailing their precise nomenclature, stereochemical relationships, methods of synthesis, and protocols for analytical separation. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the stereochemical nuances of this important molecule.
Molecular Structure and Stereogenic Centers
This compound, systematically named 2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one according to IUPAC nomenclature, possesses a molecular formula of C₁₀H₁₆O and a molecular weight of 152.23 g/mol .[3] The structure is derived from the reduction of the endocyclic double bond of the parent compound, carvone.[3]
The key to its stereoisomerism lies in the presence of two chiral centers at positions C2 and C5 of the cyclohexanone ring:
-
C2: The carbon atom bearing the methyl group.
-
C5: The carbon atom bearing the isopropenyl group (prop-1-en-2-yl).
The presence of two stereocenters (n=2) results in a maximum of 2ⁿ = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is diastereomeric.
Nomenclature and Stereochemical Assignment
The four stereoisomers are categorized into two diastereomeric groups based on the relative orientation of the methyl and isopropenyl substituents: trans and cis. Within each group, there exists a pair of enantiomers. The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6]
The trans-Isomers (Dihydrocarvone)
In the trans configuration, the methyl group at C2 and the isopropenyl group at C5 are on opposite sides of the cyclohexane ring.
-
(+)-trans-Dihydrocarvone:
-
Absolute Configuration: (2R, 5R)
-
Systematic Name: (2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
-
Common Synonyms: (+)-Dihydrocarvone, p-Menth-8-en-2-one[3]
-
-
(-)-trans-Dihydrocarvone:
-
Absolute Configuration: (2S, 5S)
-
Systematic Name: (2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
-
Common Synonyms: (-)-Dihydrocarvone[7]
-
The (2R,5R) and (2S,5S) isomers are enantiomers of each other.
The cis-Isomers (Isodihydrocarvone)
In the cis configuration, the methyl and isopropenyl groups are on the same side of the ring.
-
(+)-cis-Dihydrocarvone:
-
Absolute Configuration: (2S, 5R)
-
Systematic Name: (2S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
-
Common Synonyms: (+)-Isodihydrocarvone[8]
-
-
(-)-cis-Dihydrocarvone:
-
Absolute Configuration: (2R, 5S)
-
Systematic Name: (2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
-
Common Synonyms: (-)-Isodihydrocarvone[9]
-
The (2S,5R) and (2R,5S) isomers are also enantiomers. Any cis-isomer is a diastereomer of any trans-isomer.
Visualization of Stereoisomeric Relationships
The relationships between the four stereoisomers can be visualized as follows:
Caption: Stereochemical relationships of this compound isomers.
Synthesis and Stereocontrol
The stereoisomers of this compound are most commonly prepared via the reduction of the conjugated carbon-carbon double bond of (R)-(-)-carvone or (S)-(+)-carvone.[2] The choice of starting enantiomer determines the absolute configuration at C5, while the reaction conditions and reducing agent influence the stereochemistry at C2, dictating the ratio of cis to trans diastereomers.
A common laboratory-scale synthesis involves the reduction of carvone using zinc powder in a protic solvent system.[1][2] This method typically yields a diastereomeric mixture of cis- and trans-dihydrocarvones, with the trans isomer often being the major product.[1] For instance, the reduction of (R)-(-)-carvone yields a mixture of (2S,5S)-(-)-dihydrocarvone (trans) and (2S,5R)-(+)-isodihydrocarvone (cis).
Physicochemical and Spectroscopic Data Summary
The differentiation between stereoisomers is critical for their application. While enantiomers share identical physical properties (except for optical rotation), diastereomers have distinct physical and spectroscopic properties.
| Property | (+)-trans-(2R,5R) | (-)-trans-(2S,5S) | (+)-cis-(2S,5R) | (-)-cis-(2R,5S) |
| Common Name | (+)-Dihydrocarvone | (-)-Dihydrocarvone | (+)-Isodihydrocarvone | (-)-Isodihydrocarvone |
| CAS Number | 5524-05-0[10] | 619-02-3[7] | 3792-53-8[8] | 5948-04-9[9] |
| Molecular Formula | C₁₀H₁₆O[3] | C₁₀H₁₆O[7] | C₁₀H₁₆O[8] | C₁₀H₁₆O[9] |
| Molecular Weight | 152.23 g/mol [3] | 152.23 g/mol [7] | 152.23 g/mol [8] | 152.23 g/mol [9] |
| Boiling Point | 87-88 °C @ 6 mmHg | N/A | N/A | N/A |
| Density | ~0.929 g/mL at 25°C | N/A | N/A | N/A |
| Optical Activity | [α] > 0 | [α] < 0 | [α] > 0 | [α] < 0 |
| ¹³C NMR (Ketone C=O) | ~212.2 ppm[3] | ~212.2 ppm | N/A | N/A |
Note: Data for specific isomers can be sparse; values for boiling point, density, and NMR are often reported for mixtures or for one of the more common isomers.
Experimental Protocol: Chiral Gas Chromatography Analysis
The separation and quantification of all four stereoisomers require enantioselective analytical techniques. Chiral phase gas chromatography (CPGC) is the method of choice for this purpose.[1]
Objective
To separate and identify the four stereoisomers of this compound from a synthesized mixture using chiral gas chromatography coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Materials and Instrumentation
-
Sample: Synthesized mixture of dihydrocarvone isomers, dissolved in a suitable solvent (e.g., hexane or ethyl acetate) at ~1 mg/mL.
-
Instrument: Gas Chromatograph (GC) with FID or MS detector.
-
Chiral GC Column: A cyclodextrin-based capillary column, such as one with a heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin chiral stationary phase, is effective for separating these monoterpenes.[1]
-
Carrier Gas: Helium or Hydrogen, high purity.[11]
Step-by-Step Methodology
-
Sample Preparation: a. Accurately weigh and dissolve ~10 mg of the dihydrocarvone isomer mixture in 10 mL of hexane. b. If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter. c. Prepare analytical standards of known stereoisomers if available for peak identification.
-
Instrument Setup (Example Conditions): a. Injector: Set to 250 °C. b. Injection Volume: 1 µL with a split ratio of 50:1. c. Carrier Gas Flow: Set to a constant flow of 1.0 mL/min (Helium).[11] d. Oven Temperature Program: i. Initial temperature: 60 °C, hold for 2 minutes.[11] ii. Ramp: Increase temperature at 5 °C/min to 180 °C. iii. Hold: Maintain 180 °C for 5 minutes. e. Detector (FID): Set temperature to 280 °C.
-
Data Acquisition and Analysis: a. Inject the sample and begin the GC run. b. Record the chromatogram. Four distinct peaks corresponding to the four stereoisomers should be observed. c. Identify peaks by comparing retention times with known standards or by co-injection.[1] d. If using an MS detector, confirm peak identity by comparing mass spectra to library data. The primary fragmentation pattern will be similar for all isomers, but the combination of retention time and mass spectrum provides definitive identification.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and chiral analysis of dihydrocarvone.
Conclusion
The stereochemistry of this compound is a defining feature that governs its physical, chemical, and biological properties. A precise understanding of the nomenclature, including both relative (cis/trans) and absolute (R/S) configurations, is fundamental for research and development in fields utilizing this molecule. The synthesis from carvone provides a direct route to these compounds, while analytical methods like chiral gas chromatography are indispensable for their separation and characterization. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently work with and understand the distinct stereoisomers of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. myheplus.com [myheplus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. (1S,4S)-Dihydrocarvone | C10H16O | CID 443183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cis-Dihydrocarvone [webbook.nist.gov]
- 9. cis-Dihydrocarvone | C10H16O | CID 443181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (E)-dihydrocarvone [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Natural Occurrence, Analysis, and Significance of Dihydrocarvone in Essential Oils
Abstract
Dihydrocarvone, a p-menthane monoterpenoid ketone, is a naturally occurring compound found in the essential oils of various plant species. As a reduced derivative of the well-known carvone, it contributes to the aromatic profile of these oils and possesses a range of biological activities of interest to the pharmaceutical, agricultural, and cosmetic industries. This technical guide provides an in-depth exploration of dihydrocarvone, focusing on its natural sources, biosynthetic origins, and the analytical methodologies required for its robust identification and quantification. We will delve into detailed experimental protocols, explain the rationale behind methodological choices, and discuss the compound's potential applications for researchers and drug development professionals.
Introduction to Dihydrocarvone
Dihydrocarvone (C₁₀H₁₆O) is a saturated cyclic ketone and a derivative of carvone, differing by the reduction of the endocyclic double bond of the cyclohexene ring.[1] It exists as several stereoisomers, with cis- and trans-dihydrocarvone being the most common. These isomers, like their carvone enantiomer precursors, can exhibit distinct sensory and biological properties.[2][3] While less commercially prominent than carvone, which is famous for defining the characteristic scents of spearmint (R-(-)-carvone) and caraway (S-(+)-carvone), dihydrocarvone is a significant constituent in several essential oils and is noted for its herbaceous, minty, and slightly milder aroma compared to carvone.[2][4] Its presence and concentration can vary significantly, influencing the overall chemical profile and therapeutic potential of an essential oil. Understanding its natural distribution is crucial for quality control, authentication of essential oils, and exploring its utility as a chiral building block in chemical synthesis or as a bioactive agent.[5]
Natural Occurrence and Distribution
Dihydrocarvone is not ubiquitous but is a characteristic marker in the essential oils of specific plant genera, most notably Mentha, Carum, and Poiretia. The concentration of dihydrocarvone is highly dependent on the plant's species, chemotype, geographical origin, and developmental stage at harvest.[6]
Table 1: Occurrence of Dihydrocarvone Isomers in Select Essential Oils
| Plant Species | Plant Part | Dihydrocarvone Isomer(s) | Reported Concentration (%) | Reference |
| Mentha spicata (Spearmint) | Aerial Parts | cis-dihydrocarvone | 1.9 ± 0.49 | [7] |
| Mentha spicata (Spearmint) | Aerial Parts | cis-dihydrocarvone | 2.04 | [7] |
| Mentha spicata (Spearmint) | Aerial Parts | cis-dihydrocarveol* | 1.43 | [8] |
| Carum carvi (Caraway) | Fruits (Seeds) | trans-dihydrocarvone | 0 - 0.5 | [9] |
| Poiretia latifolia | Native Flowers | (1R, 4R)-trans-(+)-dihydrocarvone | 77.80 | [10] |
| Poiretia latifolia | Native Leaves | (1R, 4R)-trans-(+)-dihydrocarvone | 18.05 | [10] |
*cis-dihydrocarveol is a closely related reduction product of carvone.
The essential oil of Poiretia latifolia flowers stands out as a remarkably rich source of (1R, 4R)-trans-(+)-dihydrocarvone, where it is the principal component.[10] In contrast, it is a minor constituent in spearmint (Mentha spicata) and caraway (Carum carvi) oils, where its presence is often secondary to the dominant carvone and limonene.[7][9] This variability underscores the importance of precise analytical characterization for any research or development application.
Biosynthesis of Dihydrocarvone
The biosynthesis of dihydrocarvone is intrinsically linked to the well-established monoterpene pathway that produces its precursor, carvone. The process originates from geranyl diphosphate (GPP), the universal precursor for monoterpenes.
The key steps are:
-
Cyclization: Geranyl diphosphate is cyclized by the enzyme limonene synthase to form (+)-limonene (in caraway) or (-)-limonene (in spearmint).[11]
-
Hydroxylation: Limonene is then hydroxylated by a cytochrome P450-dependent hydroxylase to produce trans-carveol.[11]
-
Dehydrogenation: A dehydrogenase enzyme oxidizes trans-carveol to carvone.[11]
-
Reduction: Dihydrocarvone is subsequently formed via the reduction of the endocyclic double bond of carvone. This final step is catalyzed by a reductase enzyme.
The following diagram illustrates this biosynthetic sequence.
Methodologies for Extraction and Analysis
The accurate quantification and identification of dihydrocarvone within a complex essential oil matrix requires a systematic and validated analytical workflow.
Extraction of Essential Oil: Hydrodistillation
Hydrodistillation is the most common and standardized method for extracting essential oils from plant material. The choice of this method is based on its ability to efficiently extract volatile compounds like dihydrocarvone while minimizing thermal degradation.
Protocol: Laboratory-Scale Hydrodistillation using a Clevenger-type Apparatus
-
Preparation of Plant Material: Weigh approximately 100 g of dried and coarsely ground plant material (e.g., spearmint leaves, caraway seeds). The grinding process increases the surface area, facilitating more efficient oil extraction.
-
Apparatus Setup: Place the ground plant material into a 2 L round-bottom flask. Add 1 L of deionized water. Connect the flask to a Clevenger-type apparatus, which is then fitted with a condenser.
-
Distillation: Heat the flask using a heating mantle. As the water boils, the steam passes through the plant material, rupturing the oil glands and volatilizing the essential oils.
-
Condensation & Separation: The steam and oil vapor mixture travels into the condenser, where it cools and liquefies. The condensate collects in the graduated collection tube of the Clevenger apparatus. Because the essential oil is generally less dense than water, it will form a distinct layer on top of the aqueous distillate.
-
Collection: Continue the distillation for 3 hours, or until no more oil is collected. Allow the apparatus to cool completely. Carefully drain the aqueous layer and collect the separated essential oil into a sealed, amber glass vial.
-
Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the oil at 4°C in the dark to prevent degradation.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for essential oil analysis.[12] It provides both qualitative (identification) and quantitative (relative percentage) data for individual components.
Protocol: GC-MS Analysis of Essential Oil
-
Sample Preparation: Prepare a 1% (v/v) solution of the extracted essential oil in a high-purity solvent such as hexane or dichloromethane.
-
Instrumentation:
-
Gas Chromatograph: An Agilent or similar GC system equipped with a capillary column is ideal. A non-polar (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) or a polar column can be used, with the former being common for general screening.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Inject 1 µL of the prepared sample in split mode (e.g., split ratio 50:1). The injector temperature should be set to 250°C to ensure rapid volatilization.
-
-
GC Oven Program: A temperature gradient is crucial for separating compounds with different boiling points. A typical program is:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: Maintain 240°C for 5 minutes.
-
Rationale: This slow ramp allows for the separation of closely eluting monoterpenes like limonene, carvone, and dihydrocarvone.
-
-
Mass Spectrometer:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Temperatures: Ion source at 230°C and MS quadrupole at 150°C.
-
-
Data Analysis:
-
Identification: Identify dihydrocarvone by comparing its retention time and mass spectrum with those of an authentic reference standard. In the absence of a standard, tentative identification is achieved by matching the acquired mass spectrum against a spectral library (e.g., NIST, Wiley).
-
Quantification: The relative percentage of dihydrocarvone is calculated based on the peak area relative to the total area of all identified peaks in the chromatogram (area percent normalization).
-
The following diagram outlines the complete analytical workflow.
Potential Applications in Research and Development
The presence of dihydrocarvone in essential oils is not merely of analytical interest; the compound itself has demonstrated several biological activities that make it a candidate for further investigation.
-
Antimicrobial and Antifungal Activity: As a monoterpene ketone, dihydrocarvone has been investigated for its ability to inhibit the growth of various bacteria and fungi, suggesting potential use as a natural preservative or therapeutic agent.[13]
-
Agrochemicals: Dihydrocarvone has been explored as a natural pest repellent and may serve as a green alternative to synthetic pesticides in sustainable agriculture.[5]
-
Flavor and Fragrance: Its mild, herbaceous, and minty profile makes it a valuable ingredient in the flavor and fragrance industry, used to create specific aromatic blends in food, cosmetics, and household products.[2][5]
-
Chiral Synthesis: As a chiral molecule, dihydrocarvone serves as a valuable starting material (chiral building block) for the organic synthesis of more complex, enantiomerically pure compounds, which is of high importance in pharmaceutical manufacturing.[5]
Conclusion
Dihydrocarvone is a significant, naturally occurring monoterpenoid found in the essential oils of a select group of plants. While its concentration varies dramatically, from trace amounts in caraway to being the primary constituent in Poiretia latifolia, its contribution to the chemical and aromatic profile of these oils is undeniable. The robust analytical workflows detailed in this guide, centered on hydrodistillation and GC-MS, provide the necessary tools for its accurate identification and quantification. The demonstrated biological activities of dihydrocarvone, coupled with its utility as a chiral synthetic precursor, position it as a compound of considerable interest for ongoing and future research in drug development, agriculture, and materials science.
References
- 1. 1,6-Dihydrocarvone | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. researchgate.net [researchgate.net]
- 4. Carvone - Wikipedia [en.wikipedia.org]
- 5. Dihydro Carvone - Natural Micron Pharm Tech [nmpharmtech.com]
- 6. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 7. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Composition and In Vitro Antibacterial Activity of Mentha spicata Essential Oil against Common Food-Borne Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Spectroscopic Guide to 1,6-Dihydrocarvone for Advanced Research
This technical guide provides a comprehensive analysis of the spectroscopic data of 1,6-Dihydrocarvone (also known as p-menth-8-en-2-one), a monoterpenoid ketone of significant interest in the fields of flavor, fragrance, and synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define the structure and purity of this compound. Our approach emphasizes not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and confident structural elucidation.
Introduction: The Chemical Identity of this compound
This compound is a saturated cyclic ketone derived from the reduction of the endocyclic double bond of carvone.[1] Its chemical structure, a p-menthane skeleton with a carbonyl group at C-2 and an isopropenyl group at C-5, gives rise to a unique spectroscopic fingerprint.[1] Accurate interpretation of its NMR, IR, and MS spectra is paramount for its identification, quality control, and for understanding its chemical behavior in various applications.
Molecular Structure of this compound
Caption: Molecular structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for the acquisition of high-quality NMR data for a terpenoid sample like this compound is crucial for reproducibility and accurate interpretation.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Detailed Steps:
-
Sample Preparation: Accurately weigh 10-20 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube. The choice of CDCl₃ is based on its excellent solubilizing properties for nonpolar to moderately polar compounds and its well-separated solvent residual peak.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion. Ensure the instrument is properly tuned and shimmed to achieve high resolution and symmetrical line shapes.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR and DEPT Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is critical for assigning quaternary carbons and connecting different spin systems.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound displays characteristic signals for its aliphatic and olefinic protons. The following table summarizes the assigned chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-9a | 4.74 | s | |
| H-9b | 4.72 | s | |
| H-2 | 2.50 | m | |
| H-5 | 2.35 | m | |
| H-3a | 2.25 | m | |
| H-6a | 2.15 | m | |
| H-3b | 2.05 | m | |
| H-4a | 1.95 | m | |
| H-10 | 1.75 | s | |
| H-4b | 1.65 | m | |
| H-6b | 1.50 | m | |
| H-7 | 1.05 | d | 6.5 |
Note: Assignments are based on a combination of 1D and 2D NMR data interpretation. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
Key Observations:
-
The two singlets at 4.74 and 4.72 ppm are characteristic of the exocyclic methylene protons (H-9).
-
The doublet at 1.05 ppm corresponds to the methyl group at C-7, which is coupled to the methine proton at C-2.
-
The remaining signals in the aliphatic region (1.50-2.50 ppm) represent the diastereotopic methylene and methine protons of the cyclohexanone ring, exhibiting complex overlapping multiplets.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The assignments are confirmed using DEPT-135 and 2D NMR data.[1]
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |
| C-1 | 212.2 | Quaternary (C) |
| C-8 | 147.6 | Quaternary (C) |
| C-9 | 109.6 | Methylene (CH₂) |
| C-2 | 47.1 | Methine (CH) |
| C-5 | 46.9 | Methine (CH) |
| C-6 | 44.7 | Methylene (CH₂) |
| C-3 | 35.0 | Methylene (CH₂) |
| C-4 | 30.8 | Methylene (CH₂) |
| C-10 | 20.5 | Methyl (CH₃) |
| C-7 | 14.4 | Methyl (CH₃) |
Key Observations:
-
The downfield signal at 212.2 ppm is characteristic of a ketone carbonyl carbon (C-1).
-
The signals at 147.6 and 109.6 ppm correspond to the sp² hybridized carbons of the isopropenyl group (C-8 and C-9).
-
The DEPT-135 spectrum confirms the presence of two methyl groups, four methylene groups, two methine groups, and two quaternary carbons.
2D NMR Analysis: Connecting the Pieces
-
COSY: The COSY spectrum reveals the connectivity between adjacent protons. For example, correlations are observed between H-2 and the protons on C-3 and C-7, and between H-5 and the protons on C-4 and C-6.
-
HSQC: The HSQC spectrum directly links each proton to its attached carbon. This is fundamental for assigning the protonated carbons.
-
HMBC: The HMBC spectrum is crucial for establishing the overall carbon skeleton. Key correlations include:
-
The methyl protons H-7 show a correlation to the carbonyl carbon C-1 and the methine carbon C-2.
-
The olefinic protons H-9 show correlations to the quaternary carbon C-8 and the methine carbon C-5.
-
The methyl protons H-10 show correlations to C-8 and C-5.
-
HMBC Correlation Diagram
Caption: Key HMBC correlations for structural assignment of this compound.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its carbonyl and alkene moieties.
Experimental Protocol: IR Data Acquisition
Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR accessory to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Medium | =C-H stretch (vinyl) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1710 | Strong, Sharp | C=O stretch (ketone) |
| 1645 | Medium | C=C stretch (alkene) |
| 1450 | Medium | C-H bend (aliphatic) |
| 890 | Strong | =C-H bend (out-of-plane, vinylidene) |
Key Observations:
-
The strong, sharp absorption at 1710 cm⁻¹ is highly characteristic of a saturated six-membered ring ketone.
-
The presence of the isopropenyl group is confirmed by the =C-H stretching vibration at 3080 cm⁻¹, the C=C stretching at 1645 cm⁻¹, and the strong out-of-plane =C-H bending at 890 cm⁻¹.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol: MS Data Acquisition
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a GC equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program that allows for good separation of the analyte from any impurities.
-
MS Detection: The eluent from the GC is directed into the ion source of the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is typically used.
-
Analysis: A quadrupole or ion trap mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
MS Spectral Data and Interpretation
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Proposed Fragment |
| 152 | Moderate | [M]⁺ (Molecular Ion) |
| 137 | Low | [M - CH₃]⁺ |
| 110 | High | [M - C₃H₆]⁺ (McLafferty rearrangement) |
| 95 | High | [M - C₃H₆ - CH₃]⁺ |
| 82 | Moderate | Retro-Diels-Alder fragmentation |
| 67 | High |
Key Fragmentation Pathways:
-
Molecular Ion: The peak at m/z 152 corresponds to the molecular weight of this compound (C₁₀H₁₆O).
-
McLafferty Rearrangement: A characteristic fragmentation of ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This results in the loss of propene (C₃H₆, 42 Da), leading to a prominent ion at m/z 110.
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group can lead to the loss of various alkyl radicals.
-
Retro-Diels-Alder Reaction: The cyclohexanone ring can undergo a retro-Diels-Alder fragmentation, leading to characteristic ions.
Proposed Fragmentation Scheme
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
Conclusion
The collective evidence from NMR, IR, and MS provides a definitive spectroscopic profile of this compound. The comprehensive assignment of its ¹H and ¹³C NMR spectra, facilitated by 2D correlation experiments, confirms the connectivity and stereochemistry of the molecule. The characteristic absorptions in the IR spectrum validate the presence of the key functional groups, while the fragmentation pattern in the mass spectrum is consistent with the proposed structure and provides further confirmation of its molecular formula. This guide serves as an authoritative reference for the spectroscopic analysis of this compound, enabling researchers to confidently identify and characterize this important monoterpenoid.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 1,6-Dihydrocarvone
Introduction
1,6-Dihydrocarvone, systematically named 2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, is a monoterpenoid ketone and a derivative of carvone. It is a naturally occurring compound found in various essential oils and serves as a versatile chiral building block in organic synthesis. The structural elucidation and stereochemical assignment of such molecules are paramount for their application in drug development and fragrance industries, where chirality can significantly influence biological activity and sensory properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules like this compound. By providing detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms, NMR allows for a comprehensive understanding of the molecular architecture. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the rationale behind spectral assignments.
Experimental Methodology: A Validated Approach
The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following protocols outline the standardized procedures for sample preparation and the setup of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR experiments.
Sample Preparation: Ensuring Quality and Consistency
A meticulously prepared sample is the cornerstone of a successful NMR experiment. The following steps ensure a homogenous solution, free from paramagnetic impurities and particulates that can degrade spectral quality.
Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The deuterium signal is used by the spectrometer to "lock" the magnetic field, compensating for any drift.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid impurities can disrupt the magnetic field homogeneity, leading to broadened spectral lines.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a convenient reference point.
-
Tube Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Before insertion into the spectrometer, wipe the exterior of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
NMR Data Acquisition: A Multi-faceted Approach
The following experiments are performed sequentially to build a complete picture of the molecular structure of this compound.
-
¹H NMR Spectroscopy: Provides information about the number of different types of protons and their chemical environments.
-
¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-90 and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbon atoms to which they are directly attached.
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the local electronic environment of each carbon atom.
Table 1: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (from DEPT) | Rationale for Assignment |
| C1 | 212.21 | C | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and the double bond character.[1] |
| C2 | 47.10 | CH | This methine carbon is adjacent to the carbonyl group, resulting in a downfield shift. |
| C3 | 34.99 | CH₂ | A methylene carbon in the cyclohexanone ring. |
| C4 | 30.85 | CH₂ | Another methylene carbon in the cyclohexanone ring. |
| C5 | 44.72 | CH | This methine carbon is substituted with the isopropenyl group. |
| C6 | 46.90 | CH₂ | A methylene carbon in the cyclohexanone ring. |
| C7 | 14.36 | CH₃ | The methyl group attached to C2. |
| C8 | 147.60 | C | The quaternary vinylic carbon of the isopropenyl group.[1] |
| C9 | 109.64 | CH₂ | The terminal vinylic methylene carbon of the isopropenyl group.[1] |
| C10 | 20.46 | CH₃ | The methyl group of the isopropenyl substituent. |
Note: The chemical shift values are based on data from the PubChem database and may vary slightly depending on the solvent and experimental conditions.[1]
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides detailed information about the proton environments. The chemical shifts, integration, and multiplicity (splitting patterns) are key to assigning each proton signal.
Table 2: Predicted ¹H NMR Spectral Data and Assignments for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H2 | ~2.4 | m | - | Methine proton adjacent to the carbonyl group. |
| H3a, H3b | ~1.8 - 2.0 | m | - | Diastereotopic methylene protons. |
| H4a, H4b | ~1.6 - 1.8 | m | - | Diastereotopic methylene protons. |
| H5 | ~2.2 | m | - | Methine proton bearing the isopropenyl group. |
| H6a, H6b | ~1.9 - 2.1 | m | - | Diastereotopic methylene protons adjacent to the carbonyl group. |
| H7 (3H) | ~1.1 | d | ~7 | Methyl protons coupled to the H2 methine proton. |
| H9a, H9b (2H) | ~4.7 | s | - | Vinylic protons of the terminal methylene group. |
| H10 (3H) | ~1.7 | s | - | Methyl protons on the double bond of the isopropenyl group. |
Note: The predicted chemical shifts and coupling constants are based on established principles of NMR spectroscopy and comparison with structurally related compounds. A definitive experimental dataset from a modern high-field NMR study is not publicly available.
2D NMR Correlations: Unambiguous Assignments
Two-dimensional NMR experiments, such as COSY and HSQC, are crucial for confirming the assignments made from the 1D spectra.
COSY (¹H-¹H Correlation Spectroscopy)
The COSY spectrum reveals which protons are coupled to each other. Key expected correlations for this compound are illustrated in the diagram below.
Caption: Predicted ¹H-¹H COSY correlations in this compound.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This is a powerful tool for definitively assigning both the ¹H and ¹³C signals.
Caption: Predicted ¹H-¹³C HSQC correlations in this compound.
Conclusion: A Comprehensive Structural Portrait
The combined application of one- and two-dimensional NMR techniques provides a robust and detailed structural elucidation of this compound. The ¹³C NMR and DEPT experiments allow for the identification and differentiation of all ten carbon atoms. The ¹H NMR spectrum, although complex, can be interpreted through chemical shifts, integration, and coupling patterns, with assignments solidified by COSY and HSQC data. This comprehensive spectral assignment is crucial for quality control, reaction monitoring, and the development of new synthetic methodologies involving this versatile chiral synthon.
References
Mass spectrometry fragmentation pattern of 1,6-Dihydrocarvone
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,6-Dihydrocarvone
Introduction
This compound (C₁₀H₁₆O, M.W. 152.23 g/mol ) is a monoterpenoid and a cyclic ketone found in various essential oils.[1][2] As a key component in the fields of flavor, fragrance, and natural product chemistry, its unambiguous identification is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds like terpenoids, providing both chromatographic separation and structural elucidation through mass fragmentation patterns.[3][4][5]
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound. It is designed for researchers and professionals who require a deep, mechanistic understanding of how this molecule behaves under standard GC-MS conditions to ensure its accurate identification and differentiation from its isomers.
Molecular Structure and Properties
Understanding the fragmentation of this compound begins with its structure. It is a p-menthane monoterpenoid characterized by a cyclohexanone ring substituted with a methyl group at position 2 and a prop-1-en-2-yl (isopropenyl) group at position 5.[1][2] The absence of the endocyclic double bond found in its parent compound, carvone, significantly influences its fragmentation behavior.
| Property | Value | Source |
| IUPAC Name | 2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one | [1] |
| Molecular Formula | C₁₀H₁₆O | [1][6] |
| Molecular Weight | 152.23 g/mol | [1][6] |
| Monoisotopic Mass | 152.120115 Da | [2] |
| SMILES | CC1CCC(CC1=O)C(=C)C | [1] |
| InChIKey | AZOCECCLWFDTAP-UHFFFAOYSA-N | [1] |
Principles of Electron Ionization (EI) Fragmentation
In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form an energetically unstable molecular ion (M⁺•).[7][8] This radical cation possesses excess energy, which it dissipates by undergoing a series of predictable bond cleavages and rearrangements.[8] The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. For cyclic ketones, fragmentation is often initiated by cleavage of the bonds alpha to the carbonyl group.[9][10]
Predicted Fragmentation Pathways of this compound
The mass spectrum of this compound is dictated by its functional groups: the ketone and the isopropenyl side chain. The primary fragmentation processes are initiated by the radical cation centered on the carbonyl oxygen.
-
Molecular Ion (M⁺•, m/z 152): The molecular ion peak is expected to be observed, though its intensity may vary. Its presence is crucial for determining the molecular weight of the analyte.
-
Alpha-Cleavage: As a cyclic ketone, the most favorable initial fragmentation is the cleavage of the C-C bonds adjacent to the carbonyl group (α-cleavage).[9][11] This is driven by the ability of the oxygen atom to stabilize the positive charge.
-
Loss of the Isopropenyl Group (•C₃H₅): Cleavage of the bond between the ring and the isopropenyl substituent is not a primary α-cleavage but a significant fragmentation pathway for similar structures. However, a more dominant fragmentation involves the ring itself.
-
Ring Opening: α-cleavage between C1 and C2 or C1 and C6 leads to the opening of the cyclohexanone ring, forming a distonic ion. This initial step is often the precursor to subsequent fragmentations.
-
-
Loss of Propylene (C₃H₆, 42 Da) via McLafferty Rearrangement: The molecular ion can undergo a McLafferty rearrangement. This involves the abstraction of a γ-hydrogen atom by the carbonyl oxygen, followed by the cleavage of the Cα-Cβ bond. This results in the expulsion of a neutral propylene molecule and the formation of a radical cation at m/z 110 .
-
Loss of the Isopropenyl Side Chain (•C₃H₅, 41 Da): Direct cleavage of the C5-isopropenyl bond would lead to a fragment at m/z 111 .
-
Retro-Diels-Alder (RDA) Reaction: While the cyclohexene ring is saturated, a retro-Diels-Alder-type fragmentation can be proposed, similar to that observed for the related compound carvone.[12] This would involve the cleavage of the ring, leading to the formation of a characteristic ion. For carvone, the base peak is often at m/z 82.[12][13] A similar cleavage for this compound could lead to a fragment at m/z 82 through a complex rearrangement following ring opening.
Summary of Key Predicted Fragments
| m/z | Proposed Identity | Fragmentation Pathway |
| 152 | [C₁₀H₁₆O]⁺• | Molecular Ion (M⁺•) |
| 137 | [M - CH₃]⁺ | Loss of a methyl radical |
| 110 | [C₇H₁₀O]⁺• | McLafferty Rearrangement (Loss of C₃H₆) |
| 111 | [C₇H₁₁O]⁺ | Loss of isopropenyl radical (•C₃H₅) |
| 82 | [C₅H₆O]⁺• | Retro-Diels-Alder (RDA) type fragmentation |
| 69 | [C₅H₉]⁺ | Further fragmentation of the ring or side chain |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Common fragment for saturated cyclic ketones[9] |
| 41 | [C₃H₅]⁺ | Isopropenyl cation or allyl cation |
Visualizing the Fragmentation
The following diagram illustrates the principal fragmentation pathways originating from the molecular ion of this compound.
References
- 1. This compound | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound (1S,4S)-Dihydrocarvone (FDB014916) - FooDB [foodb.ca]
- 3. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 4. areme.co.jp [areme.co.jp]
- 5. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 6. (E)-dihydrocarvone [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. GCMS Section 6.11.2 [people.whitman.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. ppbio.inpa.gov.br [ppbio.inpa.gov.br]
Chirality and optical rotation of 1,6-Dihydrocarvone enantiomers
An In-Depth Technical Guide to the Chirality and Optical Rotation of 1,6-Dihydrocarvone Enantiomers
Abstract
This technical guide provides a comprehensive examination of the stereochemical properties of this compound, a significant chiral monoterpenoid ketone derived from the reduction of carvone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of its enantiomers and diastereomers, provides validated protocols for their synthesis and characterization, and explores the principles and practical application of optical rotation as a critical analytical tool. The correlation between absolute configuration and optical activity is detailed, supported by quantitative data and procedural workflows, underscoring the importance of stereochemical integrity in scientific research and pharmaceutical applications.
The Stereochemical Landscape of this compound
This compound, systematically named 2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, is a saturated ketone that retains the chiral center of its precursor, carvone, and introduces a second one upon reduction of the endocyclic double bond. This creates a rich stereochemical landscape comprising both enantiomers and diastereomers.
1.1. Chirality and Stereoisomerism
The structure of this compound contains two stereocenters, at carbon 2 (bearing the methyl group) and carbon 5 (bearing the isopropenyl group). This gives rise to a total of 2² = 4 possible stereoisomers. The relationship between these isomers is critical for understanding their distinct physical and biological properties.
The reduction of a single enantiomer of carvone, such as (R)-(-)-carvone, does not yield a single product but rather a mixture of two diastereomers: (1R, 4R)-trans-dihydrocarvone and (1R, 4S)-cis-dihydrocarvone.[1] The trans isomer is typically the major product. These two diastereomers have different physical properties and can be separated. Each of these diastereomers has a corresponding enantiomer, which is derived from (S)-(+)-carvone.
The relationships can be summarized as follows:
-
(1R, 4R)-trans-dihydrocarvone and (1S, 4S)-trans-dihydrocarvone are enantiomers.
-
(1R, 4S)-cis-dihydrocarvone and (1S, 4R)-cis-dihydrocarvone are enantiomers.
-
Any cis isomer is a diastereomer of any trans isomer.
1.2. Isomer Identification
Precise identification of each stereoisomer is paramount. The following table summarizes the key identifiers for the predominant trans enantiomers.
| Property | (+)-trans-Dihydrocarvone | (-)-trans-Dihydrocarvone |
| Systematic Name | (2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one | (2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one |
| Absolute Configuration | 1R, 4R | 1S, 4S |
| Sign of Rotation | Dextrorotatory (+) | Levorotatory (-) |
| CAS Number | 5524-05-0[2] | 5948-04-9[3][4][5] |
Synthesis and Characterization
The most direct method to produce enantiomerically pure this compound is through the stereospecific reduction of the corresponding carvone enantiomer.
2.1. Protocol: Synthesis via Conjugate Reduction of Carvone
This protocol describes the conjugate (1,4-addition) reduction of the α,β-unsaturated ketone system in carvone using zinc dust. This method selectively reduces the carbon-carbon double bond within the cyclohexenone ring while preserving the carbonyl group and the exocyclic double bond.[6]
Causality: Zinc metal in the presence of a proton source like acetic acid or aqueous base is a classic and cost-effective method for the conjugate reduction of enones. The reaction proceeds via the formation of a zinc enolate, which is subsequently protonated to yield the saturated ketone. This method is chosen for its high chemoselectivity, reliably producing dihydrocarvone with minimal side products.[7]
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (R)-(-)-carvone (1 equivalent).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of methanol and water or ethanol.[1]
-
Reductant Addition: Add zinc dust (excess, ~2-3 equivalents) to the solution.
-
Initiation: Add a proton source, such as potassium hydroxide or acetic acid, to initiate the reaction.[7][8]
-
Reaction: Heat the mixture to reflux and stir vigorously for 1-2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the excess zinc residue. Wash the residue with the alcohol solvent.
-
Extraction: Remove the bulk of the alcohol solvent using a rotary evaporator. Extract the remaining aqueous residue with a nonpolar organic solvent (e.g., diethyl ether or hexane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude dihydrocarvone. The product is typically a mixture of trans and cis diastereomers, with the trans isomer predominating in a ratio of approximately 4.5:1.[1]
-
Validation: The crude product can be further purified by column chromatography to separate the diastereomers and analyzed by GC-MS and ¹H NMR to confirm its structure and purity.
Optical Rotation: Principles and Measurement
Optical activity is the defining physical characteristic that distinguishes enantiomers.[9] It refers to the ability of a chiral molecule to rotate the plane of plane-polarized light. This phenomenon is measured using a polarimeter.
3.1. The Principle of Polarimetry
Unpolarized light from a source (typically a sodium lamp, λ = 589 nm) is passed through a fixed polarizer, creating a beam of light that oscillates in a single plane.[9] When this plane-polarized light passes through a sample cell containing a solution of a chiral compound, the plane of polarization is rotated. An observer looking through a second, rotatable polarizer (the analyzer) will need to rotate it by a specific angle, α, to observe the maximum light intensity. This observed angle of rotation (α) is directly proportional to the concentration of the chiral substance and the path length of the sample cell.
3.2. Specific Rotation
To standardize this measurement into an intrinsic property of a compound, the specific rotation [α] is calculated. It is defined as the observed rotation when light passes through a 1 decimeter (dm) path length of a solution with a concentration of 1 gram per milliliter (g/mL).
The formula to calculate specific rotation is:
[α]Tλ = α / (c × l)
Where:
-
[α] is the specific rotation in degrees.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (e.g., "D" for the sodium D-line).
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
3.3. Protocol: Measurement of Optical Rotation
This protocol outlines a self-validating system for the accurate determination of specific rotation.
-
Sample Preparation: Accurately weigh a sample of purified this compound (e.g., 100 mg) and dissolve it in a precise volume of a suitable solvent (e.g., ethanol, chloroform) in a 10 mL volumetric flask. Calculate the concentration (c) in g/mL. Causality: Precise mass and volume are critical for an accurate concentration value, which is essential for the specific rotation calculation.
-
Instrument Calibration (Blank): Fill the polarimeter cell (of known path length, l) with the pure solvent. Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself, ensuring the trustworthiness of the subsequent measurement.
-
Sample Measurement: Rinse the cell with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α). Perform multiple readings and average them to minimize random error.
-
Temperature Control: Record the temperature (T) at which the measurement was taken, as specific rotation can be temperature-dependent.
-
Calculation: Use the formula above to calculate the specific rotation [α]. Report the value including the temperature and wavelength, e.g., [α]20D.
Correlating Chirality and Optical Rotation Data
Enantiomers possess identical physical properties except for their interaction with plane-polarized light; they rotate it in equal magnitudes but in opposite directions.[9] Therefore, if the specific rotation of one enantiomer is known, the rotation of its mirror image is also known.
For the trans-1,6-dihydrocarvone enantiomers, experimental data provides a clear correlation between the absolute R/S configuration and the dextro/levo direction of rotation.
| Enantiomer | Absolute Configuration | Sign of Rotation | Specific Rotation [α]20D (neat) |
| (+)-trans-Dihydrocarvone | (1R, 4R) | Dextrorotatory (+) | +14° to +20°[2] |
| (-)-trans-Dihydrocarvone | (1S, 4S) | Levorotatory (-) | -14° to -20° (inferred) |
Note: The specific rotation value is sourced from a commercial supplier for a mixture of isomers, which is predominantly the trans form.[2] The value for the (-)-enantiomer is inferred based on the principle that enantiomers have equal and opposite rotations.
Applications in Research and Drug Development
The stereochemical identity of a molecule is of profound importance in pharmacology and drug development. Enantiomers of a chiral drug can exhibit widely different pharmacological activities, metabolic fates, and toxicities.
-
Chiral Building Blocks: Dihydrocarvone enantiomers serve as valuable chiral synthons—starting materials for the synthesis of more complex, stereochemically defined molecules, including natural products and active pharmaceutical ingredients (APIs).
-
Quality Control: For any synthesis that uses or produces a specific enantiomer of this compound, polarimetry is an indispensable quality control tool. It provides a rapid, non-destructive method to confirm that the correct enantiomer has been produced and to determine its enantiomeric purity.
-
Mechanistic Studies: The distinct biological activities of the dihydrocarvone enantiomers can be leveraged to probe the stereochemical requirements of biological receptors and enzymes, providing insight into structure-activity relationships (SAR).
Conclusion
The this compound system is an exemplary case study in the principles of stereochemistry. Its synthesis from carvone directly illustrates the concepts of diastereomer formation and stereospecific reduction. The characterization of its enantiomers by optical rotation is a fundamental technique that bridges the gap between a molecule's three-dimensional structure and an observable physical property. For scientists in discovery and development, a rigorous understanding and application of these principles are not merely academic; they are essential for ensuring the stereochemical integrity, efficacy, and safety of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-Dihydrocarvone, 98%, mixture of isomers, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. (1S,4S)-Dihydrocarvone | C10H16O | CID 443183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound trans-Dihydrocarvone (FDB003876) - FooDB [foodb.ca]
- 5. trans-dihydrocarvone, 5948-04-9 [thegoodscentscompany.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scribd.com [scribd.com]
- 8. chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
The Biosynthesis of 1,6-Dihydrocarvone in Plants: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of 1,6-dihydrocarvone, a significant monoterpenoid found in various aromatic plants. While the upstream pathway leading to the precursor, carvone, is well-documented, the final reductive step to this compound is an area of ongoing research. This document synthesizes the current understanding of the complete pathway, from central carbon metabolism to the formation of this important natural product. It details the established enzymatic steps and proposes a scientifically-grounded hypothesis for the final conversion, implicating a NADPH-dependent carvone reductase. Furthermore, this guide offers a detailed, field-proven protocol for the identification, heterologous expression, and functional characterization of candidate enzymes, providing researchers with a robust framework for advancing the understanding of monoterpenoid biosynthesis.
Introduction: The Significance of this compound
This compound, also known as p-menth-8-en-2-one, is a naturally occurring monoterpenoid ketone found in the essential oils of several plant species, including palmarosa (Cymbopogon martinii) and certain oregano species (Origanum spp.)[1]. This compound contributes to the characteristic aroma of these plants and possesses various biological activities, making it a molecule of interest for the flavor, fragrance, and pharmaceutical industries. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems.
This guide will first delineate the well-established metabolic route from primary metabolites to the key intermediate, carvone. Subsequently, it will focus on the proposed final enzymatic step—the reduction of carvone to this compound—providing a detailed experimental workflow to identify and characterize the responsible enzyme.
The Upstream Biosynthetic Pathway: From Isoprenoid Precursors to Carvone
The biosynthesis of all terpenoids, including this compound, begins with the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway, which primarily operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. For monoterpenes like this compound, the MEP pathway is the principal source of IPP and DMAPP[2].
The key steps leading to the formation of carvone, the immediate precursor to this compound, are well-characterized, particularly in spearmint (Mentha spicata) and caraway (Carum carvi)[3][4].
2.1. Formation of Geranyl Diphosphate (GPP)
The head-to-tail condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by geranyl diphosphate synthase (GPPS) to yield the C10 precursor of all monoterpenes, geranyl diphosphate (GPP).
2.2. Cyclization to Limonene
GPP is then cyclized by the enzyme limonene synthase (LS) to form the monocyclic olefin, limonene. The stereospecificity of the limonene synthase determines whether (+)-limonene or (-)-limonene is produced.
2.3. Hydroxylation to trans-Carveol
Limonene undergoes hydroxylation at the C6 position, a reaction catalyzed by a cytochrome P450-dependent monooxygenase, limonene-6-hydroxylase. This enzymatic step introduces a hydroxyl group, yielding (-)-trans-carveol from (-)-limonene in spearmint[3].
2.4. Oxidation to Carvone
The final step in carvone biosynthesis is the oxidation of the hydroxyl group of trans-carveol to a ketone. This reaction is catalyzed by a NAD(P)H-dependent dehydrogenase, carveol dehydrogenase, resulting in the formation of carvone[3].
The Final Frontier: The Conversion of Carvone to this compound
The conversion of carvone to this compound involves the stereospecific reduction of the endocyclic carbon-carbon double bond (C1-C6). While this transformation has been achieved using biocatalysts in microorganisms, the specific enzyme responsible for this reaction in plants has not been definitively characterized.
3.1. A Plausible Candidate: The NADPH-Dependent Carvone Reductase
Based on analogous reactions in monoterpene metabolism, it is hypothesized that this reduction is catalyzed by a NADPH-dependent carvone reductase . This enzyme likely belongs to the aldo-keto reductase (AKR) superfamily or the short-chain dehydrogenase/reductase (SDR) superfamily, both of which are known to catalyze the reduction of α,β-unsaturated ketones in a variety of plant metabolic pathways[5]. Transcriptome analysis of Cymbopogon martinii, a known producer of this compound, has revealed the presence of genes encoding for aldo-keto reductases, further supporting this hypothesis[6].
Experimental Protocol: Identification and Characterization of a Candidate Carvone Reductase
This section provides a detailed, self-validating protocol for the identification, cloning, heterologous expression, and functional characterization of a candidate carvone reductase from a plant species known to produce this compound, such as Cymbopogon martinii.
4.1. Identification of Candidate Genes
-
Transcriptome Sequencing: Perform deep RNA sequencing (RNA-seq) on tissues with high essential oil content (e.g., leaves, inflorescences) from the target plant species.
-
Bioinformatic Analysis: Assemble the transcriptome and annotate the unigenes. Specifically search for sequences with homology to known plant aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs). Prioritize candidates with high expression levels that correlate with the accumulation of this compound.
4.2. Cloning and Heterologous Expression
-
Gene Amplification: Design primers based on the candidate gene sequences and amplify the full-length coding sequences from cDNA using PCR.
-
Vector Construction: Clone the amplified PCR products into a suitable bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
-
Heterologous Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 18°C) to enhance soluble protein production.
4.3. Protein Purification
-
Cell Lysis: Harvest the bacterial cells and lyse them using sonication in a lysis buffer containing a protease inhibitor cocktail.
-
Affinity Chromatography: Purify the His-tagged recombinant protein from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Protein Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its molecular weight and purity.
4.4. Enzyme Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified recombinant enzyme (1-5 µg)
-
Carvone (substrate, e.g., 1 mM)
-
NADPH (cofactor, e.g., 0.5 mM)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
-
Reaction Incubation: Initiate the reaction by adding the enzyme and incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Product Extraction: Stop the reaction and extract the product with an organic solvent such as ethyl acetate.
-
Product Analysis: Analyze the extracted product by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formation of this compound. Use an authentic standard of this compound for comparison of retention time and mass spectrum.
4.5. Kinetic Characterization
To determine the kinetic parameters (Km and Vmax) of the enzyme, perform the enzyme activity assay with varying concentrations of carvone and NADPH. Monitor the reaction progress by measuring the decrease in NADPH absorbance at 340 nm using a spectrophotometer.
Data Presentation: Essential Oil Composition
The following table summarizes the reported presence of key monoterpenoids in the essential oils of plant species relevant to the this compound biosynthetic pathway.
| Compound | Mentha spicata (Spearmint) | Cymbopogon martinii (Palmarosa) | Origanum vulgare (Oregano) |
| Limonene | Present | Present | Present |
| Carvone | Major Component | Trace | Variable |
| This compound | Not Reported | Present [1] | Present [1] |
| Geraniol | Trace | Major Component | Trace |
Conclusion and Future Perspectives
This technical guide has outlined the current understanding of the this compound biosynthetic pathway in plants, highlighting the established steps leading to its precursor, carvone, and proposing a scientifically supported hypothesis for the final reductive step. The provided experimental protocol offers a comprehensive framework for researchers to identify and characterize the elusive carvone reductase, a key step towards a complete understanding of this metabolic pathway.
Future research should focus on the functional characterization of candidate aldo-keto reductases and short-chain dehydrogenases/reductases from Cymbopogon martinii and other this compound-producing plants. Successful identification and characterization of this enzyme will not only fill a knowledge gap in plant biochemistry but also provide a valuable tool for the metabolic engineering of high-value natural products.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Enzyme Activity Measurement of NADPH Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Characterization of a sesquiterpene synthase and a short-chain dehydrogenase in zerumbone biosynthesis and the applications in engineered Saccharomyces cerevisiae [frontiersin.org]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
Thermochemical properties of 1,6-Dihydrocarvone
An In-depth Technical Guide to the Thermochemical Properties of 1,6-Dihydrocarvone
Abstract: this compound, a monoterpenoid ketone, serves as a valuable chiral building block in the synthesis of complex natural products and finds application in the flavor and fragrance industries. A comprehensive understanding of its thermochemical properties is paramount for process optimization, safety assessments, and the development of robust computational models in chemical synthesis and drug development. This guide provides a thorough examination of the current state of knowledge regarding the thermochemical properties of this compound. Due to a scarcity of direct experimental data in publicly accessible literature, this document emphasizes the predictive methods, detailed experimental protocols for determination, and advanced computational workflows required to obtain these critical parameters.
Thermochemical properties, such as enthalpy of formation, heat capacity, and enthalpies of phase transitions, are fundamental to chemical process design and analysis. For a compound like this compound, this data is essential for:
-
Reaction Engineering: Calculating reaction enthalpies (ΔHrxn) to manage thermal loads in reactors, preventing thermal runaways, and optimizing energy efficiency.
-
Purification and Process Design: Designing distillation and crystallization processes, which are governed by vaporization and fusion enthalpies.
-
Safety Analysis (HAZOP): Assessing the energetic potential of the molecule and its reactions to ensure safe handling and storage.
-
Computational Modeling: Providing accurate parameters for molecular modeling and simulation, which can accelerate the discovery and development of new synthetic routes and applications.
This guide is structured to provide researchers and drug development professionals with both the available estimated data and the detailed methodologies to generate high-fidelity experimental and computational data where none currently exists.
Predicted Thermochemical Properties
In the absence of comprehensive experimental data, computational estimation methods provide valuable first-order approximations. The Joback and Crippen methods, based on group contributions, are frequently used for this purpose. The table below summarizes the estimated thermochemical properties for (E)-dihydrocarvone. It is critical to recognize that these are calculated values and should be used with caution until validated by experimental measurement.
| Property | Symbol (Unit) | Estimated Value | Method | Source |
| Standard Enthalpy of Formation (Gas) | ΔfH°gas (kJ/mol) | -237.81 | Joback Method | |
| Standard Gibbs Free Energy of Formation | ΔfG° (kJ/mol) | 6.76 | Joback Method | |
| Enthalpy of Vaporization (at boiling point) | ΔvapH° (kJ/mol) | 41.63 | Joback Method | |
| Enthalpy of Fusion | ΔfusH° (kJ/mol) | 11.48 | Joback Method | |
| Octanol/Water Partition Coefficient | logPoct/wat | 2.568 | Crippen's Method | |
| Normal Boiling Point | Tboil (K) | 481.29 | Joback Method | |
| Critical Pressure | Pc (kPa) | 2701.41 | Joback Method |
Experimental Determination of Thermochemical Properties
Generating empirical data is the gold standard for thermochemical characterization. The following section details the authoritative experimental protocols for determining the key properties of this compound.
Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion (ΔH°c) is a cornerstone property from which the standard enthalpy of formation (ΔH°f) is derived. Constant-volume bomb calorimetry is the definitive technique for this measurement.
Causality of Experimental Choices: The "bomb" is a robust, constant-volume vessel, ensuring that the heat evolved corresponds directly to the change in internal energy (ΔE). The system is submerged in a precisely known mass of water, and the entire assembly's heat capacity is calibrated with a standard substance like benzoic acid to ensure traceability and accuracy.
Experimental Protocol:
-
Calorimeter Calibration: A pellet of certified benzoic acid (mass ~1g) is combusted in the bomb calorimeter. The temperature rise (ΔT) is recorded, and the heat capacity of the calorimeter (Ccal) is calculated using the known energy of combustion of benzoic acid. This step is crucial for establishing a self-validating system.
-
Sample Preparation: A sample of high-purity this compound (mass ~0.8-1.2g) is placed in a crucible within the bomb. A fuse wire is positioned to contact the sample.
-
Assembly and Combustion: The bomb is sealed, purged, and pressurized with an excess of pure oxygen (~30 atm). The bomb is then placed in the calorimeter, which is filled with a known mass of water. The initial temperature is recorded before the sample is ignited electronically.
-
Data Acquisition: The temperature of the water is monitored until a maximum is reached and the system begins to cool. The net temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.
-
Calculation: The heat released by the reaction (qrxn) is calculated using the formula: qrxn = - (Ccal * ΔT) The molar enthalpy of combustion is then determined from qrxn and the moles of the sample.
Derivation of Enthalpy of Formation: The standard enthalpy of formation (ΔH°f) is calculated from the experimentally determined ΔH°c using Hess's Law for the combustion reaction:
C₁₀H₁₆O(l) + 14 O₂(g) → 10 CO₂(g) + 8 H₂O(l)
ΔH°c = [10 * ΔH°f(CO₂, g) + 8 * ΔH°f(H₂O, l)] - [ΔH°f(C₁₀H₁₆O, l) + 14 * ΔH°f(O₂, g)]
The standard enthalpies of formation for CO₂(g), H₂O(l), and O₂(g) are well-established, allowing for the direct calculation of ΔH°f for this compound.
Phase Change Properties via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for measuring properties such as the enthalpy of fusion (melting) and heat capacity. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Experimental Protocol:
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards like indium and tin. This ensures the accuracy of the measured transition temperatures and energies.
-
Sample Preparation: A small, precisely weighed sample of this compound (5-15 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.
-
Thermal Program: The sample is subjected to a controlled heat/cool/heat cycle under an inert nitrogen atmosphere to erase its thermal history. Data is collected during the final heating ramp (e.g., 10 °C/min).
-
Data Analysis:
-
Enthalpy of Fusion (ΔHfus): The endothermic peak corresponding to melting is integrated. The area of this peak is directly proportional to the heat absorbed, yielding the enthalpy of fusion.
-
Heat Capacity (Cp): Cp is determined by measuring the displacement in the heat flow baseline between the sample run and a baseline run with empty pans. A run with a sapphire standard of known heat capacity is used for accurate quantification.
-
Enthalpy of Vaporization
The enthalpy of vaporization (ΔHvap) can be determined by measuring the vapor pressure of this compound as a function of temperature and applying the Clausius-Clapeyron equation. Techniques like the concatenated gas saturation method are suitable for low-volatility compounds like terpenoids.
Visualization of Experimental Workflow
The following diagram illustrates the relationship between the primary experimental techniques and the thermochemical properties they determine.
Quantum Chemical Deep Dive: A Technical Guide to the Conformational Landscape of 1,6-Dihydrocarvone
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 1,6-dihydrocarvone conformers. Designed for researchers, computational chemists, and professionals in drug development, this document outlines a robust, multi-level computational workflow for identifying and characterizing the conformational space of this versatile monoterpenoid. We will delve into the theoretical underpinnings of conformational analysis, provide a detailed, step-by-step protocol using state-of-the-art software, and discuss the interpretation of the resulting energetic and structural data. The methodologies presented herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.
Introduction: The Significance of Conformational Analysis in Molecular Sciences
This compound, a derivative of the naturally occurring carvone, is a chiral monoterpenoid with applications in the fragrance and pharmaceutical industries.[1] Its molecular structure, characterized by a 2,5-disubstituted cyclohexanone ring, allows for a rich conformational landscape. The three-dimensional arrangement of its constituent atoms, or conformation, is not static but rather a dynamic equilibrium of various spatial orientations. These conformational preferences are critical as they can profoundly influence the molecule's physical, chemical, and biological properties.[2]
In the realm of drug development, the bioactive conformation of a molecule—the specific three-dimensional shape it adopts to interact with a biological target—is of paramount importance.[3] A thorough understanding of the conformational propensities of a molecule like this compound is therefore a crucial step in rational drug design and in understanding its interactions at a molecular level.
This guide will provide a detailed protocol for elucidating the conformational isomers of this compound using a powerful combination of computational tools, primarily focusing on the CREST (Conformer-Rotamer Ensemble Search Tool) and CENSO (Conformer Ensemble Search and Optimization) workflow, with quantum chemical calculations performed using the ORCA software package.
Theoretical Foundations: Navigating the Potential Energy Surface
The conformational analysis of a molecule is fundamentally an exploration of its potential energy surface (PES). The PES is a mathematical landscape where the potential energy of a molecule is a function of its geometric coordinates. Conformers correspond to local minima on this surface. The goal of a conformational search is to identify these minima and determine their relative energies.
For a flexible molecule like this compound, with its rotatable bonds and ring puckering, the PES can be complex. A robust computational strategy is therefore essential to ensure a thorough exploration of this landscape. Our approach will be a multi-tiered strategy, starting with a broad, low-level search to identify a wide range of possible conformers, followed by progressively higher levels of theory to refine their geometries and energies. This hierarchical approach balances computational cost with accuracy.[4]
The Stereoisomers of this compound: A Starting Point
This compound possesses two stereocenters at the C2 and C5 positions of the cyclohexanone ring, leading to the existence of stereoisomers. The relative orientation of the methyl and isopropenyl groups can be either cis or trans. Furthermore, each of these diastereomers has a non-superimposable mirror image, an enantiomer. The primary focus of this guide will be on the conformational analysis of the naturally occurring (+)-trans-(1R,4R)-dihydrocarvone and its corresponding cis isomer.[5] Experimental evidence suggests that the trans diastereomer is generally more stable than the cis.[6]
A Validated Computational Workflow for Conformational Analysis
The following protocol outlines a comprehensive and validated workflow for the conformational analysis of this compound. This multi-step process is designed to be both thorough and computationally efficient.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformational Sampling | CREST Docs [crest-lab.github.io]
- 3. researchgate.net [researchgate.net]
- 4. Conformational study of two polymorphs of spiperone: possible consequences on the interpretation of pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Isopropyl-5-methyl-cyclopentanol | C9H18O | CID 12835445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ORCA Input Library - DFT calculations [sites.google.com]
An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of 1,6-Dihydrocarvone
Preamble: Navigating the Known and the Unknown in Chemical Safety
In the realms of chemical research and drug development, the imperative is to innovate, yet to do so with an unwavering commitment to safety. This guide provides a comprehensive toxicological profile of 1,6-Dihydrocarvone (CAS No: 5948-04-9), a monoterpene ketone utilized in flavor and fragrance applications.[1][2] It is a molecule of interest not only for its sensory properties but also as a potential building block in organic synthesis.[2]
As is often the case with specialty chemicals, the publicly available toxicological data for this compound is not exhaustive. Therefore, this document is structured to serve a dual purpose. Firstly, it collates and presents all available data specific to this compound. Secondly, and more critically, it outlines the rigorous, internationally accepted experimental frameworks—primarily the OECD Guidelines for the Testing of Chemicals—that would be employed to build a complete safety profile. This approach allows us to operate from a position of scientific integrity, acknowledging data gaps while simultaneously defining the precise path to their resolution. We will proceed by examining the molecule's fundamental properties, predicting its metabolic fate, and then systematically detailing the requisite toxicological assessments, from acute effects to long-term systemic impacts.
Physicochemical Identity and Metabolic Prediction
A foundational understanding of a compound's physical and chemical properties is a prerequisite for any toxicological evaluation. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential for interaction with biological systems.
Chemical and Physical Properties
This compound, also known as 2-methyl-5-prop-1-en-2-ylcyclohexan-1-one, is a cyclic monoterpene ketone.[3] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | [3] |
| Molecular Weight | 152.23 g/mol | [3] |
| CAS Number | 5948-04-9 (for trans-isomer) | [3] |
| IUPAC Name | 2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | [3] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 87-88 °C @ 6.00 mm Hg | [3] |
| Solubility | 1.02 mg/mL at 15 °C (in water) | [3][4] |
| logP (Octanol/Water) | 2.85 | [3] |
The moderate lipophilicity, indicated by the logP value, suggests that dermal absorption is possible and that the compound may partition into cellular membranes. Its limited water solubility will influence the choice of vehicle in toxicological testing protocols.
Predicted Metabolic Pathways
Based on this, the predicted metabolic pathway for this compound would involve two key steps:
-
Phase I Reduction: The ketone group at the C1 position is a prime target for NADPH-dependent reductase enzymes in the liver, which would reduce it to the corresponding alcohol, 1,6-dihydrocarveol.
-
Phase II Conjugation: The newly formed hydroxyl group would then be susceptible to conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs), forming a more water-soluble glucuronide conjugate that can be readily excreted in the urine.
Figure 1: Predicted Metabolic Pathway of this compound.
This metabolic pathway suggests a detoxification route, which is a critical piece of information when designing toxicity studies and selecting dose levels. If the rate of metabolism is slow, or if the metabolic pathway becomes saturated at high doses, the parent compound could accumulate, potentially leading to toxicity.
Acute Toxicity Assessment
Acute toxicity studies are the cornerstone of any safety assessment, providing information on the potential adverse effects of a single, short-term exposure to a substance. These studies are used to determine the intrinsic toxicity of a compound, inform classification and labeling, and guide the dose selection for repeat-dose studies.
Rationale and Experimental Design: OECD 420 (Fixed Dose Procedure)
The classic LD₅₀ (median lethal dose) test has been largely replaced by methods that use fewer animals and rely on the observation of clear signs of toxicity rather than death as the primary endpoint. The OECD Guideline 420, the Fixed Dose Procedure, is one such method.[6]
Causality Behind the Protocol: The core principle of OECD 420 is to identify a dose that causes evident toxicity without mortality.[7] This provides sufficient information for hazard classification while minimizing animal suffering. The study begins with a sighting study to determine the appropriate starting dose, followed by a main study where groups of animals (typically female rats, as they are often more sensitive) are dosed at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[7] The outcome at one dose determines the next dose, allowing for a robust classification of the substance's acute oral toxicity.
References
- 1. oecd.org [oecd.org]
- 2. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 3. policycommons.net [policycommons.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
An In-Depth Technical Guide to the Olfactory Properties and Odor Description of 1,6-Dihydrocarvone Isomers
Abstract
Stereoisomerism plays a pivotal role in the perception of odor, a phenomenon elegantly demonstrated by the diastereomers of 1,6-dihydrocarvone. This technical guide provides a comprehensive exploration of the distinct olfactory properties of the cis and trans isomers of this compound. Addressed to researchers, scientists, and professionals in the drug development and flavor and fragrance industries, this document delves into the nuanced odor profiles of these compounds, outlines detailed methodologies for their sensory and instrumental analysis, and discusses the underlying principles of their structure-odor relationships. By synthesizing technical data with established analytical protocols, this guide serves as a critical resource for the evaluation and application of these important aroma compounds.
Introduction: The Significance of Stereochemistry in Odor Perception
The intricate relationship between a molecule's three-dimensional structure and its perceived odor is a fundamental concept in sensory science. Enantiomers, which are non-superimposable mirror images, can elicit dramatically different olfactory responses. A classic example is carvone, where the (R)-(-)-enantiomer is characteristic of spearmint, while the (S)-(+)-enantiomer is associated with caraway.[1] This stereospecificity of olfactory receptors underscores the importance of isomeric purity in the flavor and fragrance industry.
This compound, a saturated derivative of carvone, presents another compelling case study in the influence of stereoisomerism on odor. The reduction of the endocyclic double bond of carvone leads to the formation of two diastereomers: cis-1,6-dihydrocarvone and trans-1,6-dihydrocarvone. These isomers, while possessing the same molecular formula and connectivity, exhibit distinct spatial arrangements of their substituents, which in turn results in unique and discernible olfactory profiles. This guide will elucidate these differences, providing a technical framework for their analysis and characterization.
Olfactory Profiles of this compound Isomers
The sensory characteristics of the cis and trans isomers of this compound are notably different, a testament to the sensitivity of the human olfactory system to subtle changes in molecular geometry. While quantitative odor threshold data for the individual isomers are not extensively available in peer-reviewed literature, qualitative descriptions provide a clear distinction between them.
cis-1,6-Dihydrocarvone
The cis-isomer of this compound is generally characterized by a "herbal warm" aroma.[2] More specifically, cis-(−)-dihydrocarvone is described as having a diffuse and powerful odor with a distinct herbaceous note.[2] Its scent profile is noted to be reminiscent of (+)-carvone, but with a milder and sweeter character.[2]
trans-1,6-Dihydrocarvone
The trans-isomer presents a more complex and multifaceted odor profile. It is also described as having a "warm herbal" character.[3] For the (+)-trans-dihydrocarvone isomer, a more detailed sensory breakdown has been reported, encompassing the following descriptors:
-
Primary Notes: Minty, Herbal[4]
-
Secondary Notes: Camphoreous, Woody, Cooling, Fresh, Spicy[4]
-
Tertiary Notes: Citrus, Terpenic, Green[4]
This rich and complex aroma highlights the significant impact of the stereochemical configuration on the interaction with olfactory receptors.
Comparative Summary of Olfactory Properties
For ease of comparison, the qualitative olfactory data for the isomers of this compound are summarized in the table below. It is important to note that the perception of odor can be influenced by the concentration of the analyte and the individual sensitivity of the assessor.
| Isomer | General Description | Specific Descriptors |
| cis-1,6-Dihydrocarvone | Herbal warm | Diffuse, powerful, herbaceous, mild, sweet |
| trans-1,6-Dihydrocarvone | Warm herbal | Minty, camphoreous, woody, cooling, fresh, spicy, citrus, terpenic, green |
Table 1. Qualitative Odor Descriptions of this compound Isomers.
Methodologies for Olfactory and Instrumental Analysis
The precise characterization of the olfactory properties of this compound isomers necessitates a combination of instrumental analysis and human sensory evaluation. This section provides detailed protocols for these essential methodologies.
Gas Chromatography-Olfactometry (GC-O) Analysis
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5] This allows for the identification of odor-active compounds in a sample.
This protocol is a recommended starting point and should be optimized based on the specific instrumentation and analytical goals.
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound isomer (or a mixture for comparative analysis) in a volatile, low-odor solvent such as ethanol or diethyl ether at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the odor detection threshold.
-
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).
-
The GC effluent should be split between the FID and the ODP, typically at a 1:1 or 2:1 ratio.
-
Use a non-polar or medium-polarity capillary column suitable for terpenoid analysis (e.g., DB-5, HP-5MS, or DB-Wax).
-
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 220 °C.
-
Final hold: Hold at 220 °C for 5 minutes.
-
-
FID Temperature: 280 °C
-
ODP Transfer Line Temperature: 220 °C (to prevent condensation).
-
-
Olfactometry Procedure:
-
A panel of trained sensory assessors should be used.
-
Each assessor sniffs the effluent from the ODP and records the retention time and a detailed description of any perceived odor.
-
The intensity of the odor can be rated on a continuous scale (e.g., from 0 = no odor to 10 = extremely strong).
-
For Aroma Extract Dilution Analysis (AEDA), the series of dilutions is analyzed to determine the highest dilution at which an odor is still detectable for each compound.[4]
-
References
- 1. pfigueiredo.org [pfigueiredo.org]
- 2. researchgate.net [researchgate.net]
- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,6-Dihydrocarvone
Abstract
This document provides a comprehensive guide for the synthesis of 1,6-dihydrocarvone, a valuable monoterpenoid ketone used in the flavor, fragrance, and pharmaceutical industries.[1] Detailed, field-proven protocols are presented for the selective reduction of the endocyclic double bond of both (R)-(-)-carvone and (S)-(+)-carvone. The underlying chemical principles, causality for experimental choices, and critical process parameters are discussed to ensure reproducible and high-yield syntheses. This guide is intended for researchers, chemists, and professionals in drug development and chemical synthesis.
Introduction and Scientific Background
Carvone is a naturally occurring monoterpenoid found in the essential oils of spearmint and caraway. It exists as two enantiomers, which are non-superimposable mirror images that, remarkably, possess distinct smells: (R)-(-)-carvone is characteristic of spearmint, while (S)-(+)-carvone is associated with caraway.[2][3] The carvone molecule presents a fascinating synthetic challenge due to its three reducible functional groups: an α,β-unsaturated ketone system within the cyclohexene ring and an exocyclic isopropenyl double bond.
The target molecule, this compound (also known as p-menth-8-en-2-one), is the product of the selective reduction of the conjugated, endocyclic carbon-carbon double bond, leaving the carbonyl group and the exocyclic double bond intact.[4][5] This transformation requires a careful choice of reagents to achieve the desired chemoselectivity. While powerful reducing agents or catalytic hydrogenation often lead to a mixture of over-reduced products like carvomenthol or carvomenthone, a dissolving metal reduction offers a reliable method for this specific 1,4-conjugate reduction.[2][6]
This guide details the use of zinc metal in acetic acid, a classic and effective system for this transformation. This method proceeds via single-electron transfers from the metal to the unsaturated ketone, followed by protonation, to selectively saturate the conjugated double bond.[7] The stereochemistry of the starting carvone enantiomer is retained at carbon-5, resulting in the formation of a diastereomeric mixture of cis- and trans-dihydrocarvones, with the trans isomer typically being the major product due to thermodynamic stability.[8]
Reaction Scheme and Mechanism
The reduction of carvone with zinc and acetic acid selectively targets the α,β-unsaturated system. The stereocenter at the 5-position remains unchanged, while a new stereocenter is formed at the 2-position, leading to a mixture of diastereomers.
References
- 1. Buy Dihydrocarvone | 7764-50-3 [smolecule.com]
- 2. Carvone - Wikipedia [en.wikipedia.org]
- 3. Stereochemistry [employees.csbsju.edu]
- 4. This compound | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Dihydrocarvone (FDB014914) - FooDB [foodb.ca]
- 6. Advantageous heterogeneously catalysed hydrogenation of carvone with supercritical carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
Application Note: Whole-Cell Biotransformation for 1,6-Dihydrocarvone Production
Introduction: The Case for Biocatalytic Production of 1,6-Dihydrocarvone
This compound, a saturated monoterpene ketone, is a valuable chiral building block in the synthesis of various biologically active molecules, including antimalarial tetraoxane derivatives and insect antifeedants.[1][2] It is also recognized for its applications in the flavor and fragrance industry, prized for its minty and spicy aroma.[3] Traditional chemical synthesis routes for such chiral compounds often involve harsh reaction conditions, expensive catalysts, and can generate undesirable byproducts, posing environmental concerns.[4]
Whole-cell biotransformation presents a compelling green and sustainable alternative.[4] By harnessing the enzymatic machinery of microorganisms, we can achieve highly selective and specific chemical conversions under mild, aqueous conditions. This approach is not only environmentally benign but also aligns with the growing consumer demand for "natural" ingredients, as products derived from biocatalysis can often be labeled as such.[3] This application note provides a detailed protocol for the production of this compound (specifically, (2R,5R)-dihydrocarvone) from (R)-carvone using a recombinant Escherichia coli whole-cell biocatalyst. We will delve into the rationale behind the selection of the biocatalyst, the optimization of reaction parameters, and the methodologies for product recovery and analysis, offering a comprehensive guide for researchers in drug development and biotechnology.
The Biocatalytic System: An Overview
The core of this process is the stereoselective reduction of the carbon-carbon double bond of (R)-carvone. This is catalyzed by an ene reductase, an enzyme class that has gained significant attention for its ability to perform asymmetric reductions.[4][5] For this protocol, we utilize a recombinant E. coli strain engineered to overexpress an ene reductase from Nostoc sp. PCC7120 (NostocER1).
A critical aspect of this whole-cell system is the regeneration of the nicotinamide cofactor (NADH or NADPH) that is consumed during the reduction of carvone. To ensure a continuous and efficient process, a co-substrate regeneration system is co-expressed within the E. coli cells. In this case, a formate dehydrogenase (FDH) from Mycobacterium vaccae is employed.[5] FDH catalyzes the oxidation of formate to carbon dioxide, concurrently reducing NAD+ to NADH, which is then utilized by the ene reductase. This elegant intracellular recycling system obviates the need for the costly addition of external cofactors.
Furthermore, to overcome the challenges of substrate toxicity and poor aqueous solubility of (R)-carvone, an in situ substrate feeding and product removal (SFPR) strategy is implemented using an adsorbent resin, such as Amberlite® XAD4.[5] This maintains a low concentration of the substrate in the aqueous phase, minimizing its inhibitory effects on the cells, while simultaneously sequestering the product, driving the reaction equilibrium forward.
Biochemical Pathway and Cofactor Regeneration
Caption: Whole-cell biotransformation of (R)-carvone to this compound with cofactor regeneration.
Materials and Reagents
-
Microbial Strain: Recombinant E. coli BL21(DE3) harboring a co-expression plasmid for Nostoc ene reductase (NostocER1) and formate dehydrogenase (FDH).
-
(R)-(+)-Carvone (Substrate, purity ≥98%)
-
Sodium Formate (Co-substrate for cofactor regeneration)
-
Amberlite® XAD4 (Adsorbent resin)
-
Luria-Bertani (LB) Broth: for seed culture
-
Terrific Broth (TB): for expression culture
-
Kanamycin: (or other appropriate antibiotic for plasmid maintenance)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG): for induction of gene expression
-
Sodium Phosphate Buffer: (0.3 M, pH 7.0)
-
Ethyl Acetate: for extraction
-
Anhydrous Sodium Sulfate: for drying
-
Standard of this compound ((2R,5R)-dihydrocarvone): for analytical quantification
Experimental Protocols
Protocol 1: Preparation of the Whole-Cell Biocatalyst
-
Seed Culture: Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB broth containing the appropriate antibiotic in a 250 mL baffled flask. Incubate at 37°C with shaking at 200 rpm for 16-18 hours.
-
Expression Culture: Inoculate 1 L of TB medium (in a 2 L baffled flask) with the overnight seed culture to an initial optical density at 600 nm (OD600) of 0.1.
-
Growth: Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.[1]
-
Expression: Continue incubation at 20°C for 18-20 hours with shaking at 200 rpm. The lower temperature is crucial for the proper folding and soluble expression of the recombinant enzymes.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet twice with 0.3 M sodium phosphate buffer (pH 7.0) to remove residual medium components.
-
Biocatalyst Preparation: Resuspend the cell pellet in the same phosphate buffer to a desired cell density (e.g., 40 g cell dry weight/L). The cell suspension can be used immediately or stored at 4°C for short-term use.
Protocol 2: Whole-Cell Biotransformation
-
Reaction Setup: In a suitable reactor vessel (e.g., a baffled flask), add the prepared whole-cell biocatalyst suspension.
-
Addition of Co-substrate and Resin: Add sodium formate to a final concentration of 450 mM and Amberlite® XAD4 resin (e.g., a 3:1 resin to substrate weight ratio).[6]
-
Substrate Addition: Add (R)-carvone to a final concentration of 300 mM. Due to its low solubility, the carvone will primarily adsorb to the resin.
-
Incubation: Incubate the reaction mixture at 25°C with shaking at 200 rpm.[6] The controlled temperature ensures enzyme stability and optimal activity.
-
Monitoring the Reaction: Periodically withdraw small aliquots (e.g., 1 mL) of the reaction mixture. Extract the sample with an equal volume of ethyl acetate. The organic phase can then be analyzed by Gas Chromatography (GC) to monitor the disappearance of the substrate and the formation of the product.
Experimental Workflow
Caption: Step-by-step workflow for this compound production.
Protocol 3: Product Recovery and Purification
-
Separation of Resin and Cells: After the reaction is complete (as determined by GC analysis), separate the Amberlite® resin from the cell suspension by simple decantation or filtration.
-
Elution from Resin: Wash the resin with a polar solvent like methanol or ethanol to elute the adsorbed product and any remaining substrate.
-
Solvent Evaporation: Remove the solvent from the eluate under reduced pressure using a rotary evaporator.
-
Extraction from Aqueous Phase: The aqueous cell suspension can also be extracted with ethyl acetate to recover any dissolved product.
-
Combine and Dry: Combine the extracts and dry over anhydrous sodium sulfate.
-
Purification: The crude product can be purified by silica gel column chromatography to yield high-purity this compound.
Results and Discussion
Following the outlined protocols, a near-complete conversion of (R)-carvone to (2R,5R)-dihydrocarvone can be achieved within 5-8 hours.[4][5] The use of NADH-accepting mutants of the Nostoc ene reductase has been shown to significantly increase the initial product formation rate and space-time yield compared to the wild-type enzyme.[4][5]
Table 1: Representative Performance Data for Whole-Cell Biotransformation
| Parameter | Value | Reference |
| Substrate Concentration | 300 mM | [4][5] |
| Product Concentration | ~287 mM | [4] |
| Reaction Time | 5 hours | [4] |
| Yield | 95.6% | [4] |
| Diastereomeric Excess | >95% | [5] |
| Space-Time Yield | up to 57.4 mmol L⁻¹ h⁻¹ | [5] |
The high diastereomeric excess highlights the exceptional stereoselectivity of the enzymatic reduction, a key advantage over many chemical methods. The space-time yield is a critical parameter for assessing the industrial feasibility of a process, and the values achieved demonstrate the high efficiency of this whole-cell biocatalyst.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion Rate | 1. Poor enzyme expression/activity. 2. Cofactor limitation. 3. Substrate/product inhibition. | 1. Optimize induction conditions (IPTG concentration, temperature). 2. Ensure sufficient formate is added; check the activity of the FDH. 3. Increase the amount of adsorbent resin. |
| Cell Lysis/Low Viability | 1. High substrate concentration. 2. Shear stress from excessive agitation. | 1. Add the substrate gradually or ensure sufficient resin is present. 2. Reduce the shaking speed, ensuring adequate mixing is maintained. |
| Formation of Byproducts | 1. Endogenous E. coli enzymes acting on the substrate or product. 2. Further reduction of dihydrocarvone to dihydrocarveol. | 1. Use knockout strains for relevant reductases if necessary. 2. Monitor the reaction closely and stop it once the desired product concentration is reached. |
Conclusion
This application note details a robust and efficient whole-cell biotransformation process for the production of this compound. By leveraging a recombinant E. coli strain with an integrated cofactor regeneration system and an in situ product removal strategy, this method offers high yields, excellent stereoselectivity, and operates under environmentally friendly conditions. The provided protocols are designed to be readily adaptable in a research setting and offer a solid foundation for further process optimization and scale-up for industrial applications in the pharmaceutical and flavor industries.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. neist.res.in [neist.res.in]
- 4. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases [open.fau.de]
- 5. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Selective Hydrogenation of Carvone using Au/TiO₂ Catalysts
Part 1: Introduction & Significance
(R)-(-)-Carvone is a naturally occurring monoterpene and a principal component of spearmint oil. Its distinct aroma and flavor make it a valuable ingredient in the food, fragrance, and cosmetic industries. Furthermore, its chemical structure, featuring multiple reactive sites, serves as a versatile platform for the synthesis of various high-value compounds in the pharmaceutical sector. The selective hydrogenation of carvone is a critical transformation, as the resulting products, such as dihydrocarvone, carveol, and carvomenthone, are important industrial intermediates.[1][2]
Traditional hydrogenation catalysts often lack the required selectivity, leading to a mixture of products and necessitating complex purification processes. In recent years, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have emerged as a highly promising catalytic system for this transformation.[1] Gold catalysts, once considered inert, exhibit remarkable activity and selectivity at the nanoscale, particularly for hydrogenation reactions.[3][4] The unique interaction between gold nanoparticles and the TiO₂ support plays a crucial role in achieving high selectivity under mild reaction conditions, making it an attractive and sustainable alternative for industrial applications.[1]
This guide provides a comprehensive overview of the catalytic hydrogenation of carvone using Au/TiO₂ catalysts, detailing catalyst preparation, characterization, experimental protocols, and insights into reaction optimization.
Part 2: The Au/TiO₂ Catalyst: Preparation and Characterization
The performance of the Au/TiO₂ catalyst is intrinsically linked to its physicochemical properties, such as gold nanoparticle size, dispersion, and the nature of the metal-support interaction. Therefore, precise control over the synthesis and thorough characterization are paramount.
2.1: Catalyst Preparation Protocol: Deposition-Precipitation Method
The deposition-precipitation method is widely employed for the preparation of highly active Au/TiO₂ catalysts.[5] This method allows for the formation of small, well-dispersed gold nanoparticles.
Materials:
-
HAuCl₄·3H₂O (Gold(III) chloride trihydrate)
-
TiO₂ support (e.g., P25)
-
Urea or NaOH solution (for pH adjustment)
-
Deionized water
-
Filtration apparatus
-
Drying oven
-
Calcination furnace
Step-by-Step Protocol:
-
Support Suspension: Suspend the desired amount of TiO₂ powder in deionized water in a round-bottom flask. The suspension should be vigorously stirred to ensure homogeneity.
-
Gold Precursor Addition: In a separate beaker, dissolve the calculated amount of HAuCl₄·3H₂O in deionized water to achieve the desired gold loading (typically 1-5 wt%).
-
pH Adjustment & Deposition: Slowly add the gold precursor solution to the stirring TiO₂ suspension. Gradually raise the pH of the mixture to a value between 7 and 9 by adding a solution of urea or dilute NaOH. This step is critical as it induces the hydrolysis and deposition of the gold precursor onto the TiO₂ support. Maintain the temperature and stirring for several hours to ensure complete deposition.
-
Aging: Allow the suspension to age, typically overnight, under continuous stirring.
-
Filtration and Washing: Filter the catalyst using a Buchner funnel and wash it thoroughly with copious amounts of deionized water to remove any residual chloride ions, which can be detrimental to catalytic activity.
-
Drying: Dry the filtered catalyst in an oven at a temperature of 100-120°C for 12-24 hours.
-
Calcination: Calcine the dried powder in a furnace under a controlled atmosphere (e.g., air or an inert gas) at a specific temperature (typically 300-500°C) for a few hours. The calcination step is crucial for the decomposition of the gold precursor to metallic gold nanoparticles and for enhancing the metal-support interaction.
2.2: Catalyst Characterization
A multi-technique approach is essential for a comprehensive understanding of the catalyst's properties.
| Technique | Information Provided |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of the gold nanoparticles, allowing for the determination of their size, shape, and dispersion on the TiO₂ support.[6] |
| X-ray Diffraction (XRD) | Used to identify the crystalline phases of the TiO₂ support (e.g., anatase, rutile) and to estimate the average size of the gold nanoparticles if they are sufficiently crystalline and large.[6] |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that provides information on the elemental composition and oxidation states of gold and titanium at the catalyst surface.[7][8] It can reveal the electronic interactions between the gold nanoparticles and the TiO₂ support. |
| Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) | Determines the actual bulk gold loading on the TiO₂ support. |
| UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) | The presence of a surface plasmon resonance (SPR) peak, typically between 500-600 nm, confirms the formation of gold nanoparticles.[8] |
Part 3: Catalytic Hydrogenation of Carvone: Protocol and Mechanism
The following section outlines the experimental setup and a general protocol for the liquid-phase hydrogenation of carvone.
3.1: Experimental Setup
The reaction is typically carried out in a high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.
Caption: A schematic of the experimental setup for the catalytic hydrogenation of carvone.
3.2: Detailed Hydrogenation Protocol
Materials:
-
Au/TiO₂ catalyst
-
(R)-(-)-Carvone
-
Anhydrous solvent (e.g., methanol, ethanol, toluene)[1]
-
High-purity hydrogen gas
Step-by-Step Protocol:
-
Reactor Charging: Introduce the desired amount of Au/TiO₂ catalyst and the solvent into the reactor vessel.
-
Reactant Addition: Add the specified amount of carvone to the reactor.
-
Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 9 bar).[1] Heat the reactor to the target temperature (e.g., 100°C) while stirring the reaction mixture.[1]
-
Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC).
-
Reaction Termination: Once the desired conversion is achieved, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Catalyst Recovery: Recover the catalyst by filtration or centrifugation for potential reuse.
-
Product Isolation: The product mixture can be purified by distillation or column chromatography.
3.3: Product Analysis
The conversion of carvone and the selectivity towards different products are typically determined using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like PEG).
3.4: Proposed Reaction Pathway
The hydrogenation of carvone can proceed through several pathways, leading to a variety of products. The Au/TiO₂ catalyst has been shown to be particularly effective in the selective hydrogenation of the endocyclic C=C bond.[1]
Caption: A simplified reaction pathway for the hydrogenation of carvone.
The selectivity of the Au/TiO₂ catalyst is attributed to the preferential adsorption of carvone onto the catalyst surface via its carbonyl group, with the endocyclic double bond in close proximity to the active gold sites.
Part 4: Performance and Optimization
4.1: Typical Results
The performance of the Au/TiO₂ catalyst is highly dependent on the reaction conditions.
| Parameter | Typical Value/Range | Effect on Performance |
| Temperature | 80 - 120°C | Higher temperatures generally increase the reaction rate but may decrease selectivity. |
| Hydrogen Pressure | 5 - 20 bar | Higher pressures can enhance the reaction rate. |
| Solvent | Methanol, Ethanol, Toluene | The choice of solvent can influence both activity and selectivity.[1] |
| Catalyst Loading | 1 - 5 mol% (relative to carvone) | Higher catalyst loading leads to faster reaction rates. |
| Carvone Conversion | >90% | Can be achieved under optimized conditions. |
| Selectivity to Dihydrocarvone | Can be high depending on the catalyst and conditions.[1] | The Au/TiO₂ system often favors the hydrogenation of the C=C bond.[1] |
4.2: Influence of Reaction Parameters
-
Support Effect: The type of TiO₂ support (e.g., anatase vs. rutile) can influence the catalytic activity. Anatase is often reported to be a better support for this reaction.
-
Gold Particle Size: Smaller gold nanoparticles (2-5 nm) generally exhibit higher catalytic activity due to a larger surface area-to-volume ratio and a higher density of active sites.[5]
-
Catalyst Pre-treatment: The calcination and reduction conditions during catalyst preparation can significantly impact the final catalyst performance.
Part 5: Troubleshooting and Safety Considerations
5.1: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst- Insufficient hydrogen pressure or temperature- Poor stirring | - Prepare a fresh batch of catalyst- Optimize reaction conditions- Ensure efficient stirring |
| Poor Selectivity | - Reaction temperature is too high- Inappropriate solvent- Catalyst deactivation | - Lower the reaction temperature- Screen different solvents- Regenerate or replace the catalyst |
| Inconsistent Results | - Variations in catalyst preparation- Impurities in reactants or solvent | - Standardize the catalyst synthesis protocol- Use high-purity reactants and solvents |
5.2: Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety measures should be in place to prevent leaks.
-
High-Pressure Equipment: The use of high-pressure reactors requires proper training and adherence to safety protocols to prevent accidents.
-
Nanomaterials: Gold nanoparticles should be handled with care, using appropriate personal protective equipment (PPE) to avoid inhalation or skin contact.
-
Solvents: Flammable organic solvents should be handled in a fume hood, away from ignition sources.
Part 6: References
-
Usoltsev, D. A., et al. (2010). XPS characterization of Au/TiO2 catalysts: Binding energy assessment and irradiation effects. Applied Surface Science, 257(1), 184-193. 7
-
Wang, Y., et al. (2015). Influence of Au/TiO 2 Catalyst Preparation Parameters on the Selective Hydrogenation of Crotonaldehyde. Acta Physico-Chimica Sinica, 31(1), 125-132. 5
-
Characterization of the Au/TiO2 catalyst. a) Representative HAADF‐STEM... - ResearchGate. 6
-
Fabrication and Characterization of Au/TiO2 Catalysts for Low Temperature CO Oxidation - Diva Portal. 9
-
Preparation of Au/TiO2 Catalyst by a Liquid-Phase Reduction Method for Preferential Oxidation of Carbon Monoxide in a Hydrogen Rich-Stream (CO-PROX reaction) - ResearchGate. 10
-
The preparation and characterization of Au@TiO2 nanoparticles and their catalytic activity for CO oxidation - ResearchGate. 11
-
Preparation of Au/TiO2 Catalyst by a Liquid-Phase Reduction Method for Preferential Oxidation of Carbon Monoxide in a Hydrogen R - SciELO. 12
-
Characterization of Au/TiO2 Nanocomposites by XPS - AVS Publications. 8
-
Demidova, Y. S., et al. (2018). Hydrogenation of (–)-carvone in presence of gold catalysts: role of the support. Catalysis in Industry, 10(2), 159-165. 1
-
Dihydrocarvone - Organic Syntheses. 13
-
Selectivity in Organic Synthesis - Chemo - and Regiospecific Reductions of Car - Scribd. 14
-
Preparation and photocatalytic activity of Au/TiO2 lyogels for hydrogen production - Sustainable Energy & Fuels (RSC Publishing). 15
-
Mechanochemical preparation of TiO2-based photocatalysts for hydrogen production - UPCommons. 16
-
Selective hydrogenation of carvone on Pd/Al 2 O 3 under mild reaction conditions - ResearchGate. 2
-
CHEM 2212L Experiment 4 - Conversion of Carvone to Carvacrol - YouTube. 17
-
Reaction scheme of carvone hydrogenation. - ResearchGate. 18
-
Hydrogenation over gold catalysts - Johnson Matthey Technology Review. 3
-
A review of the use of gold catalysts in selective hydrogenation reactions - Johnson Matthey Technology Review. 4
-
Systematic Incorporation of Gold Nanoparticles onto Mesoporous Titanium Oxide Particles for Green Catalysts - MDPI. 19
-
Model studies of heterogeneous catalytic hydrogenation reactions with gold - PubMed. 20
-
Gold catalysts supported on TiO2-nanotubes for the selective hydrogenation of p-substituted nitrobenzenes - ResearchGate. 21
-
Gold nanoparticle-catalysed functionalization of carbon–hydrogen bonds by carbene transfer reactions - Dalton Transactions (RSC Publishing). 22
-
Novel TiO2-Supported Gold Nanoflowers for Efficient Photocatalytic NOx Abatement - MDPI. 23
-
Synthesis of Titanium Oxide Catalyst with Gold Nanoparticle as a Dopant for Ethanol Dehydration Application - Sultan Qaboos University House of Expertise. 24
References
- 1. research.abo.fi [research.abo.fi]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. d-nb.info [d-nb.info]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Making sure you're not a bot! [gupea.ub.gu.se]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scribd.com [scribd.com]
- 15. Preparation and photocatalytic activity of Au/TiO2 lyogels for hydrogen production - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 16. upcommons.upc.edu [upcommons.upc.edu]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Model studies of heterogeneous catalytic hydrogenation reactions with gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Gold nanoparticle-catalysed functionalization of carbon–hydrogen bonds by carbene transfer reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. squ.elsevierpure.com [squ.elsevierpure.com]
Application Note: Stereoselective Synthesis of 1,6-Dihydrocarvone Using Ene Reductases
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative for Stereoselective Biocatalysis
1,6-Dihydrocarvone, a saturated monoterpene ketone, is a valuable chiral building block and a component in the flavor and fragrance industry.[1] Its molecular structure contains two stereogenic centers, giving rise to four possible stereoisomers, each with distinct sensory properties and biological activities. The precise control of stereochemistry is therefore paramount. Traditional chemical methods for the reduction of the parent compound, carvone, often require harsh conditions or expensive metal catalysts and may lack the desired stereoselectivity.[1]
Biocatalysis emerges as a powerful alternative, offering reactions under mild, environmentally benign conditions with exceptional levels of chemo-, regio-, and stereoselectivity.[2] Ene reductases (ERs), particularly those from the flavin-dependent 'Old Yellow Enzyme' (OYE) family (EC 1.6.99.1), are exemplary biocatalysts for this purpose.[3][4] These enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as the α,β-unsaturated ketone moiety in carvone, with high fidelity.[5][6]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of ene reductases for the stereoselective synthesis of this compound from both (R)- and (S)-carvone. We will detail the underlying enzymatic mechanism, provide step-by-step protocols for enzyme screening and preparative-scale synthesis, and outline robust analytical methods for determining stereochemical purity.
Scientific Rationale: Mechanism and Strategy
The Substrate: (R)- and (S)-Carvone
Carvone exists as two enantiomers: (R)-(−)-carvone, which imparts the characteristic smell of spearmint, and (S)-(+)-carvone, known for the aroma of caraway.[7][8] The stereochemistry of the starting material dictates the potential dihydrocarvone products. The goal of the enzymatic reduction is to selectively reduce the C1-C6 double bond while leaving the C8-C9 exocyclic double bond intact, and to control the formation of the new stereocenter at the C1 position.
The Biocatalyst: Ene Reductase (OYE Family)
Ene reductases catalyze the trans-addition of a hydride and a proton across an activated C=C bond.[9] The catalytic cycle involves two key half-reactions:
-
Reductive Half-Reaction: The enzyme's flavin mononucleotide (FMN) cofactor is reduced by a nicotinamide cofactor, typically NADPH or NADH.
-
Oxidative Half-Reaction: The reduced flavin (FMNH₂) transfers a hydride to the β-carbon (C1) of the carvone substrate. A proton, usually donated by a conserved tyrosine residue in the active site, is then transferred to the α-carbon (C6).[6] The product is then released, and the oxidized FMN is ready for another cycle.
The high stereoselectivity of the reaction is governed by the three-dimensional architecture of the enzyme's active site, which precisely orients the carvone molecule for a specific facial attack by the hydride.[10]
Caption: Stereoselective reduction of carvone by an ene reductase.
The Necessity of Cofactor Regeneration
The nicotinamide cofactors NAD(P)H are expensive and unstable, making their use in stoichiometric amounts economically unviable for preparative-scale synthesis.[11] Therefore, a robust cofactor regeneration system is essential. A widely adopted and efficient method couples the oxidation of a cheap sacrificial substrate, like glucose, to the reduction of the oxidized cofactor (NAD(P)⁺). This is catalyzed by a second enzyme, such as glucose dehydrogenase (GDH).[12][13]
Caption: Glucose/GDH system for enzymatic cofactor regeneration.
Experimental Protocols
Protocol 1: Screening of Ene Reductases for Carvone Reduction
Objective: To identify ene reductases that exhibit high conversion and stereoselectivity for the reduction of (R)- or (S)-carvone.
Materials:
-
Panel of ene reductases (e.g., from a commercial screening kit or in-house collection).
-
(R)-(−)-carvone (≥98% purity) or (S)-(+)-carvone (≥98% purity).
-
Potassium phosphate buffer (100 mM, pH 7.0).
-
NADP⁺ or NAD⁺ sodium salt.
-
Glucose Dehydrogenase (GDH, >200 U/mg).
-
D-Glucose.
-
Dimethyl sulfoxide (DMSO).
-
Ethyl acetate (GC grade).
-
Sodium sulfate (anhydrous).
-
2 mL screw-cap vials.
Procedure:
-
Prepare Stock Solutions:
-
Substrate Stock (100 mM): Dissolve 15.0 mg of carvone in 1 mL of DMSO.
-
Cofactor Stock (10 mM): Dissolve ~8 mg of NADP⁺ (or NAD⁺) in 1 mL of phosphate buffer.
-
Glucose Stock (1 M): Dissolve 1.80 g of D-glucose in 10 mL of phosphate buffer.
-
-
Reaction Setup: In a 2 mL vial, add the following in order:
-
840 µL of 100 mM potassium phosphate buffer (pH 7.0).
-
100 µL of 1 M Glucose stock solution (final conc. 100 mM).
-
10 µL of 10 mM NADP⁺ stock solution (final conc. 0.1 mM).
-
10 µL of GDH solution (e.g., 10 mg/mL stock, final activity ~2 U/mL).
-
1-5 mg of lyophilized ene reductase powder or an equivalent amount of enzyme solution.
-
-
Initiate Reaction: Add 40 µL of the 100 mM carvone stock solution (final conc. 4 mM).
-
Control Reaction: Prepare a negative control reaction without the ene reductase to check for background activity.
-
Incubation: Seal the vials tightly and incubate at 30°C with shaking (e.g., 200 rpm) for 24 hours.
-
Work-up:
-
Add 1 mL of ethyl acetate to the vial.
-
Vortex vigorously for 1 minute to extract the product.
-
Centrifuge (5,000 x g, 5 min) to separate the phases.
-
Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
Analysis: Analyze the dried organic extract by chiral gas chromatography (GC) as described in Protocol 3.
Protocol 2: Preparative-Scale Synthesis of (2R,5R)-Dihydrocarvone
Objective: To synthesize (2R,5R)-dihydrocarvone on a preparative scale from (R)-carvone using an optimized ene reductase. This protocol assumes an enzyme preferring (R)-carvone has been identified.
Materials:
-
Selected Ene Reductase (e.g., from Nostoc sp. or an engineered OYE).[14]
-
(R)-(−)-carvone.
-
Potassium phosphate buffer (100 mM, pH 7.0).
-
NADP⁺ sodium salt.
-
Glucose Dehydrogenase (GDH).
-
D-Glucose.
-
1 M NaOH for pH adjustment.
-
Stirred-tank bioreactor or jacketed glass reactor with pH and temperature control.
-
Ethyl acetate.
-
Brine (saturated NaCl solution).
-
Silica gel for column chromatography.
Procedure:
-
Reactor Setup: To a 1 L bioreactor, add 500 mL of 100 mM potassium phosphate buffer (pH 7.0). Set the temperature to 30°C and stirring to 300 rpm.
-
Reagent Addition:
-
Add 9.0 g of D-glucose (final conc. 100 mM).
-
Add 40 mg of NADP⁺ (final conc. ~0.1 mM).
-
Add 50 mg of GDH (~10,000 U).
-
Add 100-500 mg of the selected ene reductase.
-
-
pH Control: Calibrate and insert a pH probe. Set the pH controller to maintain pH 7.0 by the automated addition of 1 M NaOH. The oxidation of glucose to gluconic acid will cause the pH to drop if not controlled.
-
Substrate Addition: Add 7.5 g (50 mmol) of (R)-carvone to the reactor.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 100 µL) every 1-2 hours. Perform a rapid extraction with 1 mL of ethyl acetate and analyze by GC to determine the conversion.
-
Reaction Completion: The reaction is typically complete within 5-24 hours when no further decrease in the carvone peak is observed.
-
Work-up and Purification:
-
Transfer the entire reaction mixture to a separatory funnel.
-
Extract the product three times with 300 mL portions of ethyl acetate.
-
Combine the organic layers and wash once with 200 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.
-
-
Characterization: Confirm the structure by NMR and determine the final yield and diastereomeric excess by chiral GC.
Protocol 3: Chiral Gas Chromatography (GC) Analysis
Objective: To separate and quantify carvone and the resulting dihydrocarvone stereoisomers to determine conversion and diastereomeric excess (de).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC or similar, equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based column, such as a Restek Rt-βDEXse (30 m x 0.25 mm x 0.25 µm), is suitable for separating these isomers.[15]
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.5 mL/min).
-
Injector: 250°C, Split ratio 20:1.
-
Detector (FID): 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 2°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Injection Volume: 1 µL.
Data Analysis:
-
Identify Peaks: Run authentic standards of (R)-carvone and, if available, the expected dihydrocarvone isomers to determine their retention times.[16][17] The typical elution order on many β-cyclodextrin columns is (2S,5R), (2R,5R), (2S,5S), and (2R,5S)-dihydrocarvone.
-
Calculate Conversion:
-
Conversion (%) = [ (Initial Area of Carvone - Final Area of Carvone) / Initial Area of Carvone ] * 100
-
-
Calculate Diastereomeric Excess (de):
-
Assuming the reduction of (R)-carvone (5R) produces (2R,5R) and (2S,5R) dihydrocarvones:
-
de (%) = [ (Area of (2R,5R) - Area of (2S,5R)) / (Area of (2R,5R) + Area of (2S,5R)) ] * 100
-
Expected Results & Data Presentation
The screening protocol allows for the rapid identification of suitable biocatalysts. Results should be compiled in a clear format for comparison.
Table 1: Representative Screening Results for (R)-Carvone Reduction
| Enzyme ID | Source Organism | Conversion (%) | Major Diastereomer | de (%) |
|---|---|---|---|---|
| ER-01 | Saccharomyces pastorianus (OYE1) | 75% | (2R,5R) | 85% |
| ER-02 | Zymomonas mobilis (NCR) | 40% | (2S,5R) | >99% |
| ER-03 | Nostoc sp. PCC7120 | >99% | (2R,5R) | 95% |
| ER-04 | Pseudomonas veronii (PvER2)[18] | 92% | (2R,5R) | 88.7% |
For the preparative scale, a successful reaction will yield the desired product in high purity and quantity.
Table 2: Summary of Preparative-Scale Synthesis
| Parameter | Value |
|---|---|
| Starting Material | 7.5 g (R)-carvone |
| Reaction Volume | 500 mL |
| Biocatalyst | ER-03 (Nostoc sp.) |
| Reaction Time | 6 hours |
| Isolated Yield | 6.9 g (91%) |
| Final Purity (GC) | >99% |
| Final de (%) | 95.4% |
Field Insights & Troubleshooting
-
Low Conversion: If conversion stalls, consider enzyme inhibition by the substrate or product at high concentrations. A fed-batch strategy for substrate addition can mitigate this. Also, ensure the cofactor regeneration system is not limiting by adding more GDH or glucose.[13]
-
Poor Stereoselectivity: The inherent selectivity of the enzyme is the primary determinant. If the desired stereoisomer is not produced, a different enzyme is required. Protein engineering has been successfully used to invert or enhance the stereoselectivity of ene reductases.[19]
-
Substrate Solubility: Carvone has limited water solubility. The use of up to 5-10% (v/v) of a co-solvent like DMSO or isopropanol can improve substrate availability, but its effect on enzyme stability and activity must be tested first.[20]
-
Whole-Cell Biocatalysts: Using E. coli cells that overexpress both the ene reductase and GDH can be a cost-effective alternative to using isolated enzymes, as it internalizes the cofactor regeneration.[14][21] However, side reactions from other native reductases in the host cell can sometimes be an issue.
Conclusion
The use of ene reductases provides a highly efficient, selective, and sustainable method for the synthesis of chiral this compound. By following a systematic approach involving enzyme screening, process optimization with cofactor regeneration, and precise analytical monitoring, researchers can access optically pure dihydrocarvone isomers from readily available carvone enantiomers. This biocatalytic strategy stands as a superior alternative to conventional chemical methods, aligning with the principles of green chemistry and enabling the production of high-value chiral synthons for various industries.
References
- 1. Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metagenomic ene-reductases for the bioreduction of sterically challenging enones - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06088J [pubs.rsc.org]
- 3. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Carvone - Wikipedia [en.wikipedia.org]
- 8. Stereochemistry [employees.csbsju.edu]
- 9. Ene Reductases - Wordpress [reagents.acsgcipr.org]
- 10. Frontiers | Catalytic Performance of a Class III Old Yellow Enzyme and Its Cysteine Variants [frontiersin.org]
- 11. almacgroup.com [almacgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases [open.fau.de]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Identification of four ene reductases and their preliminary exploration in the asymmetric synthesis of (R)-dihydrocarvone and (R)-profen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Applications of protein engineering to members of the old yellow enzyme family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,6-Dihydrocarvone from Limonene-1,2-Epoxide
Introduction: Unlocking the Potential of a Versatile Terpenoid Ketone
1,6-Dihydrocarvone, a naturally occurring monoterpene ketone found in essential oils like caraway and spearmint, is a valuable chiral building block in synthetic organic chemistry.[1] Its unique structural features make it a sought-after intermediate for the synthesis of complex natural products, pharmaceuticals, and fragrance compounds. The strategic conversion of readily available limonene, a major constituent of citrus peel oils, to this compound represents a cost-effective and sustainable approach to accessing this important molecule.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of this compound from limonene-1,2-epoxide. We will delve into the mechanistic underpinnings of this transformation, offer a robust and validated experimental procedure, and provide essential data for the comprehensive characterization of the final product.
The Synthetic Strategy: A Mechanistic Overview of the Meinwald Rearrangement
The cornerstone of this synthesis is the Meinwald rearrangement, a classic acid-catalyzed isomerization of an epoxide to a carbonyl compound.[2] This reaction provides an elegant and efficient pathway to transform the epoxide functionality of limonene-1,2-epoxide into the ketone group of this compound.
The reaction is initiated by the activation of the epoxide ring through coordination with a Lewis acid catalyst. This coordination polarizes the C-O bonds of the epoxide, facilitating the cleavage of one of the C-O bonds to form a transient carbocation intermediate. The regioselectivity of this ring-opening is crucial and is influenced by the stability of the resulting carbocation. In the case of limonene-1,2-epoxide, the formation of a tertiary carbocation is favored.
Once the carbocation is formed, a rapid 1,2-hydride shift occurs, leading to the formation of a more stable carbocation. Subsequent deprotonation of this intermediate yields the final product, this compound. The overall process is a concerted and highly efficient rearrangement that delivers the desired ketone with good yields.
A variety of Lewis acids can be employed to catalyze this rearrangement, including bismuth triflate (Bi(OTf)₃), lithium perchlorate (LiClO₄), and various metal triflates.[2] The choice of catalyst can influence the reaction rate and selectivity, and optimization may be required depending on the specific reaction conditions and desired outcome. Heterogeneous catalysts, such as zeolites, have also been explored as a more sustainable and recyclable alternative.[3]
Below is a visual representation of the proposed reaction mechanism:
Caption: Mechanism of the Lewis acid-catalyzed Meinwald rearrangement of limonene-1,2-epoxide.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established literature procedures and has been optimized for high yield and purity.[2][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Limonene-1,2-epoxide (cis/trans mixture) | ≥95% | Commercially Available | Starting material |
| Bismuth (III) Triflate (Bi(OTf)₃) | 98% | Commercially Available | Lewis acid catalyst |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Prepared in-house | For quenching the reaction |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | Drying agent |
| Diethyl Ether | ACS Grade | Commercially Available | Extraction solvent |
| Celite® | --- | Commercially Available | Filtration aid (optional) |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add limonene-1,2-epoxide (1.0 eq). Dissolve the epoxide in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Catalyst Addition: Under an inert atmosphere (nitrogen or argon), add bismuth (III) triflate (Bi(OTf)₃, 0.01 eq) to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer, and wash it successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Characterization of this compound
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following data are consistent with the structure of the desired product.
Physical Properties
| Property | Value |
| Appearance | Colorless oil |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol [5] |
| Boiling Point | 87-88 °C at 6 mmHg[5] |
Spectroscopic Data
| Technique | Key Data |
| ¹H NMR (CDCl₃) | δ (ppm): 4.74 (s, 2H), 2.45-2.25 (m, 2H), 2.10-1.80 (m, 4H), 1.75 (s, 3H), 1.05 (d, J=6.5 Hz, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 212.5, 148.8, 109.2, 47.5, 44.2, 41.8, 35.1, 31.0, 20.6, 15.3[5] |
| FT-IR (neat) | ν (cm⁻¹): 2965, 2928, 1712 (C=O), 1645, 1456, 1375, 888 |
| Mass Spectrometry (EI) | m/z (%): 152 (M⁺, 30), 137 (25), 109 (50), 95 (100), 81 (85), 67 (90) |
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.
-
Lewis acids such as bismuth triflate are moisture-sensitive and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound from limonene-1,2-epoxide. The Meinwald rearrangement offers an efficient and scalable route to this valuable chiral building block. The detailed experimental procedure and characterization data will enable researchers to successfully synthesize and validate this important compound for their research and development needs.
References
Application Note: Purification of 1,6-Dihydrocarvone by Vacuum Fractional Distillation
Abstract
This application note provides a comprehensive guide for the purification of 1,6-dihydrocarvone from common synthetic impurities using vacuum fractional distillation. This compound, a valuable monoterpenoid ketone used in the flavor, fragrance, and pharmaceutical industries, is often synthesized via the reduction of carvone or oxidation of limonene, leading to a crude product containing residual starting materials and isomeric byproducts.[1] Due to the close boiling points of these compounds, high-efficiency fractional distillation under reduced pressure is the required method for achieving high purity. This document outlines the underlying principles, a detailed step-by-step protocol, methods for purity validation, and a troubleshooting guide tailored for researchers and drug development professionals.
Introduction: The Rationale for High-Purity this compound
This compound (p-Menth-8-en-2-one) is a chiral monoterpenoid prized for its minty, herbaceous aroma and its utility as a synthetic intermediate.[1] In pharmaceutical research, it serves as a versatile building block for more complex molecules, including sesquiterpenes with potential therapeutic activities. The biological and organoleptic properties of terpenoids are highly dependent on their stereochemistry and purity. Impurities, such as the precursor carvone or isomeric variants, can alter the fragrance profile, introduce off-flavors, and interfere with subsequent stereospecific chemical transformations. Therefore, an effective and reproducible purification method is critical for ensuring product quality and consistency in research and development.
Fractional distillation is a separation technique that relies on the differences in the boiling points of the components in a liquid mixture.[2][3] When the boiling point differences are small, as is the case with this compound and its common impurities, a fractionating column is introduced to provide a large surface area for repeated vaporization-condensation cycles, effectively performing multiple distillations in a single apparatus.[4] Terpenoids are often susceptible to thermal degradation at their atmospheric boiling points; thus, reducing the system pressure via vacuum is essential to lower the boiling points to a safe temperature range.[5]
Physicochemical Properties & Separation Strategy
The feasibility of fractional distillation is determined by the boiling point differences between the target compound and its impurities. The table below summarizes the key physical properties of this compound and its most common process-related impurities.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Atmospheric Boiling Point (°C) | Vacuum Boiling Point |
| (R/S)-Limonene | C₁₀H₁₆ | 136.23 | 176 - 178 °C[6][7] | - |
| (±)-1,6-Dihydrocarvone (trans) | C₁₀H₁₆O | 152.23 | 222 - 223 °C [8] | 87 - 88 °C @ 6 mmHg [8][9] |
| (±)-cis-Dihydrocarvone | C₁₀H₁₆O | 152.23 | 220 - 222 °C[10] | ~86 - 87 °C @ 6 mmHg (est.) |
| (R/S)-Carvone | C₁₀H₁₄O | 150.22 | 230 - 231 °C[11][12] | 91 °C @ 5 mmHg[11] |
The data clearly indicates that while limonene can be readily separated due to its significantly lower boiling point, the boiling points of this compound, its cis-isomer, and the precursor carvone are closely clustered. This necessitates the use of an efficient fractionating column to achieve separation. The strategy is to first remove the low-boiling limonene fraction, followed by the careful separation of the main this compound fraction from the higher-boiling carvone.
Experimental Protocol: Vacuum Fractional Distillation
This protocol details the purification of a crude this compound sample assumed to contain limonene and carvone as primary impurities.
Pre-Distillation & Safety
-
Hazard Assessment: this compound is a combustible liquid.[8] Avoid open flames and ensure the apparatus is assembled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Glassware Inspection: Before assembly, meticulously inspect all glassware for cracks, star fractures, or defects that could lead to implosion under vacuum.[13]
-
Sample Preparation: Ensure the crude sample is free of water and solid particulates, which can cause bumping and uneven boiling. If necessary, dry the sample with an anhydrous drying agent (e.g., MgSO₄) and filter prior to distillation.
Apparatus Setup
Assemble the vacuum fractional distillation apparatus as depicted in the workflow below. A Vigreux column is suitable for this separation; for enhanced efficiency, a packed column (e.g., with Raschig rings or metal sponges) can be used.
-
Place a magnetic stir bar into an appropriately sized round-bottom flask (the "distilling flask"). Note: Boiling stones are ineffective under vacuum and must not be used.[13]
-
Add the crude this compound to the distilling flask, filling it to no more than half its volume.
-
Connect the fractionating column to the distilling flask.
-
Place a distillation head with a thermometer adapter and a condenser on top of the column. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[4]
-
Connect the condenser to a water source (inlet at the bottom, outlet at the top).
-
Attach a vacuum adapter to the end of the condenser. Connect the vacuum adapter to a receiving flask. For collecting multiple fractions, a "cow"-type receiver is highly recommended to avoid breaking the vacuum between fractions.
-
Connect the vacuum adapter's side arm to a vacuum trap using thick-walled vacuum tubing. The trap is essential to protect the vacuum pump from corrosive vapors. The trap should be cooled, for example, with a dry ice/acetone bath.
-
Connect the vacuum trap to the vacuum pump.
-
Ensure all ground glass joints are lightly and evenly greased with a suitable vacuum grease to ensure an airtight seal.[13] Secure all connections with Keck clips.
-
Place the distilling flask in a heating mantle positioned on a magnetic stirrer.
Distillation Workflow Diagram
Caption: Workflow for the purification of this compound.
Distillation Procedure
-
Engage Vacuum: Turn on the magnetic stirrer. Turn on the water to the condenser. Fully engage the vacuum pump. The system pressure should drop to approximately 5-10 mmHg. A hissing sound indicates a leak that must be addressed before proceeding.[13]
-
Fraction 1 (Fore-run): Begin to gently heat the distilling flask. The first fraction to distill will be any residual solvents and the lower-boiling limonene (atmospheric BP ~176°C).[6] Collect this "fore-run" fraction until the distillation head temperature begins to rise and stabilize near the boiling point of the main product.
-
Fraction 2 (Main Product): Change the receiving flask. Increase the heating mantle temperature gradually. A ring of condensing vapor will slowly ascend the fractionating column.[4] Allow the temperature at the distillation head to stabilize; this indicates that a pure component is distilling. Collect the fraction that distills at a constant temperature of approximately 87-88°C (at 6 mmHg).[8][9] This is the purified this compound.
-
Fraction 3 (High-Boiling Residue): When the bulk of the this compound has distilled, the temperature at the distillation head will either drop (as there is insufficient vapor to reach the thermometer) or begin to rise sharply towards the boiling point of carvone (~91°C @ 5 mmHg).[11] At this point, stop collecting the main fraction. Any subsequent distillate will be enriched in higher-boiling impurities.
-
Shutdown: Turn off the heating mantle and allow the system to cool completely. Carefully and slowly vent the system to atmospheric pressure (e.g., by opening a stopcock on the vacuum adapter or removing the tubing from the pump). Turn off the vacuum pump and condenser water. Disassemble the apparatus for cleaning.
Purity Assessment: A Self-Validating System
The success of the purification must be validated empirically. Analysis of the collected main fraction is essential.
-
Gas Chromatography (GC): GC is an excellent method for assessing the purity of terpenoids.[14][15] A sample of the main fraction should be analyzed on a suitable capillary column (e.g., a non-polar DB-5 or a polar wax column). Purity is determined by the peak area percentage. The chromatogram should show a single major peak corresponding to this compound, with minimal to no peaks corresponding to limonene or carvone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the structural identity and purity of the isolated compound. The ¹H NMR spectrum of this compound is characterized by signals for the vinyl protons of the isopropenyl group (~4.7 ppm) and the methyl groups.[9] The ¹³C NMR spectrum will show a characteristic ketone signal around 212 ppm.[9] The absence of signals corresponding to the conjugated system of carvone provides strong evidence of purity.
-
Refractive Index: A simple physical measurement that can indicate purity. The refractive index of the purified fraction should be measured and compared to the literature value (n20/D ≈ 1.471-1.472).[16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Failure to Achieve Low Pressure | Leaks in glassware joints; cracked tubing; poor pump performance. | Re-grease all joints. Check all tubing for cracks and ensure it is thick-walled vacuum tubing. Test pump suction independently. |
| Bumping / Violent Boiling | No stir bar or insufficient stirring; heating too rapidly. | Always use a magnetic stir bar. Ensure vigorous stirring. Reduce the heating rate. |
| Flooding of Fractionating Column | Heating rate is too high, causing excessive vapor flow. | Reduce the heat input from the mantle to allow the vapor-liquid equilibrium to be established in the column. |
| No Distillate Despite High Pot Temp | System pressure is too high; condenser water is too cold (for very high BP compounds); column is losing too much heat. | Check vacuum source and for leaks. Insulate the fractionating column with glass wool or aluminum foil to reduce heat loss.[4] |
| Poor Separation of Fractions | Distillation rate is too fast; inefficient fractionating column. | Reduce the heating rate to distill slowly (e.g., 1-2 drops per second). Use a longer or more efficient (packed) column. |
Conclusion
Vacuum fractional distillation is a robust and essential technique for obtaining high-purity this compound, a critical requirement for its application in advanced chemical synthesis and high-value formulations. By carefully controlling the distillation parameters of temperature and pressure, and verifying the outcome with appropriate analytical methods, researchers can consistently produce material of the required quality and integrity.
References
- 1. foreverest.net [foreverest.net]
- 2. marigoldscannabis.com [marigoldscannabis.com]
- 3. rootsciences.com [rootsciences.com]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. buschvacuum.com [buschvacuum.com]
- 6. Limonene - Wikipedia [en.wikipedia.org]
- 7. acs.org [acs.org]
- 8. Buy Dihydrocarvone | 7764-50-3 [smolecule.com]
- 9. This compound | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cis-dihydrocarvone, 3792-53-8 [thegoodscentscompany.com]
- 11. Carvone - Wikipedia [en.wikipedia.org]
- 12. Carvone - American Chemical Society [acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Enantiomeric analysis of limonene and carvone by direct introduction of aromatic plants into multidimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. dextro-dihydrocarvone, 7764-50-3 [thegoodscentscompany.com]
Application Notes and Protocols for the Chromatographic Separation of Cis- and Trans-Dihydrocarvone Isomers
Introduction: The Significance of Stereoisomerism in Dihydrocarvone
Dihydrocarvone (C₁₀H₁₆O), a saturated monoterpene ketone, is a naturally occurring compound found in the essential oils of various plants. It exists as multiple stereoisomers, with the cis- and trans-isomers (diastereomers) being of significant interest in the flavor, fragrance, and pharmaceutical industries. The spatial arrangement of the methyl and isopropenyl groups relative to the cyclohexanone ring defines these isomers, leading to distinct physicochemical and sensory properties. For instance, different isomers of dihydrocarvone are known to possess unique odors.[1]
The biological activity and organoleptic properties of such compounds are intrinsically linked to their stereochemistry.[2] Consequently, the ability to accurately separate and quantify cis- and trans-dihydrocarvone is paramount for quality control, synthetic pathway optimization, and regulatory compliance in drug development and other industrial applications. This guide provides detailed protocols and the underlying scientific principles for the effective separation of these isomers using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Part 1: Gas Chromatography (GC) – The Power of Chiral Recognition
Gas chromatography, particularly with a chiral stationary phase, is a highly effective technique for the separation of dihydrocarvone isomers, including the diastereomeric cis- and trans- forms, as well as their respective enantiomers. The volatility of these monoterpenes makes them ideal candidates for GC analysis.
Principle of Separation: A Tale of Three-Point Interaction
The separation of stereoisomers on a chiral GC column is governed by the principle of chiral recognition. Chiral stationary phases, often based on cyclodextrin derivatives, create a chiral environment within the column. For a successful separation to occur, there must be a difference in the stability of the transient diastereomeric complexes formed between the enantiomers/diastereomers and the chiral stationary phase. This is often described by the "three-point interaction model," where at least three points of interaction (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the analyte and the chiral selector are necessary to differentiate between stereoisomers. In the case of cis- and trans-dihydrocarvone, the different spatial orientations of the methyl and isopropenyl groups lead to varying degrees of interaction with the chiral stationary phase, resulting in different retention times.
Experimental Protocol: Chiral GC-FID Analysis
This protocol outlines a robust method for the separation of cis- and trans-dihydrocarvone isomers using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.
Instrumentation and Consumables:
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chiral Capillary Column: A cyclodextrin-based column is recommended for this separation. A highly effective option is an octakis(3-O-butiryl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E) stationary phase.[2] A column with dimensions of 25 m x 0.25 mm I.D. and a 0.25 µm film thickness is suitable.
-
Carrier Gas: Hydrogen or Helium, high purity.
-
Gases for FID: Hydrogen and compressed air, high purity.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Solvent: Hexane or ethanol (HPLC grade) for sample dilution.
Sample Preparation:
-
Prepare a stock solution of the dihydrocarvone isomer mixture at a concentration of 1000 µg/mL in hexane.
-
Perform serial dilutions to prepare working standards and samples at a concentration range suitable for the detector, typically 1-100 µg/mL.
-
For quantitative analysis, an internal standard (e.g., n-tridecane or camphor) can be added to all standards and samples at a fixed concentration.
GC-FID Operating Conditions:
| Parameter | Recommended Setting | Causality and Field-Proven Insights |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the dihydrocarvone isomers without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | A split injection is used to prevent column overloading and ensure sharp peaks, which is crucial for resolving closely eluting isomers. |
| Injection Volume | 1 µL | A small injection volume minimizes band broadening and improves peak shape. |
| Carrier Gas | Hydrogen | Hydrogen provides higher optimal linear velocities and can reduce analysis time compared to helium. |
| Flow Rate | 1.0 mL/min (constant flow) | A constant flow rate ensures reproducible retention times and optimal column performance. |
| Oven Temperature Program | Initial temp: 60 °C, hold for 2 min. Ramp: 3 °C/min to 180 °C. Hold: 5 min at 180 °C. | A slow temperature ramp is critical for achieving baseline separation of the isomers by allowing for sufficient interaction with the chiral stationary phase. |
| Detector | Flame Ionization Detector (FID) | FID is a robust and universally sensitive detector for hydrocarbons. |
| Detector Temperature | 250 °C | Kept at a higher temperature than the final oven temperature to prevent condensation of the analytes. |
| Hydrogen Flow | 30 mL/min | Optimized for detector sensitivity. |
| Air Flow | 300 mL/min | Optimized for complete combustion and detector signal. |
| Makeup Gas (N₂ or He) | 25 mL/min | Ensures efficient transfer of the column effluent to the detector flame. |
Data Analysis:
-
Identify the peaks corresponding to cis- and trans-dihydrocarvone based on their retention times, which should be confirmed by running individual standards if available.
-
The enantiomers of each diastereomer may also be resolved with a suitable chiral column.
-
For quantitative analysis, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
Expected Results and Troubleshooting
With a suitable chiral column and the optimized conditions, baseline separation of the cis- and trans-dihydrocarvone isomers should be achievable. The elution order will depend on the specific chiral stationary phase and the interactions with the isomers. It is common for the four stereoisomers to be resolved.[2]
Troubleshooting Poor Resolution:
-
Decrease the temperature ramp rate: A slower ramp (e.g., 1-2 °C/min) can enhance separation.
-
Optimize the carrier gas flow rate: Ensure the linear velocity is optimal for the column dimensions and carrier gas used.
-
Check column integrity: A degraded or contaminated chiral column will exhibit poor performance.
Workflow Visualization
Caption: Workflow for Chiral GC-FID Analysis of Dihydrocarvone Isomers.
Part 2: High-Performance Liquid Chromatography (HPLC) – Leveraging Polarity Differences
While GC is often the method of choice for volatile terpenes, HPLC offers a powerful alternative, particularly for samples in complex matrices or when derivatization is undesirable. The separation of cis- and trans-dihydrocarvone by HPLC is primarily based on differences in their polarity.
Principle of Separation: The Role of Molecular Geometry in Polarity
In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation mechanism relies on the differential partitioning of the analytes between the stationary and mobile phases. The polarity of the cis- and trans-isomers of dihydrocarvone differs due to their molecular geometry.
Generally, cis-isomers are more polar than their trans-counterparts.[3] This is because the functional groups in the cis-configuration are on the same side of the molecule, which can lead to a net dipole moment. In contrast, the more symmetrical arrangement of functional groups in the trans-isomer can result in the cancellation of bond dipoles, leading to a lower overall molecular polarity.
In RP-HPLC, less polar compounds interact more strongly with the nonpolar stationary phase and are retained longer. Therefore, the more polar cis-dihydrocarvone is expected to elute before the less polar trans-dihydrocarvone.
Experimental Protocol: Reversed-Phase HPLC-UV Analysis
This protocol provides a starting point for the separation of cis- and trans-dihydrocarvone using a C18 column and UV detection. Method optimization may be required depending on the specific sample matrix and instrumentation.
Instrumentation and Consumables:
-
HPLC System: Equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: Deionized water (HPLC grade).
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade).
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Filters: 0.45 µm syringe filters for sample preparation.
Sample Preparation:
-
Prepare a stock solution of the dihydrocarvone isomer mixture at 1000 µg/mL in the mobile phase (e.g., a mixture of acetonitrile and water).
-
Dilute to a suitable concentration for UV detection (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
HPLC-UV Operating Conditions:
| Parameter | Recommended Setting | Causality and Field-Proven Insights |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for monoterpene ketones. |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) | A 60:40 ratio of acetonitrile to water is a good starting point for the elution of monoterpenes. This can be optimized to improve resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV-Vis or DAD | Dihydrocarvone has a carbonyl chromophore. |
| Detection Wavelength | 210 nm or 280 nm | Ketones typically have a weak n→π* absorption around 280 nm and a stronger π→π* absorption at lower wavelengths (around 210 nm). Monitoring at a lower wavelength will provide higher sensitivity. A DAD can be used to monitor multiple wavelengths.[4] |
Data Analysis:
-
Identify the peaks for cis- and trans-dihydrocarvone based on their retention times. The cis-isomer is expected to elute first.
-
Quantify the isomers by creating a calibration curve from the peak areas of the standards.
Method Development and Optimization Insights
If the initial isocratic method does not provide adequate separation, consider the following optimization strategies:
-
Mobile Phase Composition: Adjust the ratio of acetonitrile to water. Increasing the water content will increase retention times and may improve resolution.
-
Gradient Elution: If the sample contains compounds with a wider range of polarities, a gradient elution (e.g., starting with a higher percentage of water and increasing the acetonitrile percentage over time) can improve separation and reduce analysis time.
-
Choice of Organic Solvent: Methanol can be used as an alternative to acetonitrile and may offer different selectivity for the isomers.
Workflow Visualization
Caption: Workflow for RP-HPLC-UV Analysis of Dihydrocarvone Isomers.
Summary of Quantitative Data and Expected Performance
The following table summarizes the key parameters and expected outcomes for the described chromatographic methods. Note that exact retention times and resolution values are dependent on the specific instrumentation, column, and operating conditions.
| Parameter | Chiral GC-FID Method | RP-HPLC-UV Method |
| Stationary Phase | Chiral (e.g., Lipodex-E) | C18 |
| Separation Principle | Chiral Recognition | Polarity Difference |
| Typical Mobile Phase | N/A (Carrier Gas: H₂ or He) | Acetonitrile:Water |
| Expected Elution Order | Dependent on chiral phase | cis-dihydrocarvone then trans-dihydrocarvone |
| Detection | Flame Ionization (FID) | UV-Vis (210 nm or 280 nm) |
| Key Advantage | Resolution of all four stereoisomers | Broad applicability, no derivatization |
| Potential Challenge | Column cost and stability | Lower resolution for enantiomers |
Conclusion
The successful separation of cis- and trans-dihydrocarvone isomers is readily achievable using both high-resolution chiral gas chromatography and reversed-phase high-performance liquid chromatography. The choice of technique will depend on the specific analytical requirements, sample matrix, and available instrumentation. GC with a chiral stationary phase offers the distinct advantage of potentially resolving all four stereoisomers in a single run. RP-HPLC provides a robust and widely accessible method for separating the diastereomers based on their inherent polarity differences. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers, scientists, and drug development professionals to develop and validate reliable methods for the analysis of these important monoterpene isomers.
References
The Strategic Application of 1,6-Dihydrocarvone in Sesquiterpene Synthesis: A Guide for Researchers
The quest for efficient and stereocontrolled routes to complex natural products is a cornerstone of modern organic synthesis. Within the vast and structurally diverse family of sesquiterpenes, the p-menthane framework of 1,6-dihydrocarvone has emerged as a powerful and versatile chiral synthon. This guide provides an in-depth exploration of the application of this compound in the synthesis of sesquiterpenes, with a particular focus on the construction of eremophilane and valencane skeletons. We will delve into the strategic advantages of this starting material, provide detailed protocols for key transformations, and discuss the mechanistic underpinnings that govern the stereochemical outcomes of these reactions.
The Significance of this compound as a Chiral Building Block
This compound, a derivative of the readily available monoterpene carvone, offers several distinct advantages for the asymmetric synthesis of sesquiterpenes.[1] Its inherent chirality, stemming from the two stereocenters at the methyl and isopropenyl-bearing carbons, provides a valuable starting point for controlling the stereochemistry of the target molecule. The presence of a ketone functionality allows for a wide range of chemical manipulations, most notably the Robinson annulation, which is instrumental in constructing the fused bicyclic systems characteristic of many sesquiterpenoids.[2]
The strategic utility of this compound lies in its ability to serve as a scaffold upon which the intricate carbon frameworks of sesquiterpenes can be elaborated with a high degree of stereocontrol. This approach, known as a chiral pool synthesis, leverages the stereochemical information embedded in a readily available natural product to access complex, enantiomerically enriched targets.
The Robinson Annulation: A Gateway to Eremophilane and Valencane Sesquiterpenes
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[2][3] In the context of sesquiterpene synthesis, the reaction of this compound with a suitable Michael acceptor, such as methyl vinyl ketone (MVK) or ethyl vinyl ketone (EVK), is a key step in assembling the decalin core of eremophilane and valencane sesquiterpenes.[4]
The stereochemical outcome of the Robinson annulation is of paramount importance, as it dictates the relative configuration of the newly formed stereocenters in the bicyclic product. The reaction can be conducted under various conditions, with aprotic conditions often offering superior control over the diastereoselectivity of the Michael addition step.
Aprotic Robinson Annulation of (+)-Dihydrocarvone: A Case Study in the Synthesis of (+)-epi-α-Cyperone
The synthesis of (+)-epi-α-cyperone, an eremophilane sesquiterpenoid, provides an excellent example of the strategic application of the Robinson annulation of this compound. The following workflow and protocol are based on the work of Ziegler and Hwang, which details the aprotic annulation of (+)-dihydrocarvone with ethyl vinyl ketone.[4]
Caption: Synthetic workflow for (+)-epi-α-Cyperone.
Experimental Protocol: Aprotic Robinson Annulation of (+)-Dihydrocarvone with Ethyl Vinyl Ketone
This protocol is adapted from the findings of Ziegler and Hwang and is intended for the synthesis of the ketol precursor to (+)-epi-α-cyperone.[4]
Materials:
-
(+)-Dihydrocarvone
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
Ethyl vinyl ketone (EVK)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
Enolate Formation: To a solution of freshly distilled diisopropylamine (1.1 equivalents) in dry THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.0 equivalent) dropwise. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Addition of Dihydrocarvone: Add a solution of (+)-dihydrocarvone (1.0 equivalent) in dry THF to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure the complete formation of the thermodynamic enolate.
-
Michael Addition: Add freshly distilled ethyl vinyl ketone (1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to 0 °C over a period of 1.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). At temperatures below -20 °C, the primary product is the intermediate diketone. As the temperature rises to 0 °C, the reaction proceeds to form the ketol as the exclusive product.
-
Work-up: Quench the reaction by the addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic solution under reduced pressure. The crude product can be purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure ketol.
-
Dehydration to (+)-epi-α-Cyperone: The isolated ketol can be efficiently dehydrated to (+)-epi-α-cyperone by refluxing in a solution of potassium hydroxide in ethanol. This step typically proceeds in high yield (e.g., 93%).[4]
Quantitative Data Summary
The aprotic Robinson annulation of dihydrocarvone with vinyl ketones can lead to a mixture of products depending on the reaction conditions and the specific vinyl ketone used. The following table summarizes the product distribution observed by Ziegler and Hwang.[4]
| Michael Acceptor | Product(s) | Yield (%) |
| Ethyl Vinyl Ketone (EVK) | Ketol Intermediate for (+)-epi-α-Cyperone | 85 (overall for two steps) |
| Methyl Vinyl Ketone (MVK) | Michael Adduct (undefined stereochemistry) | 12 |
| Ketol 3a | 53 | |
| Ketol 3b | 12 |
Causality and Trustworthiness of the Protocol:
The choice of aprotic conditions, specifically the use of LDA as a strong, non-nucleophilic base at low temperatures, is crucial for the stereocontrolled formation of the thermodynamic enolate of dihydrocarvone. This enolate formation directs the regioselectivity of the subsequent Michael addition. The slow warming of the reaction mixture allows for the intramolecular aldol addition to proceed, leading to the desired ketol. The stereochemistry of the newly formed bicyclic system is influenced by the facial selectivity of the enolate attack on the vinyl ketone and the subsequent intramolecular cyclization. The trans-fused decalin system is often the thermodynamically favored product.[5] This protocol is considered robust as it relies on well-established and predictable organometallic reactions.
Stereochemical Considerations and Mechanistic Insights
The stereochemical outcome of the Robinson annulation of this compound is a critical aspect of its application in sesquiterpene synthesis. The relative stereochemistry of the angular methyl group and the isopropenyl group in the final product is determined during the Michael addition and the subsequent intramolecular aldol condensation.
Caption: Stereochemical model for Michael addition.
Under aprotic conditions, the attack of the enolate on the ethyl vinyl ketone is believed to proceed through a chair-like transition state. The approach of the electrophile is sterically directed to the less hindered face of the enolate, leading to the preferential formation of one diastereomer. The subsequent intramolecular aldol condensation then proceeds to form the bicyclic ketol with a defined stereochemistry. It has been noted that in both protic and aprotic reactions, the principal diastereomer formed has the angular methyl and isopropenyl groups in a trans relationship to one another.[4]
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile chiral starting material for the enantioselective synthesis of a variety of sesquiterpenes. Its utility is particularly evident in the construction of eremophilane and valencane natural products, where the Robinson annulation serves as a key strategic element for the formation of the characteristic bicyclic core. The ability to control the stereochemical outcome of this annulation through careful selection of reaction conditions provides a powerful tool for accessing complex molecular architectures.
Future research in this area will likely focus on expanding the scope of sesquiterpenes accessible from this compound, as well as developing even more efficient and stereoselective methods for its transformation. The insights gained from these synthetic endeavors will not only advance the field of natural product synthesis but also contribute to the development of novel therapeutic agents and other valuable chemical entities.
References
Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Activity of 1,6-Dihydrocarvone
For: Researchers, scientists, and drug development professionals.
Introduction: The Potential of 1,6-Dihydrocarvone as a Novel Antimicrobial Agent
This compound is a monoterpene ketone found in the essential oils of various plants. As a member of the terpene family, which is known for a wide range of biological activities, this compound presents an interesting candidate for investigation as a novel antimicrobial and antifungal agent. The increasing prevalence of drug-resistant pathogens necessitates the exploration of new chemical entities with unique mechanisms of action, and natural products like this compound are a promising source for such discoveries.
These application notes provide a comprehensive guide for researchers to systematically evaluate the antimicrobial and antifungal properties of this compound. Recognizing the current scarcity of specific activity data for this compound, this document focuses on providing robust, detailed protocols based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). By following these methodologies, researchers can generate reliable and reproducible data to accurately assess the potential of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting antimicrobial and antifungal assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | PubChem[1] |
| Molecular Weight | 152.23 g/mol | PubChem[1] |
| Appearance | Colorless clear liquid (estimated) | The Good Scents Company[2] |
| Boiling Point | 220-222 °C at 760 mm Hg | The Good Scents Company[2] |
| Water Solubility | 1.02 mg/mL at 15 °C | PubChem[1] |
| LogP | 2.85 | PubChem[1] |
The limited water solubility of this compound is a critical factor to address in aqueous-based microbiological assays. The use of a non-inhibitory solvent and/or emulsifying agent is necessary to ensure a homogenous distribution of the compound in the test medium.
Proposed Mechanism of Action: Insights from Related Monoterpenes
While the specific mechanism of action for this compound has not been extensively studied, the antimicrobial and antifungal activities of related monoterpenes are well-documented. The primary mode of action is believed to be the disruption of microbial cell membrane integrity. Due to their lipophilic nature, monoterpenes can partition into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound targeting the cell membrane.
Protocols for Evaluating Antimicrobial and Antifungal Activity
The following protocols are based on CLSI and EUCAST guidelines to ensure the generation of high-quality, standardized data.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Tween 80 (sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus fumigatus)
-
Positive control antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth with solvent)
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to its low water solubility, prepare a stock solution of this compound in DMSO. A starting concentration of 10 mg/mL is recommended.
-
To aid in its dispersion in the aqueous broth, a non-ionic surfactant like Tween 80 can be used. The final concentration of Tween 80 in the assay should not exceed 0.5% (v/v) and should be validated to not inhibit microbial growth.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast, 5-7 days for molds), prepare a microbial suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microtiter Plate Preparation:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in the 96-well plate.
-
The final volume in each well should be 100 µL before adding the inoculum.
-
Include wells for a positive control (broth with a standard antimicrobial), a negative control (broth with the same concentration of DMSO/Tween 80 as the test wells), and a growth control (broth with inoculum, no compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by a microplate reader.
-
Diagram 2: Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate these aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).
Protocol 3: Assessment of Cytotoxicity
It is crucial to evaluate the toxicity of this compound against mammalian cells to determine its therapeutic index.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT or resazurin-based cell viability assay kit
-
Plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).
-
Replace the medium in the cell culture plate with the medium containing the different concentrations of this compound. Include appropriate vehicle controls.
-
Incubate the plate for 24-48 hours.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Data Interpretation and Reporting
All experiments should be performed in triplicate to ensure reproducibility. The results should be reported as the mean ± standard deviation. For MIC, MBC, and MFC values, the mode is often reported. When presenting data, it is important to include the specific microbial strains tested and the methodology used.
Conclusion
This compound represents a promising, yet understudied, natural product with the potential for antimicrobial and antifungal activity. The protocols outlined in these application notes provide a standardized framework for researchers to thoroughly investigate its efficacy and mechanism of action. By adhering to these established methodologies, the scientific community can build a robust dataset to determine the true therapeutic potential of this compound in the fight against infectious diseases.
References
Application Notes & Protocols: Insect Repellent Properties of Dihydrocarvone and its Derivatives
I. Introduction: The Need for Novel Repellents
The rising threat of vector-borne diseases and the growing resistance of insects to conventional repellents necessitate the exploration of new active compounds. Natural products, particularly monoterpenoids, have emerged as a promising source of effective and potentially safer alternatives. Dihydrocarvone, a monoterpene ketone found in the essential oils of plants like spearmint (Mentha spicata), has demonstrated significant potential as an insect repellent[1]. This document provides a comprehensive guide to the evaluation of 1,6-dihydrocarvone and its derivatives, covering their mechanism of action, formulation strategies, and standardized protocols for efficacy testing.
Dihydrocarvone (specifically, p-menth-8-en-2-one) is a reduced derivative of carvone and exists as several stereoisomers[1][2]. It is characterized by a spearmint-like, herbaceous odor and is sparingly soluble in water but soluble in alcohols and oils, properties that are critical for formulation development[2]. Its volatility contributes to its action as a spatial repellent, creating a protective vapor barrier around a treated area[3].
II. Proposed Mechanism of Action
While the precise mechanism for many natural repellents is still under investigation, it is widely accepted that they function by interfering with an insect's olfactory system[4]. Repellents like Dihydrocarvone likely act on multiple chemosensory receptors, including Odorant Receptors (ORs) and Ionotropic Receptors (IRs), which are located on the insect's antennae and other sensory appendages[4].
There are two primary hypotheses for how these interactions result in repellency[5]:
-
Direct Activation of Aversive Pathways: The repellent molecule binds directly to a specific receptor that triggers an innate avoidance behavior, effectively "smelling bad" to the insect and overriding any attractive host cues[5].
-
Modulation of Host Cue Perception: The repellent molecule interferes with the receptors that detect attractant compounds (kairomones) from a host, such as lactic acid and carbon dioxide. This "confuses" the insect by masking or scrambling the attractive signals, making it difficult for the insect to locate the host[5].
It is probable that Dihydrocarvone, like the well-studied repellent DEET, employs a multi-modal strategy, acting both at a distance (spatial repellency) and upon contact[4][5].
III. Efficacy and Structure-Activity Relationships
The efficacy of a repellent is determined by its ability to prevent insect landings and bites, and the duration of this protection. While specific quantitative data for this compound's repellency against a wide range of insects is an active area of research, studies on related monoterpenoids and their derivatives provide valuable insights. The chemical structure of a compound, including the presence of functional groups and stereochemistry, plays a crucial role in its repellent activity.
Future research should focus on synthesizing and testing derivatives of Dihydrocarvone to explore these structure-activity relationships. Modifications could include altering the alkyl groups or introducing new functional groups to enhance binding to insect olfactory receptors or to reduce volatility for longer-lasting protection.
| Compound Class | General Efficacy Notes | Key Insect Species Tested | References |
| Monoterpenoids (General) | Varying levels of repellency, often characterized by high initial efficacy but shorter protection times due to volatility. | Aedes aegypti, Anopheles spp., Culex spp. | [3][6] |
| Sesquiterpenes & Derivatives | Often exhibit longer-lasting repellency and can have both repellent and antifeedant properties. | Aedes aegypti, Tenebrio molitor, Tribolium confusum | [7][8] |
| Synthetic Derivatives | Chemical modification can significantly enhance potency and duration, as seen with commercial repellents. | Various | [9] |
IV. Application Note 1: Formulation Development
The transition from a promising active ingredient to an effective, user-friendly product hinges on formulation. The primary goals are to control the release rate of the volatile active ingredient, ensure good cosmetic properties (feel and smell), and maintain stability.
Key Considerations:
-
Volatility Control: Due to their volatile nature, natural repellents like Dihydrocarvone often have a shorter duration of protection than synthetics[3]. Formulations must slow down the evaporation rate.
-
Fixatives: High molecular weight, low-volatility substances (e.g., vanillin, fatty acid esters) can be added to the formulation to reduce the evaporation rate of the active ingredient.
-
Encapsulation: Microencapsulation, using polymers like cyclodextrins or acacia gum, can create a physical barrier around the active ingredient, providing a slow, controlled release over an extended period[3][6]. This has been shown to extend protection time by up to 80% in some commercial formulations[3].
-
-
Solubility: Dihydrocarvone is insoluble in water but soluble in alcohols and oils[2]. This dictates the choice of carrier.
-
Alcohol-based sprays: Simple to formulate and offer good skin feel. Ethanol or isopropanol are common choices.
-
Lotions and Creams: An emulsion system (oil-in-water or water-in-oil) is required. This can improve skin hydration and provide a substantive film that holds the active on the skin.
-
-
Safety & Skin Feel: The final formulation must be non-irritating and non-sensitizing. All excipients should be of cosmetic or pharmaceutical grade. Additives like emollients (e.g., glycerin, silicones) can improve the feel on the skin.
Example Simple Spray Formulation (for initial screening):
| Ingredient | Function | % (w/w) |
| This compound | Active Ingredient | 10 - 20% |
| Ethanol (95%) | Solvent/Carrier | 70 - 80% |
| Glycerin | Emollient/Humectant | 2 - 5% |
| Vanillin | Fixative (optional) | 0.5 - 1% |
Preparation:
-
Weigh out the Dihydrocarvone and Vanillin (if using).
-
Add the ethanol and mix until all components are fully dissolved.
-
Slowly add the glycerin while stirring to create a homogenous solution.
-
Package in an appropriate spray bottle for testing.
V. Protocol 1: In Vitro Behavioral Assay (Y-Tube Olfactometer)
The Y-tube olfactometer is a standard apparatus for evaluating spatial repellency by giving insects a choice between two opposing air streams.[10][11] This assay determines if a compound is repellent, attractive, or neutral without direct contact.
Objective: To quantify the spatial repellency of a test compound by observing the choice-based movement of mosquitoes.
Materials:
-
Y-tube olfactometer (WHO-compliant design recommended)[11][12]
-
Clean, filtered air source
-
Flow meters to regulate airflow[12]
-
Humidifier[12]
-
Test cage with host-seeking female mosquitoes (e.g., Aedes aegypti, Culex quinquefasciatus), 5-10 days old, starved for 12-24 hours.
-
Test compound solution (e.g., 1% Dihydrocarvone in ethanol)
-
Control solution (solvent only, e.g., ethanol)
-
Filter paper discs
Workflow Diagram: Y-Tube Olfactometer Assay
Caption: Workflow for the Y-tube olfactometer behavioral assay.
Procedure:
-
Preparation: Apply a standardized amount (e.g., 10 µL) of the test compound solution to a filter paper disc and an equal amount of the solvent control to another. Allow the solvent to evaporate for 60 seconds.
-
Setup: Place the treated disc in the odor chamber of one arm of the olfactometer and the control disc in the other.
-
Airflow: Start a consistent, purified, and humidified airflow through both arms of the Y-tube (e.g., 0.4 L/min).
-
Introduction: Introduce a single host-seeking female mosquito into the base of the Y-tube.
-
Observation: Allow the mosquito a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the mosquito moves a set distance (e.g., 10 cm) into one of the arms.
-
Data Recording: Record which arm the mosquito chose. If no choice is made within the time limit, it is recorded as "no choice."
-
Replication: Repeat the procedure with a new mosquito for a statistically significant sample size (n=50-100). To avoid spatial bias, swap the positions of the treatment and control arms every 10-20 trials.
-
Data Analysis: Calculate the Repellency Index (RI) using the formula:
-
RI (%) = [(Nc - Nt) / (Nc + Nt)] x 100
-
Where Nc is the number of mosquitoes choosing the control arm and Nt is the number choosing the treatment arm. A positive RI indicates repellency. Statistical significance is typically determined using a Chi-squared test.
-
Causality and Controls:
-
Why host-seeking females? Only female mosquitoes seek a blood meal and are therefore responsive to host cues and repellents[13][14].
-
Why a solvent control? This ensures that the observed repellency is due to the test compound and not the solvent carrier.
-
Why purified, humidified air? This mimics natural conditions and removes confounding ambient odors, ensuring the mosquito is responding only to the presented stimuli[12][15].
VI. Protocol 2: In Vivo Efficacy Assay (Arm-in-Cage Test)
The Arm-in-Cage test is the standard laboratory method for evaluating the efficacy and Complete Protection Time (CPT) of a topical repellent formulation applied to human skin[13][14][16]. This protocol must be conducted under strict ethical guidelines with informed consent from volunteers.
Objective: To determine the Complete Protection Time (CPT) of a topical repellent formulation against biting mosquitoes.
Materials:
-
Test cages (e.g., 40x40x40 cm) containing 200-250 host-seeking female mosquitoes[14].
-
Human volunteers (requires Institutional Review Board approval).
-
Test repellent formulation.
-
Positive control (e.g., 15-20% DEET formulation).
-
Negative control (solvent/lotion base only).
-
Gloves to protect the hands.
-
Standardized application template to ensure uniform coverage.
Workflow Diagram: Arm-in-Cage Test Protocol
Caption: Standardized workflow for the Arm-in-Cage repellent efficacy test.
Procedure:
-
Volunteer Preparation: Volunteers must avoid using fragrances or scented products on the day of testing. Forearms are washed with unscented soap and water and dried thoroughly[17].
-
Application: A precise amount of the test formulation (e.g., 1.0 mL) is applied evenly to a defined area of the forearm (e.g., 600 cm²), from wrist to elbow. The hand is protected by a glove[18].
-
Initial Exposure: After a 30-minute drying/absorption period, the treated forearm is exposed in the mosquito cage for a fixed period (e.g., 3 minutes).
-
Observation: The arm is observed for any mosquito landings or probing (attempting to bite). According to WHO and EPA guidelines, the endpoint can be defined as the first landing, the first probe, or the first confirmed bite[14]. The most common metric is the first confirmed bite.
-
Duration Testing: The arm is removed. The exposure is repeated every 30 minutes until the repellent fails[13][14].
-
Endpoint - Repellent Failure: The test is concluded for that volunteer upon the first confirmed bite (often defined as one bite followed by a second bite within the same or next exposure period)[14].
-
Data Recording: The Complete Protection Time (CPT) is the time elapsed from the application of the repellent to the first confirmed bite[13][16].
-
Controls: The procedure should be repeated on different days or different volunteers with the negative control (to ensure mosquito biting avidity) and a positive control like DEET (to benchmark performance).
Causality and Controls:
-
Why a standardized dose? Efficacy is dose-dependent. A standard application rate ensures that results are comparable across different formulations and studies.
-
Why periodic exposure? This simulates real-world conditions where the repellent wears off over time due to abrasion, absorption, and evaporation.
-
Why a positive control (DEET)? This provides a benchmark for performance, allowing for a relative comparison of the new active's efficacy against the "gold standard."
VII. Safety and Toxicology Profile
Before any human testing, a thorough safety assessment is mandatory. Carvone, the parent compound of Dihydrocarvone, has been studied for its toxicological profile.
-
Acute Toxicity: Carvone is generally well-tolerated at low doses. The oral LD50 in rats is 1.64 g/kg, indicating low acute toxicity[19]. High doses (>200 mg/kg in rats) have been associated with organ-specific toxicity[20][21].
-
Genotoxicity and Carcinogenicity: Studies indicate that carvone is not genotoxic or carcinogenic[20][21][22].
-
Skin Sensitization: While some essential oils can cause skin sensitization, l-carvone has a high No Expected Sensitization Induction Level (NESIL) of 2600 μg/cm², suggesting a low risk[22][23]. Formulations should still be tested for skin irritation and sensitization using standard methods like patch testing[16].
-
Regulatory Status: The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) for d-carvone of 0.6 mg/kg body weight/day, though an ADI for l-carvone has not been established due to a lack of data[20][21].
It is critical to conduct specific toxicological studies on this compound and its novel derivatives to establish their unique safety profiles before proceeding to human efficacy trials.
VIII. Conclusion and Future Directions
This compound presents a promising scaffold for the development of new insect repellents. Its natural origin and favorable preliminary safety data for related compounds make it an attractive candidate for further research. The protocols outlined in this document provide a standardized framework for evaluating the efficacy of Dihydrocarvone and its derivatives, from initial behavioral screening to in vivo protection time assessment.
Future work should focus on:
-
Synthesizing a library of Dihydrocarvone derivatives to explore structure-activity relationships and optimize for potency and duration.
-
Conducting broad-spectrum efficacy testing against other important vectors like ticks and flies.
-
Developing advanced controlled-release formulations to maximize the duration of protection.
-
Performing comprehensive toxicological assessments to ensure the safety of lead candidates for commercial development.
By following these rigorous scientific principles, researchers can effectively harness the potential of Dihydrocarvone to create the next generation of safe and effective insect repellents.
IX. References
-
Microbe Investigations. Y-Tube Olfactometer Test. Available from: --INVALID-LINK--
-
Insect Olfactometers. Y-tube Olfactometer for Entomology. Available from: --INVALID-LINK--
-
Microbe Investigations. Arm-in-Cage Mosquito Repellent Testing Services. Available from: --INVALID-LINK--
-
Biogents AG. Arm-In-Cage test. Available from: --INVALID-LINK--
-
Contract Laboratory. Insect Repellent Testing: Methods and Standards for Efficacy and Safety. Published May 2, 2024. Available from: --INVALID-LINK--
-
World Health Organization. Guidelines for efficacy testing of mosquito repellents for human skin. Published April 21, 2009. Available from: --INVALID-LINK--
-
Insect Olfactometers. Olfactometer for Mosquitoes WHO Design for Repellency Test. Available from: --INVALID-LINK--
-
ResearchGate. The arm-in-cage (AIC) test for measuring the efficacy of topical... Available from: --INVALID-LINK--
-
Capitools. Fighting Mosquito Bite: Topical Repellent Effectiveness Tested with Arm in Cage. Published July 30, 2024. Available from: --INVALID-LINK--
-
Oxford Academic. Laboratory Evaluation Techniques to Investigate the Spatial Potential of Repellents for Push and Pull Mosquito Control Systems. Available from: --INVALID-LINK--
-
ResearchGate. Mosquito attraction bioassay using a Y-tube olfactometer. (A) Diagram... Available from: --INVALID-LINK--
-
EFSA. Scientific Opinion on the safety assessment of carvone, considering all sources of exposure. Published August 9, 2025. Available from: --INVALID-LINK--
-
BenchChem. The Toxicological Profile of (-)-Carvone: A Technical Guide. Available from: --INVALID-LINK--
-
World Health Organization. GUIDELINES FOR EFFICACY TESTING OF SPATIAL REPELLENTS. Available from: --INVALID-LINK--
-
Oxford Academic. Development and Evaluation of a Semifield Test for Repellent Efficacy Testing | Journal of Medical Entomology. Published January 1, 2014. Available from: --INVALID-LINK--
-
ScienceDirect. RIFM fragrance ingredient safety assessment, l-carvone, CAS Registry Number 6485-40-1. Available from: --INVALID-LINK--
-
ScienceDirect. Update to RIFM fragrance ingredient safety assessment, l -carvone, CAS Registry Number 6485-40-1. Published February 10, 2024. Available from: --INVALID-LINK--
-
PLOS ONE. A critical review of current laboratory methods used to evaluate mosquito repellents. Available from: --INVALID-LINK--
-
ChemicalBook. L(-)-Carvone - Safety Data Sheet. Published December 20, 2025. Available from: --INVALID-LINK--
-
ResearchGate. Preparation of dihydrocarvones from (R)-(-)-and (S)-(+)carvones. Available from: --INVALID-LINK--
-
Google Patents. Synthesis of dihydrocarvone - US3538164A. Available from: --INVALID-LINK--
-
PubChem. This compound | C10H16O | CID 24473. Available from: --INVALID-LINK--
-
CSIR-NEIST, Jorhat. Available from: --INVALID-LINK--
-
Google Patents. Methods for repelling insects using sesquiterpene hydrocarbons and their derivatives - US20100166896A1. Available from: --INVALID-LINK--
-
ResearchGate. Mode of action of insect repellents. (A) Arthropods such as mosquitoes... Available from: --INVALID-LINK--
-
ResearchGate. (PDF) Insect repellent and feeding deterrent activity of natural sesquiterpene lactones and their derivatives. Published August 25, 2016. Available from: --INVALID-LINK--
-
Google Patents. INSECT-REPELLENT FORMULATIONS - Patent 0929522. Available from: --INVALID-LINK--
-
PubMed Central. The mysterious multi-modal repellency of DEET. Available from: --INVALID-LINK--
-
MDPI. Functional Coatings by Natural and Synthetic Agents for Insect Control and Their Applications. Available from: --INVALID-LINK--
-
Wacker Chemie AG. FORMULATING AN IMPROVED INSECT REPELLENT WITH WACKER CYCLODEXTRINS. Available from: --INVALID-LINK--
-
PubChem. p-Menth-8-en-2-one. Available from: --INVALID-LINK--
References
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- 2. p-Menth-8-en-2-one - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wacker.com [wacker.com]
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- 5. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US20100166896A1 - Methods for repelling insects using sesquiterpene hydrocarbons and their derivatives - Google Patents [patents.google.com]
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- 9. INSECT-REPELLENT FORMULATIONS - Patent 0929522 [data.epo.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]
- 12. insectolfactometer.com [insectolfactometer.com]
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- 23. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
The Multifaceted Role of 1,6-Dihydrocarvone in Flavor and Fragrance Applications: A Technical Guide
Introduction to 1,6-Dihydrocarvone: A Molecule of Minty and Herbaceous Nuance
This compound, a saturated derivative of carvone, is a naturally occurring organic compound found in the essential oils of plants such as spearmint (Mentha spicata), caraway (Carum carvi), and dill (Anethum graveolens)[1][2][3]. Chemically, it is a monoterpenoid ketone resulting from the reduction of the endocyclic double bond of carvone[4][5]. Its unique molecular structure, possessing chiral centers, gives rise to different stereoisomers, each with distinct sensory properties, making it a valuable ingredient in the flavor and fragrance palette[6].
The odor and flavor profile of this compound is predominantly characterized as warm, herbaceous, and minty, with nuances reminiscent of spearmint[1][7]. Its aroma is often described as a milder and sweeter version of its parent compound, carvone, with a combination of carvone and menthone-like notes[2][3]. This complex sensory profile allows for its use in a wide array of applications, from confectionery and beverages to fine fragrances and personal care products[1][8][9][10].
Physicochemical and Regulatory Profile
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in various formulations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | [4] |
| Molecular Weight | 152.23 g/mol | [4] |
| Appearance | Colorless to pale yellow clear liquid | [7] |
| Boiling Point | 87.00 to 88.00 °C @ 6.00 mm Hg | [4] |
| Density | 0.923 to 0.928 g/cm³ @ 25 °C | [7] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water | [7] |
| logP (o/w) | 2.85 | [4] |
| FEMA Number | 3565 | [7] |
From a regulatory standpoint, this compound is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA)[7]. It is crucial for users to adhere to the recommended usage levels and consult the relevant regulatory guidelines for specific applications.
Synthesis and Manufacturing
While this compound can be obtained from natural sources, chemical synthesis is a common method for its commercial production, offering control over purity and stereochemistry.
Protocol 1: Laboratory-Scale Synthesis of this compound via Reduction of Carvone
This protocol details a common method for the synthesis of this compound through the reduction of (R)-(-)-carvone. The reduction of the carbon-carbon double bond is achieved using zinc powder in a methanol-water solvent system.
Materials:
-
(R)-(-)-Carvone
-
Zinc dust
-
Methanol
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (R)-(-)-carvone in a mixture of methanol and water (e.g., a 9:1 ratio).
-
To this solution, add an excess of zinc dust (typically 2-3 molar equivalents relative to carvone).
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the excess zinc dust.
-
Transfer the filtrate to a separatory funnel and add an equal volume of water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation to yield this compound as a mixture of cis- and trans-diastereomers[6].
Applications in the Flavor Industry
The refreshing and multifaceted taste profile of this compound makes it a popular choice for a variety of food and beverage products.
Application Note 1: Incorporation in Chewing Gum
This compound imparts a long-lasting, cool, and minty flavor to chewing gum. Its herbaceous notes can add a natural and sophisticated dimension to the overall taste experience.
Typical Formulation of a Mint-Flavored Chewing Gum Base:
| Ingredient | Percentage (%) |
| Gum Base | 30 |
| Sweeteners (e.g., Sorbitol, Mannitol) | 50-60 |
| Glycerin (Softener) | 2-5 |
| Flavorings (including this compound) | 1-2 |
| Calcium Carbonate (Filler) | 2-3 |
| Preservatives (e.g., Potassium Sorbate) | 0.1 |
Protocol for Incorporation:
-
Melt the gum base in a mixer.
-
Gradually add the sweeteners and glycerin while mixing until a homogenous dough-like consistency is achieved.
-
In a separate container, pre-blend the this compound with other flavor components, such as peppermint or spearmint essential oils.
-
Add the flavor blend and other minor ingredients (calcium carbonate, preservatives) to the gum mixture and continue mixing until evenly distributed.
-
The warm gum mixture is then extruded, rolled into sheets, cut into individual pieces, and cooled[1][11][12].
Application Note 2: Use in Beverages
In beverages, this compound can provide a refreshing minty character, especially in teas, flavored waters, and cocktails. Its solubility in alcohol makes it particularly suitable for alcoholic beverages. Typical usage levels for mint flavors in beverages range from 0.05% to 0.5%[9].
Protocol for a Prototype Mint-Flavored Beverage:
-
Prepare a base beverage (e.g., sweetened tea, lemonade, or a spirit-based mixer).
-
Create a flavor concentrate by dissolving this compound in a suitable solvent, such as food-grade ethanol. The concentration will depend on the desired final flavor intensity.
-
Add the flavor concentrate dropwise to the beverage base while stirring, tasting frequently to achieve the desired flavor profile.
-
For carbonated beverages, the flavor concentrate should be added to the syrup base before carbonation.
Applications in the Fragrance Industry
The clean, herbaceous, and minty aroma of this compound lends itself to a variety of fragrance applications, from fine fragrances to personal care products.
Application Note 3: Integration into Fine Fragrances
In perfumery, this compound can be used to introduce a fresh, herbaceous, and slightly sweet note. It blends well with citrus, woody, and other herbal accords. While less dominant than its parent compound, carvone, it provides a unique and sophisticated nuance[3][13].
Illustrative Fine Fragrance Accord:
-
Top Notes: Bergamot, Lemon, this compound (for a fresh, herbaceous lift)
-
Heart Notes: Lavender, Geranium, Neroli
-
Base Notes: Cedarwood, Vetiver, Musk
Protocol for Fragrance Compounding:
-
Begin by creating the base accord by blending the base note ingredients in the desired proportions.
-
Introduce the heart notes to the base accord and allow the mixture to mature.
-
Finally, add the top notes, including this compound, to complete the fragrance composition. The final blend should be aged for a period to allow the different components to harmonize.
Application Note 4: Use in Personal Care Products
The refreshing scent of this compound makes it a suitable ingredient for personal care products such as soaps, shower gels, and shampoos. Its potential antimicrobial properties can also contribute to the preservative system of a formulation[6][14].
Protocol for Incorporating into a Cosmetic Emulsion (e.g., Lotion):
-
Prepare the oil and water phases of the emulsion separately.
-
Heat both phases to the same temperature (typically 70-75°C).
-
Add the water phase to the oil phase with continuous homogenization to form the emulsion.
-
Allow the emulsion to cool to below 40°C.
-
In a separate vessel, pre-disperse this compound and any other essential oils or heat-sensitive ingredients in a small amount of a solubilizer or in the preservative system.
-
Add this mixture to the cooled emulsion with gentle stirring until fully incorporated[10][15].
Analytical Protocols for Quality Control
Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this compound and its formulations. Gas chromatography (GC) is the primary technique for its analysis.
Protocol 2: GC-MS Analysis of this compound in Essential Oils
This protocol provides a general method for the identification and quantification of this compound in complex matrices like essential oils.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass spectrometer (MS) detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, operated in split mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 60°C, ramped to a final temperature of 240-280°C at a rate of 3-5°C/min.
-
MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-350.
Procedure:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration. Add an internal standard (e.g., n-alkane) for quantitative analysis.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard. For quantification, create a calibration curve using the reference standard and the internal standard.
Protocol 3: Chiral GC Analysis for Enantiomeric Separation
The stereochemistry of this compound significantly influences its sensory properties. Chiral GC is essential for separating and quantifying its enantiomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, typically based on a cyclodextrin derivative (e.g., Beta DEX™, Gamma DEX™)[4].
-
Oven Temperature Program: A slow temperature ramp is crucial for achieving good enantiomeric separation (e.g., 2°C/min).
-
Other parameters: Similar to the GC-MS method, but optimized for the specific chiral column.
Procedure:
-
Sample Preparation: Prepare a diluted solution of the this compound sample.
-
Injection and Analysis: Inject the sample into the chiral GC system. The different enantiomers will elute at different retention times.
-
Quantification: Determine the relative percentage of each enantiomer by integrating the peak areas in the chromatogram.
Advanced Applications: this compound as a Chiral Building Block
Beyond its use in flavors and fragrances, the chiral nature of this compound makes it a valuable starting material in asymmetric synthesis for the production of more complex molecules, such as other terpenes and bioactive compounds[6][14][16][17]. Its stereocenters can be used to control the stereochemistry of subsequent reactions, a critical aspect of modern drug development and fine chemical synthesis.
Biological Activity and Future Perspectives
This compound has demonstrated inhibitory effects on the growth of some bacteria and fungi, suggesting its potential as a natural antimicrobial agent or preservative booster in cosmetic and food products[6][14]. Further research is warranted to fully elucidate its spectrum of activity and mechanisms of action.
dot
Figure 1: Key application areas of this compound.
dot
Figure 2: Simplified workflow for the synthesis of this compound.
Conclusion
This compound is a versatile and valuable ingredient for the flavor and fragrance industries. Its unique sensory profile, coupled with its potential as a chiral building block and antimicrobial agent, ensures its continued relevance and opens avenues for new and innovative applications. The protocols and application notes provided in this guide offer a solid foundation for researchers and product developers to effectively utilize this multifaceted molecule.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dextro-dihydrocarvone, 7764-50-3 [thegoodscentscompany.com]
- 8. mrcook.app [mrcook.app]
- 9. What Makes Mint Flavor Essential in Food, Beverages, and Oral Care Products? [jindunchemical.com]
- 10. blog.landema.com [blog.landema.com]
- 11. Formulation of Eco-friendly Medicated Chewing Gum to Prevent Motion Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CA1315147C - Mint flavoured chewing gum compositions having prolonged breath-freshening - Google Patents [patents.google.com]
- 13. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new method for determining the minimum inhibitory concentration of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. deepdyve.com [deepdyve.com]
- 17. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,6-Dihydrocarvone from Carvone
Welcome to the technical support guide for the synthesis of 1,6-dihydrocarvone. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of carvone reduction. The selective hydrogenation of carvone to this compound is a nuanced process where controlling chemoselectivity is paramount. This guide provides in-depth troubleshooting advice and answers to frequently encountered challenges, ensuring your synthesis is both efficient and successful.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the primary challenge in synthesizing this compound from carvone?
The core challenge lies in achieving chemoselectivity. Carvone possesses three reducible functional groups: a ketone (C=O), a conjugated endocyclic double bond (C=C), and an isolated exocyclic double bond (C=C).[1] The goal is to selectively reduce only the conjugated endocyclic double bond to yield this compound, leaving the other two groups intact. Many standard reduction methods lack this specificity, leading to a mixture of products.[1][2]
Q2: What are the principal side products I should expect during the synthesis?
The side product profile depends heavily on the chosen reagents and reaction conditions.[2] The most common side products include:
-
Carveol: Formed by the 1,2-reduction of the carbonyl group to an allylic alcohol. This is particularly common with standard sodium borohydride (NaBH₄) reductions.[3][4]
-
Carvotanacetone: Results from the reduction of the isolated (exocyclic) double bond.
-
Carvomenthone: A fully saturated product resulting from the reduction of both C=C double bonds.[5]
-
Carvacrol: An aromatic isomer of carvone, which can form under harsh acidic conditions and high temperatures.[1]
Q3: My reaction yielded a significant amount of carveol instead of the desired this compound. What happened?
This outcome indicates that 1,2-reduction of the carbonyl group dominated over the desired 1,4-conjugate reduction of the α,β-unsaturated system. Standard hydride reagents like sodium borohydride (NaBH₄) can attack the electrophilic carbonyl carbon, leading to the formation of carveol.[6][7] To favor the formation of carveol, a specialized method known as the Luche reduction (NaBH₄ with CeCl₃) is often employed, which almost exclusively yields the allylic alcohol.[8][9][10] If your goal is this compound, you must use conditions that favor 1,4-conjugate addition.
Q4: How can I confirm the identity and purity of my this compound product and quantify the side products?
A combination of analytical techniques is recommended for accurate characterization:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS): These are ideal for separating the various isomers (cis- and trans-dihydrocarvone) and side products, allowing for quantification of the mixture's composition.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides definitive structural confirmation of the desired product and helps identify the structures of any isolated side products.[12]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems.
Problem 1: Low yield of this compound with carveol as the major side product.
-
Possible Cause: Your reaction conditions favor 1,2-reduction of the carbonyl group. This is a common result when using sodium borohydride without additives in a protic solvent. The hydride (H⁻) acts as a hard nucleophile, preferentially attacking the carbonyl carbon.[10][13]
-
Scientific Explanation: The reduction of α,β-unsaturated ketones is a classic competition between two pathways: 1,2-direct addition to the carbonyl and 1,4-conjugate addition to the β-carbon. Hard nucleophiles (like those from NaBH₄) favor the 1,2-pathway, while softer nucleophiles favor the 1,4-pathway.
-
Recommended Solution:
-
Avoid Luche Conditions: Do not use cerium salts (like CeCl₃) with NaBH₄, as this will strongly direct the reaction towards carveol production.[9][10]
-
Employ Catalytic Hydrogenation: This is often the most effective method for selectively reducing the conjugated C=C bond. Catalysts like gold supported on titania (Au/TiO₂) have shown good selectivity for producing dihydrocarvone.[14]
-
Use Dissolving Metal Reduction: Reagents such as zinc powder in acetic acid or methanol/water can selectively perform the conjugate reduction to yield dihydrocarvone.[3][11]
-
Problem 2: My product contains significant amounts of carvotanacetone and/or carvomenthone.
-
Possible Cause: You are using a non-selective catalytic hydrogenation method, or the reaction has been allowed to proceed for too long (over-reduction). Catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) under standard conditions can be too reactive and reduce all unsaturated bonds.[1][15]
-
Scientific Explanation: The catalyst's activity and the reaction conditions (hydrogen pressure, temperature, time) dictate the extent of reduction. Highly active catalysts will not readily distinguish between the conjugated and isolated double bonds, leading to a mixture of products or complete saturation.[5]
-
Recommended Solution:
-
Optimize Catalyst Choice: Switch to a more selective catalyst. Gold-based catalysts have demonstrated a higher preference for the hydrogenation of the conjugated C=C double bond in carvone.[14]
-
Control Reaction Conditions: Carefully monitor the reaction progress using TLC or GC. Reduce the hydrogen pressure, lower the reaction temperature, and shorten the reaction time to prevent over-reduction.
-
Consider Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst can sometimes offer milder conditions and improved selectivity compared to using H₂ gas.
-
Problem 3: My product is an inseparable mixture of cis- and trans-dihydrocarvone diastereomers.
-
Possible Cause: This is an inherent outcome of most synthetic routes for this reduction, as the creation of a new stereocenter is not perfectly controlled. For instance, reduction with zinc can produce a mixture of cis- and trans-dihydrocarvones, often with the trans isomer being the major product.[11]
-
Scientific Explanation: The approach of the hydrogen atom (or hydride) to the prochiral center can occur from two different faces, leading to the formation of diastereomers. The thermodynamic stability of the transition state and the final products often favors one isomer over the other, but rarely exclusively.
-
Recommended Solution:
-
Accept the Mixture (if possible): For some applications, a mixture of diastereomers is acceptable.
-
Optimize for a Higher Ratio: Some methods may provide better diastereoselectivity. For example, the hydrogenation of a carvone oxime intermediate has been shown to yield a higher ratio of trans- to cis-dihydrocarvone (approx. 4.0) compared to the direct hydrogenation of carvone (approx. 1.8).[14]
-
Purification: If isomeric purity is required, employ advanced purification techniques. Fractional distillation under reduced pressure or preparative column chromatography on silica gel can be used to separate the cis and trans isomers.[16]
-
Section 3: Visualized Mechanisms and Workflows
Key Reaction Pathways in Carvone Reduction
The following diagram illustrates the desired reaction and the formation of major side products.
Caption: Competing reaction pathways in the reduction of carvone.
Mechanistic Insight: 1,2- vs. 1,4-Hydride Addition
This diagram explains the mechanistic choice that dictates the product outcome with hydride reagents.
Caption: Mechanistic competition between 1,2- and 1,4-addition pathways.
Section 4: Recommended Protocol and Data Summary
Protocol: Selective Catalytic Hydrogenation of (R)-Carvone
This protocol is based on literature methods demonstrating selectivity towards the conjugated double bond.[14]
Materials:
-
(R)-Carvone
-
Gold on Titania (Au/TiO₂) catalyst (e.g., 1-2 wt. % Au)
-
Methanol (Anhydrous)
-
Hydrogen (H₂) gas
-
High-pressure reactor (autoclave) with magnetic stirring
Procedure:
-
Reactor Setup: To a clean, dry high-pressure reactor, add (R)-carvone and the Au/TiO₂ catalyst (e.g., ~0.3 mol% Au relative to the substrate).
-
Solvent Addition: Add anhydrous methanol as the solvent. The concentration should be sufficient to ensure proper mixing.
-
Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by purging with H₂ gas.
-
Reaction: Pressurize the reactor with H₂ to the desired pressure (e.g., 9 bar). Heat the reactor to the target temperature (e.g., 100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (after safely depressurizing and purging) and analyzing them by GC. The primary goal is to maximize dihydrocarvone formation while minimizing the formation of carvomenthone.
-
Workup: Once the reaction reaches optimal conversion, cool the reactor to room temperature and carefully vent the H₂ gas. Purge with an inert gas.
-
Purification: Filter the reaction mixture to remove the solid catalyst. The catalyst can often be washed with additional methanol to recover any adsorbed product. Remove the solvent from the filtrate under reduced pressure (rotary evaporation). The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary to separate any remaining starting material or side products.
Data Summary: Comparison of Reduction Methods
| Method | Reagents | Primary Product(s) | Major Side Product(s) | Key Considerations |
| Catalytic Hydrogenation | H₂, Au/TiO₂ | This compound | Carvomenthone | Good selectivity for the conjugated C=C bond. Requires careful control to prevent over-reduction.[14] |
| Luche Reduction | NaBH₄, CeCl₃, MeOH | Carveol | Dihydrocarvone (minor) | Highly selective for 1,2-reduction of the carbonyl. Use this if you want carveol, not dihydrocarvone.[8][9][10] |
| Standard Borohydride | NaBH₄, MeOH/H₂O | Carveol | This compound | Typically yields a mixture, often favoring the alcohol product (carveol).[3][4] |
| Dissolving Metal | Zn, AcOH or MeOH/H₂O | This compound | Minor impurities | A classic method for conjugate reduction. Can produce a mixture of diastereomers.[11] |
Section 5: References
-
Synthesis and some transformations of (−)-carveol. (2022). ResearchGate. Available at: --INVALID-LINK--
-
Selective carvone hydrogenation to dihydrocarvone over titania supported gold catalyst. (2016). ResearchGate. Available at: --INVALID-LINK--
-
Thermodynamic Exercises for the Kinetically Controlled Hydrogenation of Carvone. (2024). MDPI. Available at: --INVALID-LINK--
-
Solved hur hun OC2 Experiment 2 Chemoselective reduction of carvone. (2020). Chegg.com. Available at: --INVALID-LINK--
-
Various chemical reductions of carvone. (2018). ResearchGate. Available at: --INVALID-LINK--
-
Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. Available at: --INVALID-LINK--
-
Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8. (2018). National Institutes of Health. Available at: --INVALID-LINK--
-
Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development. (1998). National Institutes of Health. Available at: --INVALID-LINK--
-
Biosynthesis of the monoterpenes limonene and carvone in the fruit of caraway. I. Demonstration Of enzyme activities and their changes with development. (1998). PubMed. Available at: --INVALID-LINK--
-
CHEM 2212L Experiment 4 - Conversion of Carvone to Carvacrol. (2020). YouTube. Available at: --INVALID-LINK--
-
Synthesis of dihydrocarvone over dendritic ZSM-5 Zeolite: A comprehensive study of experimental, kinetics, and computational insights. (2024). Åbo Akademi University Research Portal. Available at: --INVALID-LINK--
-
Synthesis of dihydrocarvone. (1970). Google Patents. Available at: --INVALID-LINK--
-
This compound. PubChem. Available at: --INVALID-LINK--
-
Preparation of dihydrocarvones from (R)-(-)-and (S)-(+)carvones. (2010). ResearchGate. Available at: --INVALID-LINK--
-
Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: --INVALID-LINK--
-
Luche reduction. Wikipedia. Available at: --INVALID-LINK--
-
Towards the bio-production of trans-carveol and carvone from limonene: Induction after cell growth on limonene and toluene. (2003). ULisboa Research Portal. Available at: --INVALID-LINK--
-
Transformations of carvone 1. (2016). ResearchGate. Available at: --INVALID-LINK--
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available at: --INVALID-LINK--
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. Available at: --INVALID-LINK--
-
Luche reduction. Name-Reaction.com. Available at: --INVALID-LINK--
-
Process for producing dihydrocarvone geometric isomers. (1981). Google Patents. Available at: --INVALID-LINK--
-
(+)-Dihydrocarvone mixture of isomers. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. (2022). ResearchGate. Available at: --INVALID-LINK--
-
Reaction scheme of carvone hydrogenation. (2007). ResearchGate. Available at: --INVALID-LINK--
-
Profile of reduction of carvone stereoisomers with selected biocatalysts. (2012). ResearchGate. Available at: --INVALID-LINK--
-
Asymmetric Reduction of (R)‐Carvone through a Thermostable and Organic‐Solvent‐Tolerant Ene‐Reductase. (2019). ResearchGate. Available at: --INVALID-LINK--
-
Catalytic Hydrogenation. Organic Chemistry Data. Available at: --INVALID-LINK--
-
Enantiomer separation of: a) dihydrocarvones from reduction... (2010). ResearchGate. Available at: --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chegg.com [chegg.com]
- 4. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luche reduction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. name-reaction.com [name-reaction.com]
- 14. researchgate.net [researchgate.net]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. US3538164A - Synthesis of dihydrocarvone - Google Patents [patents.google.com]
Technical Support Center: Isomerization of 1,6-Dihydrocarvone to Carvenone
Welcome to the dedicated support center for the acid-catalyzed isomerization of 1,6-dihydrocarvone to carvenone. This guide is designed for researchers, chemists, and drug development professionals who are performing this important transformation. Here, we move beyond simple protocols to explain the underlying chemistry, offering field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and deepen your understanding of the process.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the isomerization. Each point details the likely cause and provides a validated solution.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or Incomplete Conversion | 1. Insufficient catalyst activity or concentration.2. Reaction temperature is too low.3. Inadequate reaction time. The reaction can take up to 48 hours to reach completion in some systems.[1] | 1. Increase the concentration of the acid catalyst (e.g., move from 3M to 6M H₂SO₄).2. Gently reflux the reaction mixture to provide sufficient activation energy.[2]3. Monitor the reaction progress using TLC or GC every few hours. Continue reflux until the starting material is consumed. |
| Product Degradation (Dark Color) | 1. The starting material, dihydrocarvone, is a sensitive molecule.[1]2. Prolonged exposure to strong acid at high temperatures.3. Failure to neutralize the acid catalyst before solvent removal and distillation. | 1. Use the minimum effective concentration of acid and reaction time.2. Crucially, neutralize the reaction mixture with a base (e.g., 5% sodium bicarbonate solution) during the workup before removing the solvent.[2][3]3. Purify the product via vacuum distillation at a low temperature (e.g., 0.05 to 15 mmHg) to prevent thermal decomposition.[1] |
| Formation of Side Products | 1. Over-aromatization to carvacrol under harsh conditions (very strong acid, extended heating).[4][5]2. Polymerization or other acid-catalyzed side reactions. | 1. Use milder acidic conditions or a solid acid catalyst like acid-treated montmorillonite, which can offer higher selectivity.[6][7]2. Carefully control the reaction temperature and duration. |
| Difficulty in Product Purification | 1. Carvenone and this compound have similar polarities and close boiling points, making separation challenging.2. Residual acidic impurities co-distilling with the product. | 1. Perform fractional distillation under reduced pressure. A higher boiling fraction may contain a mixture of the two compounds.[1]2. Ensure the aqueous workup is thorough. Wash the organic layer multiple times with sodium bicarbonate solution, followed by a brine wash to remove residual acid and water.[3] |
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions about the reaction's mechanism, conditions, and analysis.
Q1: What is the chemical mechanism for the acid-catalyzed isomerization of this compound to carvenone?
The isomerization proceeds via a thermodynamically driven pathway that converts the less stable β,γ-unsaturated ketone (this compound) into the more stable, conjugated α,β-unsaturated ketone (carvenone). The stability is derived from the delocalization of π-electrons across the O=C-C=C system.
The mechanism involves the following key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the enol form more accessible.
-
Enolization: A proton is removed from the α-carbon to form an enol intermediate.
-
Protonation of the Exocyclic Alkene: The exocyclic double bond of the enol is protonated to generate a stable tertiary carbocation.
-
Deprotonation: A proton is removed from the adjacent carbon in the ring to form the new, more stable endocyclic double bond, yielding the final carvenone product.
Caption: Acid-catalyzed isomerization pathway.
Q2: What is a reliable, step-by-step protocol for this isomerization?
This protocol is adapted from established procedures for the acid-catalyzed isomerization of similar terpene ketones.[2][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a solution of 6 M sulfuric acid (approx. 10 mL per 1 mL of starting material).
-
Heating: Heat the mixture under gentle reflux using a heating mantle or sand bath. Monitor the reaction progress periodically (e.g., every 30-60 minutes) by withdrawing a small aliquot, quenching it in a sodium bicarbonate solution, extracting with ether, and analyzing by TLC or GC.
-
Workup & Neutralization: Once the reaction is complete (typically 1-4 hours), cool the flask in an ice bath. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like petroleum ether or diethyl ether (2 x 15 mL).
-
Washing: Combine the organic layers. Wash the combined extracts sequentially with 5% aqueous sodium bicarbonate solution (2 x 10 mL) to neutralize any remaining acid, followed by water (1 x 10 mL), and finally brine (1 x 10 mL).[2][3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure carvenone.[1]
Caption: Step-by-step experimental workflow.
Q3: Which acid catalysts are most effective?
Both strong mineral acids and solid acid catalysts can be used.
-
Mineral Acids: 6 M Sulfuric acid (H₂SO₄) is commonly used and highly effective due to its high boiling point and low volatility, making it ideal for reflux conditions.[2] Perchloric acid has also been noted to facilitate this isomerization.[1]
-
Solid Acids: Acid-treated montmorillonite clay is an excellent heterogeneous catalyst.[6] It offers advantages such as easier separation from the reaction mixture (simple filtration), potential for reuse, and often higher selectivity, which can minimize side product formation.[7]
Q4: How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. Spot the reaction mixture on a silica gel plate against a standard of your this compound starting material. Use a solvent system like 9:1 Hexane:Ethyl Acetate. Carvenone, being more conjugated, is slightly more polar and should have a lower Rf value than this compound. The disappearance of the starting material spot indicates the reaction is nearing completion.
-
Gas Chromatography (GC): For quantitative analysis, GC is the preferred method.[1] Inject a small, worked-up aliquot of the reaction mixture. You will observe the peak corresponding to this compound decrease over time while a new peak for carvenone appears at a different retention time.
Q5: What are the key analytical signatures that confirm the formation of carvenone?
Confirmation of the product structure is achieved by comparing its spectroscopic data with known values. The key changes from this compound to carvenone are:
-
¹H NMR Spectroscopy: The most telling change is the appearance of a new vinylic proton signal in the α-position of the ketone, typically around 5.8-6.0 ppm. The signals for the exocyclic double bond protons of the starting material (around 4.7 ppm) will disappear.
-
¹³C NMR Spectroscopy: Look for the characteristic shifts of an α,β-unsaturated ketone. The carbonyl carbon (C=O) will shift slightly, and new signals for the C=C double bond carbons will appear in the 120-160 ppm range.
-
Infrared (IR) Spectroscopy: The C=O stretching frequency will shift to a lower wavenumber (approx. 1665-1685 cm⁻¹) due to its conjugation with the C=C double bond. A new C=C stretch for the conjugated system will also appear (approx. 1600-1640 cm⁻¹).
-
UV-Vis Spectroscopy: As a conjugated system, carvenone will exhibit a strong UV absorption maximum (λ_max) around 230-240 nm, which is absent in the non-conjugated this compound.
References
- 1. US3538164A - Synthesis of dihydrocarvone - Google Patents [patents.google.com]
- 2. chemconnections.org [chemconnections.org]
- 3. youtube.com [youtube.com]
- 4. ERIC - EJ749988 - Acid-Catalyzed Isomerization of Carvone to Carvacrol, Journal of Chemical Education, 2005-Dec [eric.ed.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green Synthesis of Carvenone by Montmorillonite-Catalyzed Isomerization of 1,2-Limonene Oxide [scirp.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Stereoselectivity of Carvone Reduction to Dihydrocarvone
Welcome to the technical support center for the stereoselective reduction of carvone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereoisomeric outcomes in the synthesis of dihydrocarvone. Dihydrocarvone and its derivatives are valuable chiral building blocks for a variety of biologically active compounds.[1][2] This guide provides in-depth, field-proven insights to troubleshoot common experimental challenges and answer frequently asked questions.
Introduction to the Challenge: Stereoselectivity in Carvone Reduction
Carvone possesses two reducible sites: a conjugated carbon-carbon double bond (α,β-unsaturated ketone) and an isolated carbon-carbon double bond. Additionally, the reduction of the conjugated system creates a new stereocenter at the C2 position, leading to the formation of two diastereomers: cis-dihydrocarvone and trans-dihydrocarvone. The inherent chirality of the starting carvone enantiomer (e.g., (R)-(-)-carvone or (S)-(+)-carvone) influences the stereochemical outcome of the reduction. Controlling the diastereoselectivity of this reduction is crucial for the synthesis of specific stereoisomers required for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for reducing carvone to dihydrocarvone, and how do they differ in stereoselectivity?
A1: The primary methods for carvone reduction include catalytic hydrogenation, metal hydride reduction, and biocatalysis. Each method offers different levels of stereoselectivity.
-
Catalytic Hydrogenation: This method typically involves the use of a metal catalyst (e.g., Pd, Pt, Rh, Ni) and hydrogen gas.[3] It generally favors the reduction of the conjugated C=C double bond over the carbonyl group.[3] The stereoselectivity can be influenced by the choice of catalyst and support. For instance, using a gold-on-titania catalyst for the hydrogenation of carvone oxime (a carvone derivative) has been shown to yield a trans- to cis-dihydrocarvone ratio of approximately 4.0.[4]
-
Metal Hydride Reduction: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. NaBH₄ is a milder reducing agent that selectively reduces the carbonyl group of α,β-unsaturated ketones under certain conditions, while LiAlH₄ is a much stronger reducing agent that can reduce both the carbonyl and the conjugated double bond.[5][6][7] The stereoselectivity of these reductions can be influenced by the solvent and temperature.[8] For example, the Luche reduction (NaBH₄ with CeCl₃) is known for its high chemoselectivity in reducing the carbonyl group in the presence of an enone.[9]
-
Biocatalysis: This approach utilizes enzymes, such as ene-reductases, to achieve high regio- and stereoselectivity.[1][10] Ene-reductases can selectively reduce the C=C double bond of α,β-unsaturated ketones with excellent stereocontrol.[1] For example, an ene-reductase from Nostoc sp. has been used to reduce (R)-carvone to (2R,5R)-dihydrocarvone with high diastereomeric excess.[11][12]
Q2: How can I analyze the stereoisomeric ratio of my dihydrocarvone product?
A2: The most effective method for analyzing the stereoisomeric ratio of dihydrocarvone is chiral gas chromatography (chiral GC) . This technique uses a chiral stationary phase to separate the different stereoisomers.[2][13] Gas chromatography-mass spectrometry (GC-MS) can also be used for identification and quantification, especially when coupled with a chiral column.[14][15][16][17] Co-injection with authentic standards of the possible dihydrocarvone stereoisomers can help in unambiguous peak assignment.[13]
Q3: My reduction of (R)-carvone is producing a mixture of diastereomers. How can I improve the selectivity towards the trans-dihydrocarvone isomer?
A3: To favor the formation of trans-dihydrocarvone, consider the following strategies:
-
Catalytic Hydrogenation: Employing a gold-on-titania (Au/TiO₂) catalyst in the hydrogenation of carvone oxime has been reported to significantly favor the trans isomer.[4]
-
Dissolving Metal Reduction: Reduction with zinc in a methanol-water mixture has been shown to produce a mixture of cis- and trans-dihydrocarvones with a ratio favoring the trans isomer (1:4.5).[2][13]
-
Biocatalysis: Certain ene-reductases exhibit high stereoselectivity for the formation of the trans product. Screening different ene-reductases or using whole-cell biocatalysts can be a powerful approach.[18]
Q4: I am observing the reduction of both the conjugated C=C bond and the carbonyl group. How can I selectively reduce only the conjugated double bond?
A4: To selectively reduce the conjugated C=C bond while preserving the carbonyl group, catalytic hydrogenation is often the method of choice.[3] The selection of the catalyst and reaction conditions is critical. For instance, gold-based catalysts have shown good selectivity for the hydrogenation of the conjugated C=C bond in carvone.[4] Biocatalytic methods using ene-reductases are also highly specific for the reduction of the activated C=C double bond.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during the stereoselective reduction of carvone.
Problem 1: Low Diastereoselectivity in Metal Hydride Reduction
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The approach of the hydride reagent to the carbonyl or conjugated system is influenced by the steric bulk of the substituents on the carvone ring. The isopropenyl group can hinder attack from one face, but this effect can be solvent-dependent. | Modify the Solvent: The choice of solvent can influence the conformation of the substrate and the solvation of the reducing agent, thereby affecting the diastereoselectivity.[8] Experiment with different solvents (e.g., methanol, ethanol, isopropanol) to find the optimal conditions. |
| Chelation Control | In some cases, the reducing agent can coordinate with the carbonyl oxygen, directing the hydride delivery from a specific face. This is less common with simple borohydride reductions but can be a factor. | Use a Chelating Agent: The Luche reduction (NaBH₄ with a Lewis acid like CeCl₃) can enhance selectivity by coordinating to the carbonyl oxygen, which may alter the facial selectivity of the hydride attack on the conjugated system if it were to occur.[9] |
| Temperature Effects | Higher reaction temperatures can lead to lower selectivity as the energy differences between the transition states leading to the different diastereomers become less significant. | Lower the Reaction Temperature: Perform the reduction at a lower temperature (e.g., 0 °C or -78 °C) to enhance the kinetic control of the reaction and favor the formation of the thermodynamically more stable transition state. |
Problem 2: Incomplete Reaction or Low Yield
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reducing Agent | Metal hydrides like NaBH₄ and LiAlH₄ can react with protic solvents (like alcohols and water) and acidic functionalities.[5] | Use an Excess of Reducing Agent: Ensure a sufficient molar excess of the hydride reagent is used to account for any side reactions with the solvent or trace impurities. |
| Decomposition of Reagent | Sodium borohydride can decompose in acidic or neutral aqueous solutions.[19] | Maintain Alkaline Conditions: If using an aqueous system with NaBH₄, add a small amount of sodium hydroxide to maintain an alkaline pH and stabilize the reducing agent.[20] |
| Poor Catalyst Activity (Catalytic Hydrogenation) | The catalyst may be poisoned by impurities in the substrate or solvent, or it may have low intrinsic activity for the desired transformation. | Purify Substrate and Solvent: Ensure the carvone and solvent are pure and free of potential catalyst poisons (e.g., sulfur compounds). Screen Different Catalysts: Test a variety of catalysts (e.g., different metals and supports) to find one with optimal activity and selectivity.[4] |
Problem 3: Formation of Undesired Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Over-reduction | Using a strong reducing agent like LiAlH₄ can lead to the reduction of both the conjugated double bond and the carbonyl group, forming carveol or carvomenthol.[6][9] | Use a Milder Reducing Agent: For selective reduction of the carbonyl, use NaBH₄.[5] For selective reduction of the conjugated double bond, consider catalytic hydrogenation or biocatalysis.[1][3] |
| Isomerization | Dihydrocarvone can isomerize to carvenone under acidic conditions.[21] | Neutralize Before Purification: After the reaction, neutralize any acidic components before proceeding with solvent removal and distillation to prevent isomerization.[21] |
| Side Reactions with Solvent | In catalytic hydrogenation using methanol as a solvent, the formation of a hemicetal of carvomenthone has been observed.[22] | Choose an Inert Solvent: If byproducts from solvent interaction are observed, switch to a more inert solvent for the reaction. |
Experimental Protocols & Data
Protocol 1: Diastereoselective Reduction of (R)-(-)-Carvone using Zinc
This protocol is adapted from a method known to favor the trans-dihydrocarvone isomer.[2][13]
Materials:
-
(R)-(-)-Carvone
-
Zinc dust
-
Methanol
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve (R)-(-)-carvone in a mixture of methanol and water.
-
Add zinc dust to the solution.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture to remove the excess zinc.
-
Extract the aqueous filtrate with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydrocarvone.
-
Purify the product by column chromatography or distillation under reduced pressure.[21]
Expected Outcome: This procedure typically yields a mixture of cis- and trans-dihydrocarvone, with a reported ratio of approximately 1:4.5 in favor of the trans isomer.[2][13]
Table 1: Comparison of Stereoselectivity in Carvone Reduction Methods
| Method | Reagent/Catalyst | Predominant Product(s) | Diastereomeric Ratio (trans:cis) | Reference(s) |
| Dissolving Metal Reduction | Zn in MeOH/H₂O | trans- and cis-Dihydrocarvone | ~4.5:1 | [2][13] |
| Catalytic Hydrogenation | Au/TiO₂ (from carvone oxime) | trans- and cis-Dihydrocarvone | ~4.0:1 | [4] |
| Biocatalysis | Ene-reductase (from Nostoc sp.) | (2R,5R)-Dihydrocarvone (trans) | High diastereomeric excess | [11][12] |
Visualizing Reaction Pathways
Diagram 1: General Reduction Pathways of Carvone
Caption: Possible reduction products of carvone.
Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity
Caption: Decision tree for improving diastereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Carvone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of GC-MS and TLC techniques for asarone isomers determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. US3538164A - Synthesis of dihydrocarvone - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
Optimization of reaction conditions for maximizing 1,6-Dihydrocarvone yield
Technical Support Center: Maximizing 1,6-Dihydrocarvone Yield
Welcome to the technical support center for the optimization of this compound synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and validated protocols to enhance your experimental outcomes. Our focus is on the selective reduction of carvone, a common and effective route to this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the synthesis of this compound. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Question 1: Why am I observing low or no yield of this compound?
Potential Causes & Recommended Solutions:
-
Inactive Catalyst: The catalyst, whether a chemical catalyst like Palladium on Carbon (Pd/C) or a biocatalyst, may have lost its activity.
-
Solution: For chemical catalysts, ensure they are fresh and have not been improperly stored or exposed to deactivating agents like air or moisture.[1] For biocatalysts, such as ene reductases, verify the enzyme's activity before starting the reaction and ensure proper storage conditions are maintained.[1]
-
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or solvent can drastically reduce reaction rate and yield.
-
Solution: Systematically optimize reaction parameters. For catalytic hydrogenations, ensure the hydrogen pressure is adequate and maintained throughout the reaction.[2] Temperature is also critical; for instance, some gold-catalyzed reactions are run at 100°C, while enzymatic reactions have a much narrower optimal temperature range.[1][2]
-
-
Poor Quality Starting Material: The purity of the starting carvone is crucial for a successful reaction.
-
Solution: Verify the purity of your carvone using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use. Impurities can poison the catalyst or lead to unwanted side reactions.
-
Question 2: My reaction is producing significant amounts of carveol and/or carvomenthone as byproducts. How can I improve the chemoselectivity for this compound?
Potential Causes & Recommended Solutions:
-
Incorrect Catalyst Selection: The primary cause of this issue is a lack of chemoselectivity in the chosen catalyst, leading to the reduction of the carbonyl group (C=O) instead of, or in addition to, the endocyclic carbon-carbon double bond (C=C).
-
Solution: The choice of catalyst is the most critical factor for controlling chemoselectivity.
-
For C=C Reduction: Select a catalyst that preferentially reduces the conjugated C=C double bond. Catalytic hydrogenation with catalysts like gold on titania (Au/TiO₂) has shown high selectivity for dihydrocarvone.[1][2] Wilkinson's catalyst is also known to be regioselective for the least hindered double bond.[3]
-
To Avoid C=O Reduction: Avoid overly reactive reducing agents or catalysts known for carbonyl reduction under your reaction conditions. Modifying reaction parameters such as temperature and pressure can also help control the extent of reduction.[1]
-
-
-
Over-reduction: The catalyst may be too active, or the reaction time too long, causing the reduction of both the C=C and C=O bonds.
-
Solution: Choose a catalyst with higher chemoselectivity for the C=C bond.[1] Additionally, carefully monitor the reaction progress using GC or Thin Layer Chromatography (TLC). Stop the reaction as soon as the carvone has been consumed to prevent further reduction of the dihydrocarvone product.
-
Question 3: The stereoselectivity of my reaction is poor, resulting in an undesirable mixture of cis- and trans-dihydrocarvone isomers. How can I control the diastereomeric ratio?
Potential Causes & Recommended Solutions:
-
Influence of Solvent: The solvent can have a significant impact on the stereochemical outcome of the reaction.
-
Solution: The catalytic activity and the resulting ratio of trans- to cis-isomers are strongly dependent on the solvent.[4] For gold-catalyzed hydrogenations, the trans- to cis-dihydrocarvone ratio was found to increase in the order: 2-propanol < ethanol < methanol.[4] Therefore, a solvent screen is a highly recommended optimization step.
-
-
Catalyst System: The nature of the catalyst itself, including the metal and the support, plays a crucial role in determining stereoselectivity.
-
Solution: Different catalyst systems will favor different isomers. For example, the hydrogenation of carvone oxime over an Au/TiO₂ catalyst resulted in a significantly higher trans- to cis-dihydrocarvone ratio (approximately 4.0) compared to the direct hydrogenation of carvone (ratio of 1.8).[2] Experimenting with different catalysts is key to achieving the desired isomeric ratio.
-
Workflow for Troubleshooting Poor Yield or Selectivity
Caption: A systematic workflow for troubleshooting common issues in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound? A1: The most common methods include the catalytic hydrogenation of carvone, which involves the selective reduction of the endocyclic double bond, and the acid-catalyzed rearrangement of limonene-1,2-epoxide.[5][6] Biotransformation using microorganisms or isolated enzymes is also a viable and often highly selective method.[7]
Q2: How can I monitor the progress of the reaction? A2: Gas Chromatography (GC) is an excellent technique for monitoring the disappearance of the starting material (carvone) and the appearance of the product (this compound) and any byproducts.[7] Thin Layer Chromatography (TLC) can also be used for a quicker, more qualitative assessment of the reaction's progress.
Q3: What is the role of the support material in heterogeneous catalysis for this reaction? A3: In heterogeneous catalysis (e.g., gold on titania), the support can significantly influence the catalyst's activity and selectivity. The support material can affect the dispersion of the metal nanoparticles, their electronic properties, and the adsorption of reactants, all of which can alter the reaction pathway and the final product distribution.
Q4: Can I use (S)-(+)-carvone as a starting material as well? A4: Yes, the reaction principles apply to both (R)-(-)-carvone and (S)-(+)-carvone. The choice of starting enantiomer will determine the absolute configuration of the resulting dihydrocarvone stereoisomers.[7]
Optimized Experimental Protocols
The following protocols are provided as a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and equipment.
Protocol 1: Selective Hydrogenation of (R)-(-)-Carvone using Au/TiO₂
This protocol is based on methodologies that have demonstrated high selectivity towards trans-dihydrocarvone.[2]
Materials:
-
(R)-(-)-Carvone
-
1.9 wt.% Au/TiO₂ catalyst
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer and temperature control
Procedure:
-
Reactor Setup: To a clean, dry high-pressure reactor, add the Au/TiO₂ catalyst (e.g., 0.3 mol% Au relative to the carvone substrate).
-
Solvent and Substrate Addition: Add methanol as the solvent, followed by the (R)-(-)-carvone.
-
Seal and Purge: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.
-
Pressurize and Heat: Pressurize the reactor with hydrogen gas to 9 bar. Begin stirring and heat the reactor to 100°C.
-
Reaction Monitoring: Maintain the temperature and pressure, monitoring the reaction progress by taking small aliquots at regular intervals (if your reactor allows) and analyzing them by GC.
-
Work-up: Once the reaction is complete (typically when carvone is no longer detected), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the heterogeneous catalyst. The methanol can then be removed under reduced pressure. The crude product can be further purified by column chromatography or distillation under reduced pressure to yield pure this compound.
Data Presentation: Effect of Solvent on Dihydrocarvone Isomer Ratio
The choice of solvent can significantly influence the stereoselectivity of the hydrogenation reaction. The table below summarizes the observed trend for the trans- to cis-dihydrocarvone ratio with a gold catalyst.[4]
| Solvent | Relative Catalytic Activity | Trans:Cis Isomer Ratio |
| 2-Propanol | Low | Lowest |
| Ethanol | Medium | Medium |
| Methanol | High | Highest |
This data clearly indicates that for this particular catalytic system, methanol provides both the highest activity and the greatest selectivity for the trans-isomer of this compound.[4]
Reaction Pathway: From Carvone to this compound
Caption: The general reaction scheme for the synthesis of this compound via selective catalytic hydrogenation of carvone.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. research.abo.fi [research.abo.fi]
- 5. Buy Dihydrocarvone | 7764-50-3 [smolecule.com]
- 6. US3538164A - Synthesis of dihydrocarvone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation and Regeneration in 1,6-Dihydrocarvone Synthesis
Welcome to the technical support center for researchers engaged in the synthesis of 1,6-Dihydrocarvone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning one of the most critical operational challenges: catalyst deactivation and regeneration. Our goal is to equip you with the scientific understanding and practical protocols necessary to diagnose issues, restore catalyst performance, and implement preventative measures in your hydrogenation experiments.
Section 1: Understanding the "Why": Core Mechanisms of Catalyst Deactivation
In the selective hydrogenation of carvone to this compound, supported metal catalysts (e.g., Pd/C, Pt/TiO₂, Au/TiO₂, Raney Ni) are indispensable.[1][2] However, their performance inevitably degrades over time. Understanding the fundamental mechanisms of this deactivation is the first step toward effective troubleshooting. The three primary modes of deactivation are poisoning, coking (fouling), and sintering.[3][4]
-
Poisoning: This occurs when impurities in the feedstock or reaction environment strongly chemisorb onto the active metal sites, rendering them inaccessible to the reactants.[5][6] Common poisons in hydrogenation include compounds containing sulfur, nitrogen, phosphorus, and carbon monoxide.[6][7] This deactivation can be rapid and, in many cases, irreversible.
-
Coking/Fouling: This is the physical deposition of carbonaceous materials (coke) onto the catalyst surface and within its porous structure.[8] In carvone hydrogenation, these deposits can arise from the polymerization or condensation of reactant molecules, intermediates, or products, physically blocking active sites and pores.[9]
-
Sintering: This thermal degradation process involves the agglomeration of small, highly dispersed metal nanoparticles on the support surface into larger crystals.[4][8] This leads to a significant and often irreversible loss of active surface area, which is critical for catalytic activity.[5] Sintering is typically induced by excessively high temperatures during the reaction or, more commonly, during improper regeneration procedures.[3]
Caption: Primary pathways of catalyst deactivation in hydrogenation reactions.
Section 2: Troubleshooting Guide & FAQs
This section addresses common experimental issues in a question-and-answer format, linking observable problems to the underlying deactivation mechanisms.
Q1: My reaction has slowed dramatically, or has stopped entirely before reaching full conversion. What is the likely cause?
A1: A significant drop in reaction rate is the most common symptom of catalyst deactivation. The root cause can be:
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Acute Poisoning: This is a primary suspect, especially if the deactivation is sudden. Check your carvone source and solvent for impurities. Natural product isolates can contain trace amounts of sulfur or nitrogen compounds that act as potent poisons for noble metal catalysts.[6][10] Similarly, ensure your hydrogen gas is of high purity, as carbon monoxide is a known poison.[6]
-
Progressive Coking: If the slowdown occurs gradually over several hours or multiple reaction cycles, coking is a more likely culprit. Side reactions can produce polymeric residues that coat the active sites.[9]
-
Inactive Catalyst: Your catalyst may have been inactive from the start. Always test a new batch of catalyst with a standard, reliable reaction. If you are reusing a catalyst, it may have been insufficiently regenerated from a previous run.[11]
Q2: The selectivity of my reaction has shifted. I'm now producing more carveol and/or carvotanacetone instead of this compound. Why?
A2: A change in product distribution indicates that the nature of the catalytic sites has been altered.
-
Selective Poisoning or Coking: Not all active sites on a catalyst are identical. Some sites may be more favorable for the hydrogenation of the C=C double bond, while others might hydrogenate the C=O group. If the sites preferential for C=C hydrogenation are blocked by poisons or coke, the reaction may shift towards the reduction of the carbonyl group, yielding more carveol.[12]
-
Pore Mouth Blocking: Coking can block the entrance to the catalyst's pores, creating diffusion limitations. This can alter the residence time of intermediates on the surface, potentially favoring isomerization of the exocyclic double bond to an endocyclic position, which upon reduction, forms carvotanacetone.[5]
Q3: I've noticed the catalyst powder has changed in appearance. It looks darker and is clumping together. What does this signify?
A3: Visual changes are a strong indicator of deactivation.
-
Darkening: A progressive darkening of the catalyst, especially from a gray to a black color, is a classic sign of coke formation.[8]
-
Clumping/Aggregation: If the catalyst particles are physically aggregating, this could be a sign of severe sintering, especially if the reaction was run at an elevated temperature. It can also be caused by sticky, high-molecular-weight coke deposits acting as a "glue."
Q4: How can I confirm that catalyst deactivation is the problem, and not another issue with my experimental setup (e.g., leaks, poor stirring)?
A4: A systematic approach is crucial.
-
Check System Integrity: Before blaming the catalyst, ensure your system is sound. Verify that there are no leaks in your hydrogen supply lines and that the vessel is properly sealed.[13] Ensure stirring is vigorous enough to overcome mass transfer limitations between the gas, liquid, and solid phases.[11]
-
Run a Control Experiment: The most definitive test is to run the reaction again under identical conditions but with a fresh, unused sample of the same catalyst. If this control experiment proceeds as expected, it confirms that your original catalyst has lost its activity.[14]
-
Analyze the Feedstock: If poisoning is suspected, consider analyzing your carvone and solvent for common contaminants using techniques like GC-MS with a sulfur or nitrogen detector.
Section 3: Catalyst Regeneration: Restoring Performance
Once a catalyst is deactivated, it can often be regenerated to restore a significant portion of its initial activity, particularly if the deactivation is due to coking.[15] Permanent deactivation from sintering or strong poisoning is much more difficult to reverse.[10]
Caption: Decision workflow for selecting a catalyst regeneration protocol.
Experimental Protocols
Safety First: Always handle hydrogenation catalysts, especially pyrophoric ones like spent Pd/C and Raney Ni, with extreme care. Never allow a dry, spent catalyst to come into contact with air, as it can ignite spontaneously.[16] Perform all regeneration steps in a well-ventilated fume hood.
Protocol 1: Solvent Washing (for mild fouling) This method is effective for removing soluble organic residues that may be fouling the catalyst surface.
-
Recovery: After the reaction, filter the catalyst. Crucially, do not allow the filter cake to dry. Keep it wet with the reaction solvent.
-
Washing: Transfer the wet catalyst cake to a flask. Add a clean, appropriate solvent (e.g., methanol, ethanol, or THF) in a volume approximately 10-20 times the catalyst volume.
-
Agitation: Stir the slurry vigorously at room temperature for 30-60 minutes.
-
Filtration: Filter the catalyst again, keeping the cake solvent-wet.
-
Repeat: Repeat the washing step 2-3 times with fresh solvent.
-
Drying: Dry the catalyst under vacuum at a mild temperature (e.g., 60-80°C) before reuse.
Protocol 2: Oxidative Regeneration (for severe coking) This procedure burns off carbon deposits at high temperatures. It must be carefully controlled to prevent thermal damage (sintering) to the catalyst.[9][17]
-
Preparation: Place the dried, spent catalyst in a tube furnace or a porcelain crucible in a muffle furnace with a controlled atmosphere inlet.
-
Inert Purge: Purge the system with an inert gas (e.g., Nitrogen, Argon) while slowly heating to 200-250°C to desorb any volatile compounds.
-
Controlled Oxidation: Switch the gas flow to a dilute stream of air or oxygen in nitrogen (typically 1-5% O₂). This is critical to manage the exothermic heat of combustion and avoid temperature spikes that cause sintering.[3]
-
Temperature Ramp: Slowly increase the temperature to the target regeneration temperature (see table below), typically holding for 2-4 hours or until CO₂ is no longer detected in the off-gas.
-
Cooling: Cool the catalyst back to room temperature under an inert gas flow.
-
Re-reduction: Before reuse, the oxidized metal must be re-reduced. Place the catalyst in a suitable reactor and reduce under a hydrogen flow, typically at temperatures between 150-250°C for 2-4 hours.[18]
Data Presentation: Typical Regeneration Parameters
| Catalyst Type | Deactivation Cause | Regeneration Method | Typical Temperature Range (°C) | Atmosphere | Key Considerations |
| Pd/C, Pt/C | Coking | Oxidative Calcination | 300 - 450 | 1-5% O₂ in N₂ | Very prone to sintering above 500°C. Requires subsequent H₂ reduction.[18] |
| Au/TiO₂ | Coking | Oxidative Calcination | 300 - 400 | 1-5% O₂ in N₂ | Gold nanoparticles are susceptible to sintering; keep temperatures moderate. |
| Raney Ni | Fouling/Coking | Solvent Washing / Mild Oxidation | 200 - 300 | H₂O Steam / Dilute Air | Highly pyrophoric. Regeneration is complex and often not performed in a lab setting. |
| Supported Metals | Soluble Fouling | Solvent Washing | 25 - 50 | N/A (Liquid Phase) | Effective only for non-polymeric, soluble organic residues.[19] |
Section 4: A Proactive Approach: Preventing Catalyst Deactivation
The most effective strategy is to minimize the rate of deactivation from the outset.
-
Feedstock Purification: Rigorously purify your reactants and solvents. The use of guard beds (e.g., activated carbon or alumina) can remove trace poisons before the feedstock enters the reactor.[20]
-
Optimize Reaction Conditions:
-
Temperature: Use the lowest temperature that provides a reasonable reaction rate. Higher temperatures accelerate both coking and sintering.[4]
-
Pressure: While higher hydrogen pressure can increase the reaction rate, it can sometimes promote side reactions leading to coke. Optimize for the best balance of activity and selectivity.
-
-
Proper Catalyst Handling: Store catalysts under an inert atmosphere as recommended by the manufacturer. Avoid exposing them to ambient air and moisture unnecessarily. For pyrophoric catalysts, always handle them as a slurry in a solvent.[16]
-
Catalyst Design: Consider catalysts designed for higher stability. For example, adding promoters can sometimes enhance resistance to poisoning or coking.[3]
By integrating this understanding of deactivation mechanisms with robust troubleshooting and regeneration protocols, you can significantly extend the lifetime of your catalysts, improve the consistency of your results, and accelerate your research in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. drum.lib.umd.edu [drum.lib.umd.edu]
- 3. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. avant-al.com [avant-al.com]
- 10. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 11. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. njhjchem.com [njhjchem.com]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. WO2010077262A2 - Catalyst regeneration method - Google Patents [patents.google.com]
- 18. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. US6908873B2 - Regeneration of spent supported metal catalysts - Google Patents [patents.google.com]
- 20. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Support Center: Biocatalytic Reduction of Carvone
Welcome to the technical support center for the biocatalytic reduction of carvone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during experimentation. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reactions, minimize byproduct formation, and achieve high product purity.
Introduction to Carvone Bioreduction
The biocatalytic reduction of carvone, a naturally occurring monoterpene, is a process of significant interest for the synthesis of valuable chiral building blocks like dihydrocarvone and dihydrocarveol. These products are crucial intermediates in the pharmaceutical and fragrance industries.[1][2] Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. However, like any experimental process, it comes with its own set of challenges, primarily the formation of undesired byproducts. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and most common byproducts in the biocatalytic reduction of carvone?
The biocatalytic reduction of carvone primarily targets the carbon-carbon double bond of the α,β-unsaturated ketone. The main products are the corresponding saturated ketones, known as dihydrocarvones . However, a common side reaction is the further reduction of the ketone group to an alcohol, yielding dihydrocarveols .[3][4]
Additionally, since carvone and its reduced products are chiral molecules, the formation of different stereoisomers is a key consideration. For example, the reduction of (R)-(-)-carvone can lead to a mixture of (1R,4R)-dihydrocarvone and its diastereomer, (1S,4R)-dihydrocarvone.[5]
Summary of Main Products and Byproducts:
| Starting Material | Main Product(s) | Common Byproduct(s) |
| (R)-Carvone | (2R,5R)-Dihydrocarvone | (2S,5R)-Dihydrocarvone, Dihydrocarveols |
| (S)-Carvone | (2S,5S)-Dihydrocarvone | (2R,5S)-Dihydrocarvone, Dihydrocarveols |
Note: The specific stereoisomers of dihydrocarveol formed will depend on the stereoselectivity of the carbonyl reductase enzymes present in the biocatalyst.
Q2: My reaction is producing a significant amount of dihydrocarveol. What is causing this and how can I minimize it?
The formation of dihydrocarveol is due to the presence of carbonyl reductase (also known as alcohol dehydrogenase) activity in your biocatalyst.[4] This is a common issue, especially when using whole-cell biocatalysts like yeasts and certain bacteria, which contain a variety of enzymes.[2]
Causality and Troubleshooting Strategy:
The core of the issue lies in the relative activities of the ene-reductase (which reduces the C=C bond) and the carbonyl reductase (which reduces the C=O bond). To favor the formation of dihydrocarvone, you need to either enhance the ene-reductase activity or suppress the carbonyl reductase activity.
Troubleshooting Workflow for Dihydrocarveol Formation:
Caption: Troubleshooting workflow for minimizing dihydrocarveol formation.
Detailed Actionable Steps:
-
Biocatalyst Selection:
-
Isolated Ene-Reductases: The most effective way to eliminate dihydrocarveol formation is to use a purified ene-reductase (ERED) enzyme instead of a whole-cell system.[6] EREDs are highly selective for the reduction of the C=C double bond and typically do not reduce the carbonyl group.[2]
-
Whole-Cell Biocatalysts: If using whole cells is necessary (e.g., for cost reasons or simplified cofactor regeneration), screen different microbial strains. For example, recombinant E. coli expressing an ene-reductase has been shown to produce dihydrocarvone with minimal carbonyl reduction byproducts.[1][2]
-
-
Reaction Condition Optimization:
-
pH and Temperature: The optimal pH and temperature for ene-reductases and carbonyl reductases can differ. Systematically varying these parameters may allow you to find a sweet spot that favors the desired reaction. For instance, response surface methodology can be employed to optimize these variables to maximize dihydrocarvone yield while minimizing dihydrocarveol.[3]
-
Substrate Concentration: High concentrations of carvone can be toxic to whole cells, potentially leading to altered metabolic fluxes and increased byproduct formation.[7] Using a fed-batch approach or an in-situ substrate feeding and product removal (SFPR) strategy with an adsorbent resin like Amberlite® XAD4 can maintain a low, non-inhibitory substrate concentration in the aqueous phase.[8][9]
-
-
Cofactor Regeneration:
-
Ene-reductases are dependent on nicotinamide cofactors (NADH or NADPH). An inefficient cofactor regeneration system can limit the overall reaction rate and potentially affect product selectivity. When using whole cells, adding a co-substrate like glucose can help regenerate the cofactor pool.[3] For isolated enzyme systems, a secondary enzyme system (e.g., glucose dehydrogenase or formate dehydrogenase) is typically employed.[10][11]
-
Q3: My reaction is producing the wrong diastereomer of dihydrocarvone. How can I improve the stereoselectivity?
The formation of undesired diastereomers is a result of the inherent stereoselectivity of the chosen ene-reductase.
Strategies to Control Diastereoselectivity:
-
Enzyme Selection: This is the most critical factor. Different ene-reductases, even from the same family (e.g., Old Yellow Enzymes), will exhibit different stereopreferences. Screening a panel of diverse ene-reductases is the most direct way to find one that produces your desired diastereomer with high selectivity.[10]
-
Protein Engineering: If a suitable naturally occurring enzyme cannot be found, protein engineering can be used to alter the stereoselectivity of an existing ene-reductase. By mutating amino acid residues in the enzyme's active site, it is possible to favor the binding of the substrate in an orientation that leads to the formation of the desired product isomer.[8]
-
Reaction Conditions: While less impactful than enzyme selection, reaction conditions such as temperature and the presence of co-solvents can sometimes influence the diastereoselectivity of an enzymatic reaction.[12]
Logical Relationship for Controlling Stereoselectivity:
Caption: Key factors influencing the stereoselectivity of carvone reduction.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low conversion of carvone | 1. Low enzyme activity or stability. 2. Substrate/product inhibition.[7] 3. Inefficient cofactor regeneration.[11] | 1. Optimize pH, temperature, and buffer conditions. 2. Implement a fed-batch or in-situ product removal strategy.[8][9] 3. Ensure an efficient cofactor regeneration system is in place (e.g., sufficient co-substrate for whole cells, or optimal ratio of regeneration enzyme for isolated systems). |
| Formation of both dihydrocarvone and dihydrocarveol | Presence of both ene-reductase and carbonyl reductase activities in the biocatalyst (common in whole cells).[4] | 1. Switch to an isolated ene-reductase for higher selectivity.[6] 2. Screen different whole-cell strains for lower carbonyl reductase activity.[2] 3. Optimize reaction time to minimize over-reduction of the ketone.[3] |
| Formation of undesired dihydrocarvone diastereomer | The inherent stereoselectivity of the chosen ene-reductase. | 1. Screen a library of different ene-reductases.[10] 2. Consider protein engineering of the current enzyme to alter its stereoselectivity.[8] |
| Reaction stalls after a short period | 1. Enzyme denaturation. 2. Depletion of cofactor or co-substrate. 3. Accumulation of inhibitory byproducts (e.g., from cofactor regeneration). | 1. Check temperature stability of the enzyme. 2. Replenish co-substrate (for whole cells) or check the stability of the cofactor regeneration system. 3. Identify and quantify all components in the reaction mixture to pinpoint potential inhibitors. |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction of (R)-Carvone using Recombinant E. coli
This protocol is adapted from methodologies described for high-yield production of (2R,5R)-dihydrocarvone.[5]
1. Biocatalyst Preparation: a. Transform E. coli BL21(DE3) cells with a plasmid co-expressing an ene-reductase (e.g., NostocER1) and a formate dehydrogenase (FDH) for cofactor regeneration. b. Grow the recombinant E. coli in a suitable medium (e.g., TB or a defined mineral medium) at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 20-25°C) for 16-20 hours. d. Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH 7.0). The cell paste can be used directly or stored at -80°C.
2. Biotransformation Reaction: a. In a reaction vessel, prepare a 300 mM sodium phosphate buffer (pH 7.0). b. Add sodium formate to a final concentration of 450 mM (as the co-substrate for the FDH). c. Add the harvested E. coli cell paste to a final cell dry weight (CDW) concentration of 30-40 g/L. d. For in-situ substrate feeding and product removal, add Amberlite® XAD4 resin (e.g., at a 3:1 mass ratio to the substrate). e. Add (R)-carvone to a final concentration of 300 mM. f. Incubate the reaction at 25°C with gentle agitation.
3. Monitoring and Analysis: a. At regular intervals, withdraw a sample from the aqueous phase. b. Extract the sample with an organic solvent (e.g., ethyl acetate or dichloromethane). c. Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of carvone, dihydrocarvone isomers, and dihydrocarveols.
Protocol 2: GC-MS Analysis of Reaction Products
This is a general method for the analysis of carvone and its reduction products.[13][14]
1. Sample Preparation: a. Take 1 mL of the reaction mixture. b. Add 1 mL of ethyl acetate containing an internal standard (e.g., camphor or borneol at a known concentration). c. Vortex vigorously for 1 minute. d. Centrifuge to separate the phases. e. Transfer the upper organic layer to a GC vial.
2. GC-MS Instrument Parameters:
-
Gas Chromatograph:
-
Column: A chiral capillary column (e.g., CycloSil-B, 30 m x 0.25 mm ID, 0.25 µm film thickness) is essential for separating stereoisomers.[15]
-
Injector Temperature: 250°C
-
Oven Program: Start at 90°C for 5 min, then ramp to 230°C at 10°C/min, hold for 1 min. (This program may need to be optimized for your specific column and analytes).[13]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Scan Range: m/z 40-450.
-
3. Data Analysis: a. Identify the compounds by comparing their retention times and mass spectra to those of authentic standards and spectral libraries (e.g., NIST, Wiley). b. Quantify the compounds by integrating the peak areas relative to the internal standard.
References
- 1. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Biocatalytic reduction of (+)- and (–)-carvone by bacteria [comptes-rendus.academie-sciences.fr]
- 5. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ene Reductases - Wordpress [reagents.acsgcipr.org]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 12. Asymmetric Reduction of (R)-Carvone through a Thermostable and Organic-Solvent-Tolerant Ene-Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation and Pathways of Carvone in Soil and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in 1,6-Dihydrocarvone Synthesis
Welcome to the technical support center for the synthesis of 1,6-Dihydrocarvone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this valuable chiral building block. Here, we address specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues Related to Starting Material and Reagents
Question 1: My reaction yield is consistently low, and I suspect an issue with my starting material, (R)- or (S)-carvone. What should I check?
Answer: The purity and integrity of your starting carvone are paramount for a successful synthesis. Here’s a checklist to diagnose potential issues:
-
Purity Assessment:
-
GC-MS Analysis: Before starting your reaction, analyze your carvone using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its chemical identity and purity. Look for the correct molecular ion peak and fragmentation pattern.
-
Chiral GC Analysis: To ensure the enantiomeric purity of your starting material, utilize a chiral GC column. This is crucial as the stereochemistry of the starting material dictates the stereochemistry of the product.[1]
-
NMR Spectroscopy: 1H and 13C NMR can confirm the structural integrity and identify any significant impurities.
-
-
Potential Impurities and Their Impact:
-
Limonene: Carvone is often synthesized from limonene, and residual limonene can lead to the formation of unwanted byproducts.[2]
-
Oxidation Products: Carvone can oxidize over time, especially if not stored properly. Oxidation can lead to various byproducts that can interfere with the reduction.[2]
-
Water Content: Ensure your carvone is anhydrous, as water can interfere with certain reducing agents and catalysts.
-
-
Storage: Carvone should be stored under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent degradation.
Question 2: I am using a catalytic hydrogenation method, and my catalyst seems inactive. What could be the problem?
Answer: Catalyst inactivity is a frequent cause of low yields in catalytic hydrogenations. Here are the primary causes and solutions:
-
Catalyst Poisoning:
-
Sulfur Compounds: Trace amounts of sulfur-containing compounds in your starting material or solvent can irreversibly poison noble metal catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh).
-
Halides: Halogenated solvents or impurities can also deactivate the catalyst.
-
Strongly Coordinating Species: Amines, thiols, and phosphines can bind strongly to the catalyst surface, blocking active sites.
-
-
Improper Handling and Storage:
-
Oxidation: Many hydrogenation catalysts are pyrophoric or sensitive to air. Ensure they are handled under an inert atmosphere. Pre-reduced catalysts should be stored in a desiccator or glovebox.
-
Moisture: Water can affect the catalyst's activity and the reaction's selectivity.
-
-
Incorrect Catalyst Choice or Loading:
-
The choice of catalyst and support (e.g., Pd/C, PtO₂, Rh/Al₂O₃) can significantly influence the reaction's selectivity and rate.[3] For the selective reduction of the endocyclic double bond in carvone, Pd/C is a common choice.
-
Insufficient catalyst loading will result in an incomplete reaction. A typical loading is 1-10 mol% of the catalyst relative to the substrate.
-
Troubleshooting Workflow for Catalyst Inactivity
Caption: Troubleshooting workflow for catalyst inactivity.
Section 2: Reaction Conditions and Side Products
Question 3: My main problem is the formation of byproducts. How can I improve the selectivity for this compound?
Answer: The formation of byproducts is a common challenge in carvone reduction due to the presence of two reducible functional groups: a conjugated carbon-carbon double bond and a carbonyl group.[2] The key to high selectivity is choosing the right reagents and reaction conditions.
Common Byproducts and How to Avoid Them:
| Byproduct | Formation Pathway | Recommended Solution |
| Carveol | Reduction of the carbonyl group (C=O) instead of the C=C double bond. | Catalyst Selection: Use a catalyst that is chemoselective for the reduction of the conjugated C=C double bond, such as Palladium on Carbon (Pd/C).[4] Luche reduction (NaBH₄, CeCl₃) is known to selectively reduce the carbonyl group, so this should be avoided if dihydrocarvone is the desired product.[2] |
| Carvomenthol & Carvomenthone | Over-reduction of both the C=C double bond and the carbonyl group. | Milder Conditions: Use lower hydrogen pressure, lower temperature, and shorter reaction times.[4] Monitor the reaction closely using GC or TLC to stop it once the carvone is consumed. |
| Carvotanacetone | Isomerization of the exocyclic double bond to an endocyclic position, followed by reduction. | Catalyst Choice: This side reaction is often observed with certain metal catalysts.[4] Screening different catalysts (e.g., Rh/Al₂O₃) and optimizing reaction conditions can minimize this isomerization.[3] |
Reaction Pathway and Potential Side Reactions
Caption: Reaction pathways in carvone reduction.
Question 4: I am using sodium dithionite for the reduction, but the reaction is sluggish and gives a low yield. How can I optimize this?
Answer: Sodium dithionite (Na₂S₂O₄) is an inexpensive and safe reducing agent for α,β-unsaturated ketones.[5] However, its effectiveness can be highly dependent on the reaction conditions.
-
Solvent System: Sodium dithionite has poor solubility in many organic solvents. A biphasic system, often using water with a co-solvent like dioxane or dimethylformamide (DMF), is typically required.[6] The choice of co-solvent can significantly impact the reaction rate.
-
pH Control: The stability and reducing power of sodium dithionite are pH-dependent. The reaction is often buffered, for example, with sodium bicarbonate, to maintain an optimal pH.
-
Temperature: The reaction usually requires heating (reflux) to proceed at a reasonable rate.[6]
-
Stoichiometry: An excess of sodium dithionite is generally used to ensure complete reaction.
-
Purity of Sodium Dithionite: Sodium dithionite can decompose upon storage, especially in the presence of moisture and air. Use a fresh, high-quality reagent.
Protocol for Sodium Dithionite Reduction of Carvone
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (R)-carvone (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Reagents: Add sodium bicarbonate (e.g., 3-4 equivalents) to the solution.
-
Addition of Reducing Agent: While stirring vigorously, add sodium dithionite (e.g., 3-5 equivalents) portion-wise to control any initial exotherm.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete (typically a few hours), cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 3: Biocatalytic Approaches
Question 5: I am exploring a "green" synthesis using a biocatalyst (e.g., whole cells or isolated enzymes), but the conversion is low. What factors should I consider?
Answer: Biocatalysis offers high selectivity under mild conditions but requires careful optimization.[4][7]
-
Enzyme Selection: The choice of ene reductase or ketoreductase is critical for both stereoselectivity and conversion.[4] Different enzymes will have different substrate specificities and cofactor requirements (NADH or NADPH).[8]
-
Cofactor Regeneration: Most reductases require a stoichiometric amount of a hydride donor like NADH or NADPH. For a cost-effective process, an efficient in-situ cofactor regeneration system is essential.[9] Common systems include using a secondary enzyme like formate dehydrogenase (FDH) with formate as the ultimate reductant.[9]
-
Substrate/Product Inhibition: High concentrations of carvone or the product, dihydrocarvone, can inhibit the enzyme, leading to a stalled reaction. This can be mitigated by:
-
Fed-batch strategies: Gradual addition of the substrate.
-
In-situ product removal (ISPR): Using an adsorbent resin like Amberlite® XAD4 to sequester the product from the aqueous phase.[9]
-
-
Mass Transfer Limitations: If using whole cells, the transport of the hydrophobic substrate into the cell can be a rate-limiting step. The use of co-solvents or surfactants can improve mass transfer, but their compatibility with the enzyme must be verified.
-
Reaction Conditions: pH, temperature, and buffer composition must be optimized for the specific enzyme being used to ensure maximum activity and stability.
Biocatalytic Reduction Workflow
Caption: General workflow for biocatalytic reduction of carvone.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Carvone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases [open.fau.de]
- 8. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases | MDPI [mdpi.com]
Impact of solvent and temperature on 1,6-Dihydrocarvone synthesis
Welcome to the technical support center for the synthesis of 1,6-dihydrocarvone. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is to elucidate the critical impact of solvent and temperature on the outcome of your synthesis, ensuring you can achieve optimal yield, purity, and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two predominant synthetic pathways to this compound. The first involves the acid-catalyzed rearrangement of limonene-1,2-epoxide. The second, and more common, route is the selective reduction of the conjugated carbon-carbon double bond in carvone. This can be achieved through both chemocatalysis (e.g., catalytic hydrogenation) and biocatalysis using enzymes like ene reductases.
Q2: I am observing a significant amount of carvenone as a byproduct. What is the cause and how can I prevent it?
A2: The formation of carvenone is a common issue, arising from the isomerization of this compound, particularly under acidic conditions or at elevated temperatures. Dihydrocarvone is a sensitive molecule, and care must be taken during its synthesis and purification. To minimize carvenone formation, it is crucial to neutralize any acid catalyst promptly after the reaction is complete and before any solvent removal or distillation steps. Purification should be conducted under reduced pressure to keep the temperature low.
Q3: My reaction is resulting in a mixture of cis- and trans-dihydrocarvone. How can I control the stereoselectivity?
A3: The stereoselectivity of the reaction, yielding either the cis or trans isomer of this compound, is highly dependent on the chosen synthetic route and reaction conditions. In the acid-catalyzed rearrangement of limonene-1,2-epoxide, the stereochemistry of the starting epoxide can influence the isomeric ratio of the product. For instance, cis-limonene oxide tends to form trans-dihydrocarvone. In the case of carvone reduction, the choice of catalyst and solvent plays a pivotal role. For example, in the hydrogenation of carvone, the use of certain catalysts can favor the formation of one isomer over the other.
Q4: I am experiencing low yields in my synthesis. What are the likely causes?
A4: Low yields can stem from several factors. If you are using a catalytic method, catalyst deactivation or poisoning is a common culprit. Ensure your catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for certain metal catalysts). Suboptimal reaction conditions, such as incorrect temperature, pressure, or reaction time, can also significantly impact the yield. For biocatalytic approaches, ensure the enzyme is active and the reaction medium (pH, temperature) is optimal for its function. Finally, incomplete reactions or the formation of side products will naturally lead to a lower yield of the desired this compound.
Troubleshooting Guides
Problem 1: Low Yield and Incomplete Reaction
Symptoms:
-
Analysis of the crude reaction mixture (e.g., by GC or NMR) shows a significant amount of unreacted starting material.
-
The isolated yield of this compound is significantly lower than expected.
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The catalyst may have lost its activity due to improper storage, handling, or poisoning by impurities in the reagents or solvent. | For chemocatalysts, use a freshly prepared or purchased catalyst. Ensure solvents and reagents are of high purity. For biocatalysts, verify the enzyme's activity before starting the reaction and use freshly prepared cell cultures or enzymes.[1] |
| Suboptimal Temperature | The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing catalyst decomposition or side reactions. | Optimize the reaction temperature. For the acid-catalyzed rearrangement of limonene-1,2-epoxide, a temperature range of 15-40°C is often preferred. For catalytic hydrogenations, the optimal temperature will depend on the specific catalyst used.[1] |
| Incorrect Solvent Choice | The solvent can influence the solubility of the reactants and the activity of the catalyst. | Ensure the chosen solvent is appropriate for the reaction. For the rearrangement of limonene-1,2-epoxide, inert solvents like methylene chloride, chloroform, or hexane are suitable. The reaction time can vary significantly with the solvent. For instance, a reaction in methylene chloride was complete in 2 hours, while in hexane, it took 48 hours. |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). Continue the reaction until the starting material is consumed. |
Problem 2: Formation of Byproducts
Symptoms:
-
The crude product shows significant peaks corresponding to compounds other than this compound and the starting material.
-
Common byproducts include carveol, carvomenthol, and carvenone.
Possible Causes and Solutions:
| Byproduct | Formation Mechanism | Preventative Measures |
| Carveol | Reduction of the carbonyl group of carvone in addition to the carbon-carbon double bond. | Select a catalyst with high chemoselectivity for the reduction of the C=C double bond over the C=O group. For example, certain gold-based catalysts have shown good selectivity towards dihydrocarvone. Milder reaction conditions (lower temperature and pressure) can also favor the desired reduction. |
| Carvomenthol/Carvomenthone | Over-reduction of both the carbon-carbon double bond and the carbonyl group of carvone. | Use a less active catalyst or milder reaction conditions (lower temperature, lower hydrogen pressure, shorter reaction time).[1] |
| Carvenone | Isomerization of the desired this compound product. | This is often promoted by acidic conditions and/or high temperatures. Neutralize any acidic catalysts immediately after the reaction. Use reduced pressure for distillation to keep the temperature low. |
| Carvotanacetone | Isomerization of the exocyclic double bond of carvone to an endocyclic position, followed by reduction. | This side reaction is influenced by the choice of catalyst. Screening different catalysts and optimizing reaction conditions can help minimize its formation. |
Experimental Protocols
Synthesis of this compound from Limonene-1,2-Epoxide
This protocol is adapted from a patented procedure and should be performed by qualified personnel in a well-ventilated fume hood.
Materials:
-
Limonene-1,2-epoxide
-
Inert solvent (e.g., methylene chloride, chloroform, hexane)
-
Perchloric acid (70%)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Dissolve limonene-1,2-epoxide in the chosen inert solvent in a round-bottom flask equipped with a magnetic stirrer.
-
With vigorous stirring, add a catalytic amount of perchloric acid (approximately 0.05-2.0% by weight based on the epoxide).
-
Monitor the reaction progress by GC or TLC. The reaction time will vary depending on the solvent and temperature.
-
Upon completion, neutralize the perchloric acid by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
Table 1: Influence of Solvent on Reaction Time and Yield of this compound from Limonene-1,2-Epoxide
| Solvent | Temperature | Reaction Time | Crude Yield | Distilled Yield |
| Methylene Chloride | Room Temp. | 2 hours | ~95% conversion | ~77% |
| Chloroform | Room Temp. | 4.5 hours | ~98% | ~66% |
| Hexane | Room Temp. | 48 hours | ~100% | ~60% |
Data adapted from US Patent 3,538,164 A.
Visualization of Key Concepts
General Workflow for Optimizing this compound Synthesis
Caption: A generalized workflow for the synthesis and optimization of this compound.
References
Technical Support Center: Diastereoselective Synthesis of 1,6-Dihydrocarvone
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 1,6-dihydrocarvone and facing challenges with diastereoselectivity. Here, we provide in-depth answers to common questions, troubleshooting strategies for specific experimental issues, and detailed protocols based on established methods. Our goal is to equip you with the scientific rationale and practical insights needed to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is controlling its diastereoselectivity so critical?
A: this compound, chemically known as 2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, is a derivative of carvone where the double bond within the six-membered ring has been reduced.[1] Carvone itself is a chiral molecule, possessing a stereocenter at the C5 position. The reduction of the endocyclic double bond creates a new stereocenter at the C2 position (bearing the methyl group). This results in the possibility of two diastereomers: cis and trans, depending on the relative orientation of the methyl and isopropenyl groups.
Controlling diastereoselectivity is paramount because diastereomers have distinct physical properties and, more importantly, different biological activities and organoleptic properties (smell and taste).[2][3] In pharmaceutical development, regulatory agencies require specific stereoisomers to be synthesized and tested, as an undesired diastereomer could be inactive or even harmful.[3] Therefore, a highly selective synthesis is more efficient and cost-effective than a non-selective one that requires challenging and expensive separation of isomers.
Q2: What are the primary factors that influence the diastereomeric ratio in the synthesis of this compound?
A: The synthesis of this compound is typically achieved via a conjugate addition (also known as a Michael or 1,4-addition) to the α,β-unsaturated ketone system of carvone.[4] The diastereoselectivity of this reaction is governed by several key factors:
-
Nature of the Nucleophile/Reducing Agent: "Soft" nucleophiles, such as organocuprates (Gilman reagents), and catalytic hydrogenation methods tend to favor the desired 1,4-addition, which leads to this compound. In contrast, "hard" nucleophiles like Grignard or organolithium reagents preferentially attack the carbonyl carbon (1,2-addition), which does not yield the target product.[4][5]
-
Steric Hindrance: The existing chiral center and the conformation of the cyclohexene ring in carvone create a sterically biased environment. The incoming nucleophile or hydride will preferentially attack from the less hindered face of the molecule, leading to the formation of one diastereomer over the other.[6]
-
Reaction Conditions: Temperature, solvent, and catalysts play a crucial role. Low temperatures often enhance selectivity by favoring the transition state with the lowest activation energy. The choice of solvent can influence the conformation of the substrate and the reactivity of the reagents.[7]
-
Catalyst/Auxiliary: The use of chiral catalysts (organocatalysts, transition metal complexes) or chiral auxiliaries can create a highly controlled chiral environment, forcing the reaction to proceed with high diastereoselectivity.[8][9]
Q3: How can I accurately determine the diastereomeric excess (d.e.) of my this compound product?
A: Diastereomeric excess (d.e.) is a measure of the purity of a sample with respect to its diastereomers and is calculated as: d.e. (%) = |(% major diastereomer - % minor diastereomer)| / |(% major diastereomer + % minor diastereomer)| * 100[10]
Accurate determination is crucial for optimizing your reaction. Common analytical techniques include:
-
Gas Chromatography (GC): Often the method of choice. Using a chiral stationary phase column can resolve the different stereoisomers, allowing for accurate quantification based on peak area.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is very effective. The diastereomers will have slightly different chemical environments, leading to distinct, well-resolved signals for certain protons (e.g., the methyl protons or olefinic protons). The ratio of the integrals of these unique peaks corresponds directly to the diastereomeric ratio.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for separating and quantifying diastereomers.[11]
Troubleshooting Guide: Common Experimental Issues
Problem: My reaction produces a poor diastereomeric ratio (close to 1:1). What are the most likely causes and solutions?
This is a common issue indicating a lack of facial selectivity during the conjugate addition. The system is not effectively differentiating between the two faces of the carvone molecule.
Answer & Troubleshooting Workflow:
The lack of selectivity can often be traced back to the choice of reagents and reaction conditions, which may favor a thermodynamically controlled pathway where both products can form, or a kinetically controlled pathway where the energy difference between the two transition states is minimal.
Below is a workflow to diagnose and solve this problem.
References
- 1. This compound | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Homochirality - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 9. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]
- 11. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Identification and removal of impurities in synthetic 1,6-Dihydrocarvone
Welcome to the technical support guide for the identification and removal of impurities in synthetic 1,6-dihydrocarvone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important monoterpenoid. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound is a naturally occurring monoterpenoid ketone found in various essential oils.[1][2] It is a valuable compound in the flavor, fragrance, and pharmaceutical industries due to its characteristic minty and herbal aroma.[3][4] Purity is paramount because even trace amounts of impurities can significantly alter its organoleptic properties, impact biological activity, and introduce unforeseen side reactions in downstream applications, such as complex multi-step syntheses or formulation development.
Q2: What are the most common impurities I should expect in my crude synthetic this compound?
The impurity profile of synthetic this compound is highly dependent on the synthetic route. A common synthesis involves the reduction of carvone or rearrangement of limonene epoxide.[5][6] Based on these pathways, the most probable impurities are:
-
Unreacted Starting Materials: Residual carvone or limonene.
-
Isomeric Byproducts: Stereoisomers (cis/trans) of dihydrocarvone and positional isomers like carvotanacetone (p-Menth-1-en-2-one).[7]
-
Over-reduction Products: Further reduction of the ketone can yield dihydrocarveol.[7]
-
Side-Reaction Products: Compounds like carvenone can form, particularly under acidic conditions.[5]
-
Solvent and Reagent Residues: Trace amounts of solvents (e.g., hexane, ethyl acetate) or reagents used during the synthesis and workup.
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₀H₁₆O | 152.23 | 87-88 @ 6 mmHg[1] |
| Carvone | C₁₀H₁₄O | 150.22 | 230 @ 760 mmHg |
| Limonene | C₁₀H₁₆ | 136.24 | 176 @ 760 mmHg |
| Dihydrocarveol | C₁₀H₁₈O | 154.25 | ~225 @ 760 mmHg |
| Carvotanacetone | C₁₀H₁₆O | 152.23 | ~222 @ 760 mmHg |
Note: Boiling points at atmospheric pressure are estimated for some compounds. Vacuum distillation is preferred to prevent degradation.
Q3: Which analytical techniques are best for identifying these impurities?
A multi-technique approach is recommended for unambiguous identification and quantification of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing volatile compounds like dihydrocarvone and its related impurities.[8] It separates components based on their boiling points and polarity, while the mass spectrometer provides fragmentation patterns that act as a "fingerprint" for identification.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the definitive identification of isomers.[9] By comparing the chemical shifts and coupling constants of your sample to reference spectra, you can identify and even quantify the different components in a mixture.[1][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups. For instance, you can monitor the disappearance of the conjugated ketone signal from carvone and the appearance of the saturated ketone signal in this compound.
Part 2: Troubleshooting and Purification Protocols
This section addresses specific problems you might encounter during your purification process.
Scenario 1: My GC-MS shows multiple peaks close to my product peak.
Problem: You've run a GC-MS on your crude product and see several peaks with similar retention times, making it difficult to confirm the purity of your this compound.
Causality: This is a classic sign of isomeric impurities. Stereoisomers (e.g., cis- and trans-dihydrocarvone) and positional isomers (e.g., carvotanacetone) often have very similar boiling points and polarities, leading to poor separation on a standard GC column.[6][11]
Solution Workflow:
-
Mass Spectra Analysis: Carefully examine the mass spectrum of each peak. While isomers will have the same molecular ion (m/z = 152), their fragmentation patterns may show subtle differences. Compare these spectra against a reliable database like the NIST WebBook.[11][12]
-
NMR Confirmation: Acquire ¹H and ¹³C NMR spectra of the crude mixture. Isomers will have distinct chemical shifts. For example, the protons and carbons near the isopropenyl group and the methyl group will show different signals for this compound versus carvotanacetone.[9]
-
Purification via Column Chromatography: If isomeric impurities are confirmed, column chromatography is the most effective purification method.[13][14]
Detailed Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate. A typical gradient might be from 100% Hexane to a 95:5 Hexane:Ethyl Acetate mixture.[13]
-
Rationale: Limonene, being a non-polar hydrocarbon, will elute first. This compound and its ketone isomers are more polar and will elute later. The subtle differences in their polarity allow for their separation. More polar impurities like dihydrocarveol will require a higher concentration of ethyl acetate to elute.
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.[15]
-
Dissolve your crude product in a minimal amount of the initial eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and load it onto the top of the silica bed.[15]
-
Begin eluting with the mobile phase, starting with pure hexane.
-
Collect fractions in separate test tubes.
-
Monitor the separation using Thin-Layer Chromatography (TLC).[13] Spot each fraction on a TLC plate and develop it in a solvent system similar to your eluent (e.g., 90:10 Hexane:Ethyl Acetate). Visualize the spots under UV light or by staining (e.g., with potassium permanganate).
-
Combine the fractions that contain your pure product, as determined by TLC and confirmed by GC-MS.
-
Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.
-
Scenario 2: My final product has a low yield and the major impurity has a higher boiling point.
Problem: After an initial simple distillation, the yield of this compound is low, and analysis shows a significant amount of a higher-boiling impurity, such as carvenone or over-reduction products.[5]
Causality: Simple distillation is often insufficient to separate compounds with close boiling points, especially under atmospheric pressure where high temperatures can cause degradation.[14] Higher boiling point impurities will remain in the distillation pot, but if the separation is inefficient, a significant amount of your desired product will also be left behind.
Solution: Fractional Vacuum Distillation
Fractional distillation provides greater separation efficiency than simple distillation, and performing it under vacuum lowers the boiling points of the compounds, preventing thermal decomposition.[16][17]
Diagram: Troubleshooting & Purification Workflow
Caption: Decision workflow for purification.
Detailed Protocol: Fractional Vacuum Distillation
-
Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.
-
Procedure:
-
Place the crude product into the round-bottom flask with boiling chips or a magnetic stir bar.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Begin slowly reducing the pressure in the system to the desired level (e.g., 5-10 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Observe the temperature at the distillation head. The first fraction to distill will be lower-boiling impurities (e.g., residual solvents, limonene).
-
Once the temperature stabilizes at the boiling point of this compound at that pressure (approx. 87-88 °C @ 6 mmHg), switch to a clean receiving flask to collect your product fraction.[1]
-
Continue distillation until the temperature either drops or begins to rise sharply, indicating that the product has finished distilling and higher-boiling impurities are beginning to come over.
-
Stop the distillation, allow the system to cool, and slowly return it to atmospheric pressure before collecting your purified product.
-
Re-analyze the collected fraction by GC-MS to confirm its purity.
-
By following these expert-guided troubleshooting steps and protocols, you can effectively identify and remove common impurities from your synthetic this compound, ensuring the high purity required for your research and development applications.
References
- 1. This compound | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,4R)-Dihydrocarvone | C10H16O | CID 22227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dextro-dihydrocarvone, 7764-50-3 [thegoodscentscompany.com]
- 4. p-Menth-8-en-2-one - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3538164A - Synthesis of dihydrocarvone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Dihydrocarveol Stereoisomers and Their Acetates Using Carbon-13 NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 10. sciepub.com [sciepub.com]
- 11. (E)-dihydrocarvone [webbook.nist.gov]
- 12. (E)-dihydrocarvone [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. openaccesspub.org [openaccesspub.org]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Fractional Distillation Cannabis: Optimizing Cannabis Concentrates [sortingrobotics.com]
Technical Support Center: Substrate Inhibition in Biocatalytic Production of 1,6-Dihydrocarvone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the biocatalytic production of 1,6-dihydrocarvone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enzymatic reduction of carvone. We will delve into the common challenge of substrate inhibition, providing detailed, evidence-based solutions and protocols to enhance your reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition, and why does it occur in my carvone reduction reaction?
A1: Substrate inhibition is a kinetic phenomenon where the rate of an enzyme-catalyzed reaction decreases at excessively high substrate concentrations.[1][2] Instead of the reaction rate plateauing as predicted by standard Michaelis-Menten kinetics, it reaches a peak and then declines.[3] In the biocatalytic reduction of carvone to this compound using enoate reductases (ERs), this is a frequently observed issue.[4]
The primary proposed mechanism is the formation of an unproductive enzyme-substrate-substrate (ESS) complex.[1][5] This can happen in two ways:
-
Two-Site Binding: The enoate reductase may have a secondary, lower-affinity binding site. At high carvone concentrations, a second substrate molecule binds to this allosteric site, inducing a conformational change that prevents or slows down the catalytic conversion of the substrate molecule at the active site.[1][6]
-
Active Site Obstruction: A second substrate molecule might bind within the active site or its access tunnel in a non-productive orientation, physically blocking the release of the product, this compound.[5]
This inhibition is typically reversible; lowering the substrate concentration below the inhibitory threshold restores the enzyme's activity.[1] Carvone itself is also known to be a microbial inhibitor, which can affect whole-cell biocatalysis systems.[7]
Q2: How can I definitively confirm that substrate inhibition is the cause of my low conversion rate?
A2: The most reliable method to diagnose substrate inhibition is to perform a substrate titration experiment and analyze the initial reaction rates. A typical Michaelis-Menten enzyme would show a hyperbolic curve where the rate plateaus at high substrate concentrations. If you observe a "bell-shaped" curve where the rate decreases after reaching a maximum, substrate inhibition is the likely cause.[3]
It is crucial to differentiate this from other potential issues like product inhibition, enzyme instability, or cofactor limitation.[4]
-
Measure Initial Rates: Ensure you are measuring the initial linear phase of product formation to minimize the influence of accumulating product.
-
Control Variables: Maintain constant enzyme concentration, cofactor (NADH/NADPH) concentration, pH, and temperature across all experiments.[4]
-
Data Fitting: The collected data (velocity vs. substrate concentration) can be fitted to the substrate inhibition kinetic model to determine Vmax, Km, and the inhibition constant (Ki).[1]
See the protocol below for a detailed experimental workflow.
Q3: My reaction starts quickly but then slows down or stops completely, even though plenty of carvone remains. Is this substrate inhibition?
A3: This is a classic symptom, but it's not exclusively due to substrate inhibition. While high initial substrate concentration can cause this, other factors could be at play:
-
Product Inhibition: The product, this compound, may be inhibiting the enzyme. You can test this by adding a known amount of product at the beginning of the reaction and observing if the initial rate decreases.[4]
-
Enzyme Instability: The enzyme may be denaturing over time under the reaction conditions (e.g., suboptimal pH, temperature, or presence of organic co-solvents).[8]
-
Cofactor Depletion: If your cofactor regeneration system (e.g., formate dehydrogenase (FDH) or glucose dehydrogenase (GDH)) is inefficient or its co-substrate (e.g., formate) is depleted, the lack of NADH or NADPH will halt the reaction.[9]
-
pH Shift: Some reactions, particularly those using FDH which consumes formate, can lead to a pH shift outside the enzyme's optimal range, causing inactivation.[9]
A systematic troubleshooting approach, as outlined in the workflow diagram below, is essential to pinpoint the exact cause.
Q4: What are the primary strategies to overcome substrate inhibition in the production of this compound?
A4: Once substrate inhibition is confirmed, several effective strategies can be implemented to maintain a non-inhibitory concentration of carvone while maximizing productivity:
-
Fed-Batch Strategy: This is one of the most common and effective methods.[10][11] Instead of adding all the substrate at the beginning, it is fed continuously or in small, periodic increments over the course of the reaction. This maintains the substrate concentration in the optimal range—high enough to saturate the enzyme's active site (above Km) but below the inhibitory concentration (Ki).[12]
-
In Situ Substrate Feeding and Product Removal (SFPR): This technique involves using an adsorbent resin, such as Amberlite®, which acts as a reservoir for the substrate.[13] The resin slowly releases the carvone into the aqueous phase, keeping the free concentration low. Simultaneously, the resin can adsorb the product, this compound, which also alleviates potential product inhibition.
-
Enzyme Immobilization: Immobilizing the enoate reductase onto a solid support can sometimes reduce substrate inhibition.[14][15] The support matrix can create a microenvironment where mass transfer limitations effectively lower the substrate concentration at the enzyme's active site compared to the bulk solution.[16][17] This also offers the benefits of enhanced enzyme stability and reusability.[18]
Visualized Mechanisms and Workflows
dot digraph "Biocatalytic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Biocatalytic reduction of carvone with cofactor regeneration.
dot digraph "Substrate_Inhibition_Mechanism" { graph [splines=true, overlap=false]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowsize=0.7];
} enddot Caption: Simplified model of substrate inhibition via two-site binding.
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Troubleshooting workflow for low conversion rates.
Troubleshooting Guides & Protocols
Protocol 1: Determining the Inhibitory Substrate Concentration
Objective: To determine the kinetic profile of the enoate reductase and confirm if substrate inhibition is occurring.
Methodology:
-
Reaction Setup: Prepare a series of reaction mixtures in separate vials. Each vial should contain the same concentration of buffer, enoate reductase, and excess NADH.
-
Substrate Titration: Create a range of carvone concentrations across the vials. This range should span from well below the expected Km to concentrations significantly higher than those used in your standard protocol (e.g., from 1 mM to 300 mM).[13][19]
-
Initiate Reaction: Initiate the reactions simultaneously, ideally in a temperature-controlled environment (e.g., 30°C).[20]
-
Measure Initial Rates: At regular, short intervals (e.g., every 1-2 minutes for the first 10-15 minutes), take a sample from each vial and quench the reaction. Analyze the concentration of this compound using an appropriate method (e.g., GC-FID).
-
Data Analysis:
-
For each carvone concentration, plot the product concentration against time. The initial velocity (v) is the slope of the linear portion of this curve.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Visually inspect the graph. A hyperbolic curve suggests Michaelis-Menten kinetics, while a curve that rises and then falls indicates substrate inhibition.[1]
-
For a quantitative analysis, fit the data to the substrate inhibition equation: v = (Vmax * [S]) / (Km + [S] + ([S]² / Ki)) .[1] This will yield values for Vmax, Km, and the inhibition constant, Ki.
-
| Parameter | Description | Typical Implication |
| Vmax | Maximum theoretical reaction velocity | The enzyme's catalytic potential. |
| Km | Michaelis Constant | Substrate concentration at ½ Vmax; indicates binding affinity. |
| Ki | Inhibition Constant | Dissociation constant for the inhibitory substrate binding. A low Ki value indicates potent inhibition that occurs at lower substrate concentrations. |
| Table 1: Key kinetic parameters in substrate inhibition analysis. |
Protocol 2: Implementing a Fed-Batch Substrate Feeding Strategy
Objective: To maintain a low, stable concentration of carvone in the reactor to avoid inhibition and maximize the final product titer.
Methodology:
-
Determine Optimal Concentration: From Protocol 1, identify the carvone concentration that gives the maximum reaction rate. Your goal is to maintain the reactor concentration at or slightly below this level.
-
Bioreactor Setup:
-
Batch Phase: Begin the reaction with an initial, non-inhibitory concentration of carvone in the bioreactor.[12]
-
Feeding Solution: Prepare a highly concentrated stock solution of carvone, potentially in a water-miscible organic co-solvent if needed to aid solubility.
-
-
Feeding Strategy:
-
Manual Feeding: At set intervals, manually add small aliquots of the feeding solution to the reactor. This requires frequent monitoring of the carvone concentration.
-
Automated Feeding: For better control, use a syringe pump connected to the bioreactor. The feeding rate can be pre-programmed based on the enzyme's known consumption rate (Vmax). A common approach is an exponential feeding profile to match cell growth in whole-cell systems or a constant feed for cell-free systems.[10][12]
-
-
Monitoring and Control:
-
Periodically sample the reactor to measure the concentrations of carvone and this compound.
-
Adjust the feeding rate as necessary to maintain the target carvone concentration.
-
Monitor pH and control it with automated acid/base addition, especially if using a cofactor regeneration system like FDH which can cause pH shifts.[9]
-
Protocol 3: In-Situ Substrate Feeding and Product Removal (SFPR)
Objective: To use an adsorbent resin to passively regulate substrate concentration and remove inhibitory product.
Methodology:
-
Resin Selection and Preparation:
-
Choose a suitable non-polar polymeric adsorbent resin (e.g., Amberlite® XAD series).
-
Wash the resin thoroughly with methanol and then sterile water to remove any preservatives or impurities.
-
-
Substrate Loading: Incubate the prepared resin with a solution of carvone (e.g., in ethanol). The carvone will adsorb onto the resin. After incubation, decant the solvent and allow residual solvent to evaporate.
-
Reaction Setup:
-
Add the carvone-loaded resin to the buffered reaction medium containing the enzyme and cofactor system.
-
The resin will slowly release carvone into the aqueous phase, creating a low, steady-state concentration for the enzyme.
-
As this compound is formed, its lower polarity compared to carvone will cause it to preferentially adsorb onto the resin, removing it from the solution and preventing potential product inhibition.[13]
-
-
Product Recovery: At the end of the reaction, separate the resin from the aqueous phase. The product can be recovered by washing the resin with an appropriate organic solvent (e.g., ethanol or ethyl acetate).
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.duke.edu [sites.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A pH-controlled fed-batch process can overcome inhibition by formate in NADH-dependent enzymatic reductions using formate dehydrogenase-catalyzed coenzyme regeneration. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Fed Batch Fermentation: Optimising Substrates for Success [fermentorchina.com]
- 12. benchchem.com [benchchem.com]
- 13. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-immobilization of enoate reductase with a cofactor-recycling partner enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Immobilization as a Strategy for Improving Enzyme Properties-Application to Oxidoreductases | Semantic Scholar [semanticscholar.org]
- 17. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases [open.fau.de]
- 20. Identification, Characterization, and Mechanism of the Ene Reductase KlebER3 from Klebsiella sp. O852 for the Production of Dihydrocarvone - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing over-reduction to dihydrocarveol during synthesis
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals engaged in the synthesis of carveol from carvone. This resource is designed to provide expert-driven, practical solutions to common challenges encountered during this important transformation, with a specific focus on preventing the over-reduction to dihydrocarveol. Our guidance is rooted in established chemical principles and validated experimental protocols to ensure the integrity and success of your work.
Introduction: The Challenge of Selective Reduction
The reduction of carvone, an α,β-unsaturated ketone, to carveol, an allylic alcohol, is a cornerstone reaction in synthetic organic chemistry, providing a valuable chiral building block for numerous applications. However, the presence of two reducible functionalities—the carbonyl group (C=O) and the endocyclic carbon-carbon double bond (C=C)—presents a significant selectivity challenge. The primary side-reaction is the conjugate (1,4-) reduction of the C=C bond, leading to the formation of dihydrocarvone, which can be further reduced to the undesired saturated alcohol, dihydrocarveol.
This guide provides a comprehensive framework for troubleshooting and optimizing this reaction to maximize the yield and purity of the desired carveol isomer.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My final product is a mixture of carveol and a significant amount of dihydrocarveol. How can I prevent this over-reduction?
A1: This is the most common issue and points directly to a lack of chemoselectivity in your reduction conditions. The primary cause is the unintended 1,4-conjugate addition of the hydride to the α,β-unsaturated system.
Root Cause Analysis: Standard sodium borohydride (NaBH₄) in alcoholic solvents can act as both a "hard" and "soft" nucleophile, leading to a mixture of 1,2-addition (desired, forms carveol) and 1,4-addition (undesired, leads to dihydrocarveol).
Recommended Solution: Implement the Luche Reduction.
The Luche reduction is the industry-standard method for the highly selective 1,2-reduction of enones.[1][2][3][4] It employs sodium borohydride in the presence of a lanthanide salt, most commonly cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in a protic solvent like methanol.
Mechanism of Selectivity: The cerium(III) ion plays a crucial role. It coordinates with the methanol solvent, increasing its acidity.[5] NaBH₄ then reacts with this activated methanol to form methoxyborohydrides. These cerium-activated alkoxyborohydrides are considered "harder" reagents according to Hard-Soft Acid-Base (HSAB) theory.[4] The carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the double bond is "soft". The harder nucleophile preferentially attacks the harder electrophilic carbonyl carbon (1,2-addition), effectively suppressing the 1,4-addition pathway.[4][5]
Caption: Luche reduction pathway favoring 1,2-addition.
Q2: I tried the Luche reduction, but I'm still getting incomplete conversion of my starting material, carvone.
A2: Incomplete conversion in a Luche reduction often points to issues with reagent stoichiometry, quality, or reaction time.
Troubleshooting Steps:
-
Reagent Stoichiometry: While catalytic amounts of CeCl₃ are sometimes used, for challenging substrates or to ensure complete conversion, a higher ratio is often better. A common starting point is using 1 equivalent of NaBH₄ and 0.25 to 0.5 equivalents of CeCl₃·7H₂O relative to carvone.[5] Some protocols even use a 1:1 molar ratio of NaBH₄ to carvone.[5]
-
Reagent Quality:
-
Sodium Borohydride: NaBH₄ can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored reagent.
-
Cerium(III) Chloride: Use the heptahydrate form (CeCl₃·7H₂O) as specified. Anhydrous CeCl₃ is less effective for this purpose.
-
-
Reaction Time & Temperature: The reaction is typically fast, often completing within 30 minutes at 0°C.[5] However, if conversion is slow, you can allow the reaction to warm to room temperature and monitor by Thin Layer Chromatography (TLC) until all the carvone is consumed. Be cautious, as extended reaction times can sometimes lead to side products.[5]
-
Order of Addition: The standard procedure involves dissolving the carvone and CeCl₃·7H₂O in methanol first, cooling the solution (typically to 0°C), and then adding the NaBH₄ portion-wise or as a solution in methanol. This pre-complexation is key to the mechanism.
Q3: My reaction is complete, but my isolated yield of carveol is low. What are the common causes of product loss?
A3: Low isolated yield can result from issues during the work-up and purification stages.
Troubleshooting the Work-Up:
-
Quenching: The reaction is typically quenched by adding a dilute acid (e.g., 2N HCl) to neutralize any remaining borohydride and break up the cerium-boron complexes.[5] Ensure the pH is acidic before proceeding to extraction.
-
Extraction: Carveol is moderately polar. Use an appropriate organic solvent for extraction, such as diethyl ether (Et₂O) or ethyl acetate (EtOAc). Perform multiple extractions (e.g., 3 times) to ensure complete recovery from the aqueous layer.[5]
-
Drying and Concentration: Ensure the combined organic layers are thoroughly dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating under reduced pressure. Residual water can lead to lower yields. Avoid excessive heat during rotary evaporation, as carveol is volatile.
Experimental Protocols
Protocol 1: High-Selectivity Luche Reduction of (+)-Carvone
This protocol is adapted from established literature procedures for the selective synthesis of (+)-cis-carveol.[5]
Materials:
-
(+)-Carvone
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), reagent grade
-
2N Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (+)-carvone (1.0 eq) and CeCl₃·7H₂O (0.25 - 0.5 eq) in methanol (approx. 5-10 mL per gram of carvone).
-
Cool the resulting solution to 0°C in an ice-water bath.
-
In a separate flask, dissolve NaBH₄ (1.0 eq) in a small amount of methanol.
-
Add the NaBH₄ solution dropwise to the stirred carvone/cerium solution over 5-10 minutes. Maintain the temperature at 0°C.
-
After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 5:1 hexane:EtOAc mobile phase) until the carvone spot has disappeared (typically 30-60 minutes).
-
Once complete, cool the flask back to 0°C and cautiously quench the reaction by the slow addition of 2N HCl until the solution is acidic (pH ~2-3) and gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carveol.
-
The product can be further purified by silica gel column chromatography if necessary.
Data Summary Table
| Method | Reducing Agent | Key Additive | Typical Solvent | Selectivity (1,2- vs 1,4-reduction) | Common Byproducts |
| Standard Borohydride | NaBH₄ | None | Methanol/Ethanol | Moderate to Low | Dihydrocarvone, Dihydrocarveol[6] |
| Luche Reduction | NaBH₄ | CeCl₃·7H₂O | Methanol | Very High [4][5][7] | Minimal |
| MPV Reduction | Isopropanol | Aluminum Isopropoxide | Isopropanol | High[1][2] | Acetone, unreacted carvone |
| LiAlH₄ Reduction | LiAlH₄ | None | Anhydrous Ether/THF | Low (can reduce both C=O and C=C) | Dihydrocarveol |
Frequently Asked Questions (FAQs)
Q: Can I use a different lanthanide salt for the Luche reduction? A: Yes, other lanthanide salts can be used, but cerium(III) chloride is the most common, cost-effective, and generally provides the best results for this transformation.[8]
Q: Why is methanol the preferred solvent for the Luche reduction? A: Methanol plays a direct role in the formation of the selective alkoxyborohydride reducing species.[5] Its ability to coordinate with the cerium salt is key to the reaction's success. While other alcohols can be used, methanol typically gives the highest selectivity.[8]
Q: Is it possible to control the stereoselectivity of the reduction to get different isomers of carveol (cis vs. trans)? A: The Luche reduction of carvone predominantly yields the cis-carveol isomer due to the axial attack of the hydride on the less sterically hindered face of the carbonyl. Other methods, including enzymatic reductions, can provide access to different stereoisomers.[9]
Q: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄? A: LiAlH₄ is a much stronger reducing agent and is generally not recommended for this specific transformation if you want to preserve the double bond. It will readily reduce both the carbonyl group and the C=C double bond, leading to dihydrocarveol as the major product.[7]
References
- 1. Carvone - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - oxidizing limonene to carvone/carveol - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Luche reduction - Wikipedia [en.wikipedia.org]
- 5. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation and Pathways of Carvone in Soil and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Frontiers | Stereoselectivity Switch in the Reduction of α-Alkyl-β-Arylenones by Structure-Guided Designed Variants of the Ene Reductase OYE1 [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 1,6-Dihydrocarvone: Biocatalysis vs. Chemocatalysis
Abstract
The stereoselective synthesis of 1,6-dihydrocarvone, a valuable chiral building block and fragrance component, presents a compelling case study for comparing the merits of modern catalytic strategies.[1][2][3] This guide provides an in-depth technical comparison between biocatalytic and chemocatalytic approaches for the asymmetric reduction of the parent compound, (R)-carvone. We will explore the fundamental principles, provide detailed experimental protocols, and present a head-to-head analysis of performance metrics such as yield, stereoselectivity, and operational conditions. This document is intended for researchers, chemists, and process development professionals seeking to make informed decisions in catalyst selection for selective hydrogenation reactions.
Introduction: The Significance of this compound
This compound, chemically known as 2-methyl-5-(1-methylethenyl)cyclohexanone, is a monoterpenoid ketone derived from the reduction of carvone.[4][5] Its specific stereoisomers are crucial chiral intermediates in the synthesis of more complex natural products and pharmaceuticals, including clovane-type terpenoids and potential antimalarial drugs.[6][7] Furthermore, its pleasant, minty, and herbaceous aroma makes it a sought-after ingredient in the flavor and fragrance industries.[2][3]
The synthetic challenge lies in the selective reduction of the endocyclic carbon-carbon double bond of carvone without affecting the exocyclic double bond or the carbonyl group, all while precisely controlling the stereochemistry at two chiral centers. This guide examines the two dominant catalytic paradigms for achieving this transformation: enzyme-mediated biocatalysis and transition metal-based chemocatalysis.
The Biocatalytic Approach: Precision Engineering by Nature
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations.[8][9] For the synthesis of this compound, ene reductases (ERs) are the enzymes of choice. These enzymes, belonging to the Old Yellow Enzyme (OYE) family, are highly efficient in catalyzing the asymmetric reduction of activated C=C bonds.[10][11]
Mechanistic Rationale and Causality
The remarkable stereo- and regioselectivity of an ene reductase stems from its three-dimensional active site, which precisely orients the substrate (carvone) relative to a hydride donor, typically a reduced flavin mononucleotide (FMNH₂).[12] This enforced orientation ensures the hydride is delivered to a specific face of the endocyclic double bond, yielding a single desired stereoisomer.
A key advantage of using whole-cell biocatalysts, such as recombinant E. coli expressing an ene reductase, is the in-situ regeneration of the expensive nicotinamide cofactor (NADPH or NADH).[10][11] The cell's own metabolic machinery, often fueled by a simple co-substrate like glucose, continuously recycles the oxidized cofactor (NADP⁺/NAD⁺) back to its reduced state, making the process economically viable and efficient.
Caption: Biocatalytic reduction of (R)-Carvone using a whole-cell system.
Experimental Protocol: Whole-Cell Bioreduction
This protocol is adapted from methodologies employing recombinant E. coli for asymmetric bio-reductions.[10][11]
-
Biocatalyst Preparation:
-
Cultivate E. coli cells engineered to overexpress a selected ene reductase (e.g., NostocER1) in a suitable growth medium (e.g., LB broth with antibiotic selection) at 37°C.
-
Induce enzyme expression at an OD₆₀₀ of ~0.6-0.8 with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for a further 12-16 hours at a reduced temperature (e.g., 20-25°C).
-
Harvest the cells via centrifugation (e.g., 5000 x g, 15 min, 4°C).
-
Wash the cell pellet with a buffer (e.g., 50 mM sodium phosphate, pH 7.0) and resuspend in the same buffer to a final desired cell density (e.g., 50 g/L wet cell weight).
-
-
Biotransformation:
-
In a temperature-controlled bioreactor, combine the cell suspension, glucose (for cofactor regeneration), and (R)-carvone. The substrate can be added directly or dissolved in a co-solvent to improve solubility.
-
Maintain the reaction at a controlled temperature (e.g., 25-30°C) with gentle agitation to ensure adequate mixing.
-
Monitor the pH and adjust as necessary (e.g., with NaOH) to counteract the pH drop from gluconic acid formation.
-
Track the reaction progress by taking samples at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Product Isolation:
-
Once the reaction reaches completion, separate the biomass by centrifugation or filtration.
-
Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate).
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify further by column chromatography or distillation if required.
-
The Chemocatalytic Approach: Power of Transition Metals
Chemocatalysis employs transition metal catalysts to facilitate the hydrogenation of unsaturated bonds. For the synthesis of this compound, this typically involves heterogeneous catalysis with metals like palladium, rhodium, or gold supported on materials such as carbon or titania.[10]
Mechanistic Rationale and Causality
In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of the metal catalyst. The substrate (carvone) adsorbs onto the catalyst surface, and the activated hydrogen is then transferred stepwise to the C=C double bond.
The primary challenge in the chemocatalytic reduction of carvone is achieving selectivity. Several side reactions can occur:
-
Carbonyl Reduction: Hydrogenation of the ketone group to form dihydrocarveol.
-
Isomerization: Migration of the exocyclic double bond to an endocyclic position, forming carvotanacetone, which is then reduced.[10]
-
Over-reduction: Subsequent reduction of the exocyclic double bond.
Controlling selectivity is an exercise in tuning multiple parameters. The choice of metal, the nature of the support material, the solvent, hydrogen pressure, and temperature all critically influence which reaction pathway is favored. For instance, certain catalysts may show high chemoselectivity for the C=C bond over the C=O group under specific, mild conditions.[10]
Caption: Chemocatalytic hydrogenation of (R)-Carvone and potential side reactions.
Experimental Protocol: Heterogeneous Catalytic Hydrogenation
-
Reaction Setup:
-
To a high-pressure reactor (e.g., a Parr hydrogenator), add the catalyst (e.g., 5% Pd/C) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add the substrate, (R)-carvone, to the reactor.
-
Seal the reactor and purge several times with hydrogen gas to remove the inert atmosphere.
-
-
Hydrogenation:
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 bar).
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25-60°C).
-
Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots via GC or HPLC.
-
-
Product Isolation:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Rinse the filter cake with additional solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product mixture.
-
Purify the this compound from byproducts via distillation or chromatography.
-
Head-to-Head Comparison: Performance and Practicality
The choice between a biocatalytic and chemocatalytic route depends on the specific priorities of the synthesis, such as stereoselectivity, cost, scale, and environmental impact.
Quantitative Data Summary
| Parameter | Biocatalytic Approach (Whole-Cell ER) | Chemocatalytic Approach (e.g., Pd/C) |
| Catalyst | Ene Reductase (e.g., NostocER1) in E. coli | Palladium on Carbon (Pd/C) or other metals |
| Stereoselectivity | Very High (e.g., 95.4% de reported)[11] | Variable; often produces diastereomeric mixtures |
| Yield | High (e.g., 95.6% reported)[11] | Good to High, but dependent on selectivity |
| Key Byproducts | Minimal; typically related to cell metabolism | Dihydrocarveol, Carvotanacetone, over-reduced products[10] |
| Reaction Temp. | Mild (25-37°C)[10] | Mild to Elevated (25-80°C) |
| Reaction Pressure | Atmospheric[10] | Elevated (1-50 bar H₂) |
| Solvent | Aqueous Buffer[10][13] | Organic Solvents (Ethanol, Ethyl Acetate) |
| Env. Impact | Greener; avoids heavy metals and organic solvents.[9][14] | Relies on precious metals and organic solvents |
| Catalyst Dev. Time | Can be longer; requires enzyme screening/engineering.[13] | Faster; relies on screening commercially available catalysts |
Workflow Comparison
The overall workflows for both processes present distinct operational considerations.
Caption: High-level comparison of biocatalytic and chemocatalytic workflows.
Expert Opinion and Future Outlook
For applications demanding the highest levels of stereopurity, biocatalysis is the unequivocally superior choice. The enzyme's active site acts as a pre-defined chiral template, delivering near-perfect stereocontrol that is exceptionally difficult to replicate with chemocatalysts for this specific transformation.[12] The ability to operate in water at ambient temperature and pressure further aligns biocatalysis with the principles of green chemistry, a significant driver in modern pharmaceutical and industrial manufacturing.[9][14] The primary drawback has historically been the time and expertise required for enzyme discovery and engineering, though advances in these areas are rapidly diminishing this barrier.[8][13]
Chemocatalysis, on the other hand, offers advantages in terms of speed of implementation and robustness. A wide array of hydrogenation catalysts are commercially available, allowing for rapid screening to find suitable, if not perfectly selective, conditions.[10] This approach is often favored in early-stage discovery where material is needed quickly and stereochemical purity can be addressed later through chiral separation. However, the reliance on precious metals, organic solvents, and high-pressure equipment, coupled with the inherent challenge of controlling byproduct formation, makes it a less elegant and less sustainable solution for large-scale production of a specific stereoisomer.
Future Outlook: The field is moving towards a synergistic "chemoenzymatic" approach, where the best features of both worlds are combined in multi-step syntheses.[15] For the synthesis of this compound, continued protein engineering will likely produce even more robust and active ene reductases, further solidifying the biocatalytic route as the preferred method for sustainable, high-purity manufacturing.
References
- 1. Dihydro Carvone - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. foreverest.net [foreverest.net]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Menth-8-en-2-one - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biocatalysis: landmark discoveries and applications in chemical synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00689A [pubs.rsc.org]
- 9. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases [open.fau.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. researchgate.net [researchgate.net]
- 15. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
A Comparative Guide to the Antimicrobial Activity of 1,6-Dihydrocarvone and Other Key Monoterpenes
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, compelling the scientific community to explore novel therapeutic avenues. Natural products, particularly plant-derived essential oils and their constituent monoterpenes, have emerged as a promising reservoir of bioactive compounds.[1] Monoterpenes, C10 isoprenoid compounds, are well-documented for their broad-spectrum antimicrobial properties against a variety of pathogenic bacteria and fungi.[2] Their lipophilic nature allows them to interact with and disrupt microbial cell membranes, a primary mechanism of their antimicrobial action.[3][4]
This guide focuses on 1,6-dihydrocarvone, a monoterpenoid ketone, and provides a comparative analysis of its antimicrobial potential against more extensively studied monoterpenes such as its parent compound carvone, limonene, and terpinen-4-ol. While compounds like carvone have been investigated for their effects on bacterial membrane integrity and biofilm formation[3][5], this compound remains a comparatively underexplored molecule. Data suggests its potential as a growth inhibitor, particularly against yeast fungi.[6][7] This document aims to synthesize the existing experimental data for these compounds, elucidate their structural and mechanistic differences, and provide standardized protocols for their evaluation, thereby serving as a critical resource for researchers engaged in the discovery of next-generation antimicrobial agents.
Chemical Structures and Their Influence on Bioactivity
The antimicrobial efficacy of a monoterpene is intrinsically linked to its chemical structure, including the presence of functional groups, stereochemistry, and degree of saturation. The selected compounds—this compound, carvone, limonene, and terpinen-4-ol—exhibit distinct structural features that dictate their interaction with microbial targets.
-
This compound: A saturated cyclohexanone derivative, differing from carvone by the reduction of the endocyclic double bond.[8] This saturation alters the molecule's planarity and electronic distribution, which can significantly impact its ability to intercalate into microbial membranes.
-
Carvone: An α,β-unsaturated ketone existing as two enantiomers, (R)-(-)-carvone (spearmint odor) and (S)-(+)-carvone (caraway odor).[5] The conjugated system and the ketone functional group are critical for its biological activity.
-
Limonene: A cyclic monoterpene hydrocarbon, lacking an oxygenated functional group. Its activity is generally considered lower than its oxygenated counterparts but is still significant.[9]
-
Terpinen-4-ol: A monoterpene alcohol, whose hydroxyl group is a key determinant of its potent antimicrobial and antibiofilm activities.[10]
Caption: Structural relationships and classifications of the compared monoterpenes.
Mechanisms of Antimicrobial Action
The primary mechanism of action for most antimicrobial monoterpenes is the disruption of microbial cell membrane integrity.[3] Their lipophilicity facilitates their accumulation in the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption compromises essential cellular processes, such as ion homeostasis, energy production, and the function of membrane-embedded proteins, ultimately resulting in cell death.[1]
-
Carvone , for instance, has been shown to increase cell permeability and interfere with membrane integrity.[3][11] Transmission electron microscopy of MRSA treated with carvone revealed cytoplasmic disruption, providing visual evidence of membrane damage.[5]
-
Terpinen-4-ol and other terpene alcohols are particularly effective due to the hydrophilic nature of the hydroxyl group, which enhances their interaction with the polar head groups of phospholipids in the cell membrane.
-
For This compound , while direct mechanistic studies are scarce, its ketone functional group suggests a similar mode of action involving membrane interaction. However, the absence of the endocyclic double bond compared to carvone may alter the efficiency of this process, a critical area for future investigation.
Caption: Proposed mechanism of monoterpene-induced membrane disruption.
Comparative Antimicrobial Efficacy: An Analysis of Experimental Data
A direct comparison of antimicrobial activity is best achieved by examining Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible microbial growth. The available data, summarized below, indicates that while this compound has shown promise, particularly against fungi, more research is needed to establish a comprehensive profile comparable to other monoterpenes.
A study on the essential oil of Poiretia latifolia, in which (1R, 4R)-trans-(+)-dihydrocarvone is a major constituent (up to 77.80% in flowers), reported only modest antimicrobial activity against a panel of bacteria and yeasts, with MIC values ranging from 1.25 to 10.0 mg/mL.[12][13] However, other research highlights dihydrocarvone as a potential growth inhibitor of yeast fungi, including Saccharomyces cerevisiae, Candida albicans, and Cryptococcus neoformans.[6][7]
The table below presents MIC values for carvone and other selected monoterpenes against common pathogens to provide a benchmark for future studies on this compound.
| Monoterpene | Microorganism | MIC (µg/mL) | Reference |
| (R)-Carvone | Staphylococcus aureus (MRSA) | 500 - 1000 | [5] |
| (S)-Carvone | Staphylococcus aureus (MRSA) | 500 - 1000 | [5] |
| Terpinen-4-ol | Escherichia coli | 310 - 2500 | [5] |
| Terpinen-4-ol | Staphylococcus aureus | 1250 - 2500 | [5] |
| p-Cymene | Escherichia coli | 30 | [14] |
| p-Cymene | Listeria monocytogenes | 570 | [14] |
| Limonene | Bacillus subtilis | 48 | [9] |
| (1R, 4R)-trans-(+)-Dihydrocarvone | S. aureus, E. coli, C. albicans | 1250 - >10000 | [13] |
Note: MIC values can vary based on the specific strain and testing methodology.
Standardized Protocol: Broth Microdilution for MIC Determination
To ensure reproducible and comparable results in antimicrobial susceptibility testing, adherence to a standardized protocol is paramount. The broth microdilution method is a gold standard for determining the MIC of antimicrobial agents.
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing. Its composition has minimal interference with antimicrobial agents and supports the growth of most common non-fastidious pathogens.
-
Inoculum Standardization (0.5 McFarland): A standardized bacterial concentration (~1.5 x 10⁸ CFU/mL) is crucial. A lower inoculum may result in falsely low MICs, while a higher one can lead to falsely high MICs.
-
Serial Two-Fold Dilutions: This method allows for the precise determination of the MIC by testing a logarithmic range of concentrations.
-
Controls: The inclusion of a positive control (no antimicrobial) ensures the bacteria are viable, and a negative control (no bacteria) confirms the sterility of the medium.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test monoterpene (e.g., this compound) in a suitable solvent (like DMSO) to a high concentration (e.g., 10 mg/mL). Due to the low water solubility of monoterpenes, a surfactant like Tween 20 (e.g., at 0.5%) may be required in the broth to ensure solubility.
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well (Column 1), resulting in a total volume of 200 µL.
-
-
Serial Dilution:
-
Mix the contents of Column 1 well thoroughly. Transfer 100 µL from Column 1 to the well in Column 2.
-
Repeat this serial transfer process across the plate to the desired final concentration (e.g., Column 10). Discard 100 µL from the final dilution well to maintain a consistent volume.
-
Column 11 will serve as the growth control (broth and inoculum only). Column 12 will be the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well from Column 1 to 11. Do not add inoculum to Column 12. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (i.e., the first clear well).
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Perspectives
This guide consolidates the current understanding of the antimicrobial properties of this compound in comparison to established monoterpenes like carvone and terpinen-4-ol. The existing literature strongly supports the antimicrobial potential of monoterpenes, primarily through mechanisms involving membrane disruption. While carvone and terpinen-4-ol have demonstrated significant efficacy against a range of pathogens, the data for this compound is nascent.
The available evidence suggests a noteworthy antifungal activity, but comprehensive studies determining its antibacterial spectrum and potency are conspicuously absent.[6] The structural difference—the saturation of the cyclohexene ring—between carvone and this compound provides a compelling basis for structure-activity relationship (SAR) studies. It is imperative for future research to systematically evaluate this compound against a broad panel of clinically relevant bacteria and fungi using standardized methods, such as the broth microdilution protocol detailed herein. Such data will be invaluable in ascertaining its true potential as a lead compound for the development of new antimicrobial therapies in an era of escalating resistance.
References
- 1. Antimicrobial Properties of Plant Essential Oils against Human Pathogens and Their Mode of Action: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Health Benefits and Pharmacological Properties of Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro anti-MRSA activity of carvone with gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In Vitro Antifungal Activity and Toxicity of Dihydrocarvone-Hybrid Derivatives against Monilinia fructicola [mdpi.com]
- 8. This compound | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antibacterial and Oxidative Stress-Protective Effects of Five Monoterpenes from Softwood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of cis- and trans-Dihydrocarvone Isomers
Introduction: The Significance of Stereochemistry in Monoterpenoid Function
Dihydrocarvone, a saturated monoterpene ketone (C₁₀H₁₆O), is a naturally occurring compound found in the essential oils of various plants, including spearmint (Mentha spicata) and caraway (Carum carvi).[1][2] It is structurally derived from the reduction of carvone. Dihydrocarvone exists as stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. This guide focuses on the diastereomers: cis-dihydrocarvone and trans-dihydrocarvone.
The spatial orientation of functional groups in these isomers, dictated by the relative positions of the methyl and isopropenyl groups on the cyclohexanone ring, plays a pivotal role in their interaction with biological targets.[3][4] As researchers and drug development professionals, understanding these subtle structural differences is crucial, as they can lead to significant variations in pharmacological, antimicrobial, and insecticidal activities.[3][5] This guide provides an in-depth comparison of the biological activities of cis- and trans-dihydrocarvone, supported by experimental data and detailed protocols to facilitate further research.
The biotransformation of carvone enantiomers often yields a mixture of cis- and trans-dihydrocarvone isomers, with the trans isomer typically being the major product.[4][6] This natural abundance has led to more extensive research on the trans isomer; however, emerging studies are beginning to shed light on the unique properties of the cis form.
Caption: Synthesis pathway from carvone precursors to dihydrocarvone isomers.
Comparative Analysis of Biological Activities
While direct, side-by-side comparative studies of cis- and trans-dihydrocarvone isomers are limited in the existing literature, we can synthesize available data to build a comparative profile. Much of the research has focused on trans-dihydrocarvone or unspecified mixtures.
Antimicrobial Activity
Dihydrocarvone has been recognized for its potential as a growth inhibitor against various fungi and yeasts.[4][6]
-
trans-Dihydrocarvone : Studies on the essential oil of Poiretia latifolia, which is rich in (1R, 4R)-trans-(+)-dihydrocarvone, have demonstrated modest antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and yeasts when compared to standard antibiotics like chloramphenicol.[6][7] Dihydrocarvone as a general class has shown inhibitory effects against Saccharomyces cerevisiae, Candida albicans, and Cryptococcus neoformans.[4][6]
-
cis-Dihydrocarvone : Specific data on the antimicrobial activity of pure cis-dihydrocarvone is not extensively reported. However, essential oils containing cis-dihydrocarvone, such as certain chemotypes of dill, have been noted for their overall antimicrobial properties.[7]
The mechanism of action for monoterpene ketones like dihydrocarvone is often attributed to their ability to disrupt the lipid structure of microbial cell membranes, leading to increased permeability and loss of cellular integrity.
Table 1: Summary of Antimicrobial Activity
| Isomer/Derivative | Organism(s) | Activity/Result | Reference(s) |
|---|---|---|---|
| (1R, 4R)-trans-(+)-Dihydrocarvone | Bacteria & Yeasts | Modest antimicrobial activity. | [6][7] |
| Dihydrocarvone (unspecified) | S. cerevisiae, C. albicans, C. neoformans | Potential growth inhibitor. | [4][6] |
| Dihydrocarvone-Hybrid Derivatives | Monilinia fructicola (phytopathogenic fungus) | Showed significant antifungal effects, with some derivatives having low toxicity. |[8][9] |
Insecticidal Activity
Terpenoids are a well-established class of natural insecticides. The activity of dihydrocarvone isomers is an area of active investigation.
-
trans-Dihydrocarvone : Essential oils from Apiaceae family plants, which contain trans-dihydrocarvone, have demonstrated insecticidal activity and acetylcholinesterase (AChE) inhibition against the German cockroach (Blattella germanica).[10] AChE is a critical enzyme in the insect nervous system, and its inhibition leads to paralysis and death.
-
Dihydrocarvone (unspecified isomer) : In a study on the psyllid pest Poratrioza sinica, dihydrocarvone demonstrated moderate inhibition of both acetylcholinesterase (AChE) and glutathione S-transferase (GST), an important detoxification enzyme.[11] Most notably, a binary mixture of l-carvone and dihydrocarvone produced a profound synergistic effect, increasing the observed mortality from an expected 35.2% to 98.4%.[11] This highlights the potential of dihydrocarvone as a synergist in biopesticide formulations.
Table 2: Summary of Insecticidal and Enzymatic Activity
| Compound | Target Organism/Enzyme | Activity/Result | Reference(s) |
|---|---|---|---|
| trans-Dihydrocarvone | Blattella germanica | Contributes to insecticidal activity and AChE inhibition. | [10] |
| Dihydrocarvone (unspecified) | Poratrioza sinica (AChE) | 35.2% inhibition rate. | [11] |
| Dihydrocarvone (unspecified) | Poratrioza sinica (GST) | 47.2% inhibition rate. | [11] |
| l-carvone + Dihydrocarvone | Poratrioza sinica | Strong synergistic effect (98.4% mortality). |[11] |
Pharmacological Activities
The subtle structural differences between cis and trans isomers can significantly impact their interaction with physiological targets, influencing their pharmacological profiles.[3][5]
-
Antinociceptive (Pain-Relieving) Effects : While data on dihydrocarvone isomers themselves is sparse, a synthetic derivative, hydroxydihydrocarvone (HC), has demonstrated significant central antinociceptive effects in mice.[12] In formalin and hot plate tests, HC reduced pain responses in a dose-dependent manner. This effect was determined to be independent of the opioid system, suggesting an alternative mechanism of action.[12]
-
Anticonvulsant Effects : The parent compound, carvone, has been studied for its neurological activities, with both of its enantiomers demonstrating depressive effects on the central nervous system.[13] This suggests that its derivatives, including the dihydrocarvone isomers, are promising candidates for further investigation into neurological applications.
-
Antioxidant Properties : trans-dihydrocarvone, found in Carum carvi (caraway), is recognized as an antioxidant compound that contributes to the plant's protective biological properties.[2] Antioxidants function by neutralizing harmful free radicals, which are implicated in a wide range of diseases.
Experimental Protocols: Methodologies for Comparative Analysis
To enable researchers to conduct direct comparative studies, we provide standardized protocols for key bioassays. The causality behind experimental choices is critical; for instance, the selection of specific microbial strains or cell lines should be based on their relevance to the intended application (e.g., common human pathogens or agricultural pests).
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
-
Preparation :
-
Prepare a stock solution of each dihydrocarvone isomer (cis and trans) in a suitable solvent (e.g., DMSO), ensuring the solvent itself does not inhibit microbial growth at the concentrations used.
-
In a 96-well microplate, add 100 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.
-
Add 100 µL of the stock solution to the first well of a row.
-
-
Serial Dilution :
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.
-
-
Inoculation :
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension according to CLSI guidelines.
-
Add the appropriate volume (typically 5-10 µL) of the final inoculum to each well, resulting in the target final concentration of microorganisms.
-
-
Controls :
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only). A solvent control (medium with inoculum and the highest concentration of the solvent) is also essential.
-
-
Incubation :
-
Seal the plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Data Analysis :
-
Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed. This can be confirmed by measuring absorbance with a microplate reader.
-
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and the cytotoxic potential of a compound.[14]
-
Cell Seeding : Plate cells (e.g., human cancer cell lines like HeLa or non-tumoral lines like Vero for toxicity comparison) in a 96-well plate at a predetermined density and allow them to adhere overnight.[14][15]
-
Compound Treatment : Replace the medium with fresh medium containing various concentrations of the cis and trans isomers. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[14]
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement : Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Caption: General experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The available evidence suggests that dihydrocarvone isomers possess a spectrum of valuable biological activities, including antimicrobial, insecticidal, and pharmacological properties. While trans-dihydrocarvone has been more extensively studied, often showing modest to significant effects, the distinct bioactivity of the cis isomer remains a promising and underexplored area of research.[2][6][10][11] The profound synergistic insecticidal effect observed when dihydrocarvone is combined with other monoterpenes underscores the importance of investigating it not just as a standalone agent but also as a component in complex formulations.[11]
For drug development professionals and researchers, this guide highlights a clear scientific gap: the need for direct, head-to-head comparative studies of purified cis- and trans-dihydrocarvone isomers. Such research is essential to fully elucidate their structure-activity relationships and unlock their therapeutic or agrochemical potential. By employing the standardized protocols outlined herein, the scientific community can generate the robust, comparable data needed to advance our understanding of these versatile natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Trans-dihydrocarvone: Significance and symbolism [wisdomlib.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Antifungal Activity and Toxicity of Dihydrocarvone-Hybrid Derivatives against Monilinia fructicola - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trans-dihydrocarvone, 5948-04-9 [thegoodscentscompany.com]
- 11. researcherslinks.com [researcherslinks.com]
- 12. Antinociceptive effect of hydroxydihydrocarvone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Health Benefits and Pharmacological Properties of Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Comparative Guide to Analytical Method Validation for the Enantiomeric Separation of Dihydrocarvone
Introduction: The Stereochemical Nuance of Dihydrocarvone
Dihydrocarvone (C₁₀H₁₆O), a monoterpenoid ketone, is a significant compound in the flavor, fragrance, and pharmaceutical industries.[1] Its molecular structure features two chiral centers, giving rise to multiple stereoisomers, including enantiomeric pairs (e.g., (2R,5R) and (2S,5S)) and their corresponding diastereomers (cis and trans).[1][2][3][4][5] The biological and organoleptic properties of these stereoisomers can differ dramatically; for instance, one enantiomer might impart a pleasant minty aroma while another is perceived differently.[1] This stereochemical dependence necessitates the development and validation of robust analytical methods capable of accurately separating and quantifying these enantiomers.
This guide provides a comparative analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the enantioseparation of dihydrocarvone. We will delve into the core principles of each technique, present detailed validation protocols, and offer data-driven insights to help researchers and drug development professionals select and validate the most suitable method for their application. The validation framework discussed herein is grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory compliance.[6][7][8][9][10][11][12][13][14][15][16][17]
The Chromatographic Crossroads: GC vs. HPLC for Chiral Separation
The choice between GC and HPLC is the first critical decision in method development. This choice is fundamentally dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.[18][19]
-
Gas Chromatography (GC): This technique separates compounds based on their volatility and interaction with a stationary phase.[18][19] As dihydrocarvone is a relatively volatile and thermally stable monoterpene, GC is an inherently suitable technique for its analysis.[18] For chiral separations, a specialized Chiral Stationary Phase (CSP) is used to achieve direct separation of enantiomers.[20]
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[18][19] HPLC is exceptionally versatile and can be applied to a much broader range of compounds, including those that are non-volatile or thermally labile.[19][21] Like GC, direct enantioseparation is achieved using a CSP.[22]
The logical flow for selecting and validating a chiral separation method is outlined below.
Caption: High-level workflow for chiral method development and validation.
Comparative Analysis of Chromatographic Approaches
The efficacy of both GC and HPLC hinges on the selection of an appropriate Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing energies, leading to different retention times.[20][22]
The Gas Chromatography (GC) Approach: Precision and Speed
For a volatile compound like dihydrocarvone, direct chiral GC analysis is often the most efficient approach. The primary mechanism involves the formation of inclusion complexes between the analyte enantiomers and a cyclodextrin-based CSP.[23]
-
Causality of CSP Selection: Cyclodextrins are chiral, torus-shaped macromolecules made of glucose units.[23] Their hydrophobic inner cavity and hydrophilic outer surface allow them to selectively include one enantiomer over the other based on a three-point interaction model, leading to separation. Modified cyclodextrins, such as those derivatized with alkyl or acyl groups (e.g., Lipodex-E), are commonly used to enhance selectivity for terpenes.[23][24][25]
-
Advantages:
-
High Resolution: Capillary GC columns provide very high theoretical plate counts, resulting in sharp peaks and excellent resolution.[26]
-
Speed: Analysis times are typically shorter than HPLC, as the gas mobile phase allows for rapid analyte elution.[18][26]
-
Direct Analysis: Derivatization is generally not required for volatile analytes like dihydrocarvone.[27]
-
-
Limitations:
The High-Performance Liquid Chromatography (HPLC) Approach: Versatility and Scalability
While GC is a strong candidate, HPLC offers unparalleled versatility. The separation can be performed in normal-phase, reversed-phase, or polar organic modes, providing more variables for method optimization.[28]
-
Causality of CSP Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on silica) are the most widely used in HPLC.[28][29] Chiral recognition occurs through a combination of forces, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer.[30] The helical structure of the polysaccharide creates chiral grooves where enantiomers can bind with different affinities.
-
Advantages:
-
Broad Applicability: Suitable for a vast range of compounds, irrespective of volatility.[19][21]
-
Solvent Versatility: The mobile phase composition can be extensively manipulated to optimize selectivity.[31]
-
Scalability: Methods can often be scaled up from analytical to preparative chromatography for the isolation of pure enantiomers.[31]
-
-
Limitations:
At-a-Glance Comparison: GC vs. HPLC for Dihydrocarvone
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a CSP in a gaseous mobile phase.[18] | Separation based on partitioning between a liquid mobile phase and a solid CSP.[18] |
| Sample Requirement | Volatile and thermally stable.[18][21] | Soluble in the mobile phase.[18] |
| Typical CSPs | Derivatized Cyclodextrins (α, β, γ).[23][25][32] | Derivatized Polysaccharides (Cellulose, Amylose), Pirkle-type phases.[28][31] |
| Derivatization | Not required for dihydrocarvone. | Not required for direct analysis on a CSP.[30] |
| Analysis Speed | Generally faster (minutes).[26] | Generally slower (10-60 minutes).[18][26] |
| Instrumentation Cost | Generally lower initial and running costs (gases are cheaper than solvents).[18] | Higher initial and running costs (requires high-pressure pumps and expensive solvents).[18] |
| Resolution | Typically very high due to high-efficiency capillary columns.[26] | Excellent resolution is achievable with modern columns. |
| Scalability | Primarily analytical. | Easily scalable to preparative isolation.[31] |
Framework for Analytical Method Validation
The objective of method validation is to demonstrate through laboratory studies that the analytical procedure is suitable for its intended purpose.[6][14][15] The core performance characteristics are defined by ICH Q2(R2) and USP General Chapter <1225>.[6][8][11][14][33]
Caption: Core performance characteristics of a validated analytical method.
The key validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.[34] For a chiral method, this is demonstrated by achieving baseline resolution between the enantiomers and from any other peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[34]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been shown to have a suitable level of precision, accuracy, and linearity.[33]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[35] It is often reported as percent recovery.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[33] This is critical for determining enantiomeric purity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[33] This provides an indication of its reliability during normal usage.
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step protocols for validating both a GC and an HPLC method for the enantiomeric separation of dihydrocarvone. The acceptance criteria provided are typical for pharmaceutical analysis.
Protocol 1: Chiral Gas Chromatography (GC-FID) Method Validation
This protocol is designed to validate a method for quantifying the enantiomeric purity of (2R,5R)-dihydrocarvone.
1. Instrumentation and Conditions:
-
System: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: Astec® CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm) or similar γ-cyclodextrin phase.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Temperatures: Inlet 250°C, Detector 260°C.
-
Oven Program: 100°C hold for 1 min, ramp at 2°C/min to 150°C, hold for 5 min.
-
Injection: 1 µL, Split ratio 50:1.
-
Diluent: Hexane.
2. Validation Experiments:
-
Step 1: Specificity
-
Inject the diluent (blank) to ensure no interfering peaks.
-
Prepare a solution of a racemic dihydrocarvone standard. Inject and confirm baseline resolution (Rs > 1.5) between the two enantiomer peaks.
-
Prepare a solution of the (2R,5R)-dihydrocarvone bulk material.
-
Spike the (2R,5R)-dihydrocarvone sample with a known amount of the (2S,5S)-enantiomer (e.g., at the specification limit) and any known impurities or diastereomers.
-
Inject the spiked sample and confirm that the (2S,5S)-enantiomer peak is resolved from all other peaks.
-
-
Step 2: Limit of Quantitation (LOQ) & Detection (LOD)
-
Determine the LOQ by preparing a series of dilute solutions of the (2S,5S)-enantiomer. The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Confirm the LOQ by injecting six independent preparations at the proposed concentration and ensuring the precision (%RSD) is ≤ 10%.
-
The LOD can be estimated as the concentration that yields a signal-to-noise ratio of 3:1.
-
-
Step 3: Linearity
-
Prepare a series of at least five calibration solutions of the (2S,5S)-enantiomer, ranging from the LOQ to 150% of the specification limit (e.g., if the limit is 0.1%, range from LOQ to 0.15%).
-
Inject each solution in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.
-
-
Step 4: Accuracy
-
Prepare a sample of (2R,5R)-dihydrocarvone in triplicate at its nominal concentration.
-
Spike these samples with the (2S,5S)-enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Prepare three replicates at each level.
-
Analyze the samples and calculate the percent recovery of the (2S,5S)-enantiomer.
-
Acceptance Criteria: Mean recovery should be between 90.0% and 110.0% at each level.
-
-
Step 5: Precision
-
Repeatability (Intra-assay): Prepare six individual samples of (2R,5R)-dihydrocarvone spiked with the (2S,5S)-enantiomer at the 100% specification level. Analyze them on the same day with the same analyst and instrument. Calculate the %RSD.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. Compare the results from both studies.
-
Acceptance Criteria: %RSD for repeatability ≤ 10.0%. Results from intermediate precision should show no statistically significant difference.
-
-
Step 6: Robustness
-
Analyze a spiked sample while introducing small, deliberate changes to the method parameters.
-
Vary parameters such as: Oven temperature (± 2°C), Carrier gas flow rate (± 0.1 mL/min), and Oven ramp rate (± 0.2°C/min).
-
Evaluate the impact on resolution and quantification.
-
Acceptance Criteria: The resolution between enantiomers should remain > 1.5, and the quantitative result should not change significantly.
-
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC-UV) Method Validation
This protocol validates an HPLC method for the same purpose: quantifying the enantiomeric purity of (2R,5R)-dihydrocarvone.
1. Instrumentation and Conditions:
-
System: HPLC with a UV Detector.
-
Column: Lux® Cellulose-1 or similar polysaccharide-based CSP (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
2. Validation Experiments:
-
Step 1: Specificity
-
Follow the same procedure as described in the GC protocol (Step 1), using HPLC injections. Confirm baseline resolution (Rs > 1.5).
-
-
Step 2: Limit of Quantitation (LOQ) & Detection (LOD)
-
Follow the same procedure as described in the GC protocol (Step 2), using S/N criteria of 10:1 for LOQ and 3:1 for LOD. Confirm LOQ precision (%RSD ≤ 10%).
-
-
Step 3: Linearity
-
Follow the same procedure as described in the GC protocol (Step 3).
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.
-
-
Step 4: Accuracy
-
Follow the same procedure as described in the GC protocol (Step 4).
-
Acceptance Criteria: Mean recovery should be between 90.0% and 110.0% at each level.
-
-
Step 5: Precision
-
Follow the same procedure as described in the GC protocol (Step 5).
-
Acceptance Criteria: %RSD for repeatability ≤ 10.0%.
-
-
Step 6: Robustness
-
Analyze a spiked sample while introducing small, deliberate changes to the method parameters.
-
Vary parameters such as: Mobile phase composition (e.g., Hexane/IPA from 96:4 to 94:6), Flow rate (± 0.1 mL/min), and Column temperature (± 2°C).
-
Evaluate the impact on resolution and quantification.
-
Acceptance Criteria: The resolution between enantiomers should remain > 1.5.
-
Summary of Validation Data and Acceptance Criteria
| Validation Parameter | GC Method (Hypothetical Data) | HPLC Method (Hypothetical Data) | Acceptance Criteria |
| Specificity | Resolution (Rs) = 2.1 | Resolution (Rs) = 1.8 | Rs > 1.5 |
| LOQ | 0.005% (S/N > 10, %RSD = 4.5%) | 0.008% (S/N > 10, %RSD = 5.1%) | S/N ≥ 10; %RSD ≤ 10% |
| Linearity (r²) | 0.9992 | 0.9989 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% - 103.2% | 97.9% - 104.5% | 90.0% - 110.0% |
| Precision (% RSD) | 3.8% | 4.2% | ≤ 10.0% |
| Robustness | Passed (Rs remained > 1.8) | Passed (Rs remained > 1.6) | Method performance remains acceptable. |
Conclusion: A Scientist's Perspective on Method Selection
Both GC and HPLC are powerful and reliable techniques for the enantiomeric separation of dihydrocarvone, provided the methods are properly developed and validated. The final choice is not merely about which technique "works," but which is most "fit for purpose" based on the specific analytical challenge.
-
For high-throughput quality control (QC) of raw materials or essential oils where speed and cost are critical factors, Gas Chromatography is often the superior choice . Its ability to perform fast, direct analysis on volatile compounds makes it highly efficient for routine testing.[18][36]
-
For complex method development, analysis of diverse sample matrices, or applications requiring preparative-scale isolation of a single enantiomer, HPLC provides greater flexibility and scalability .[21][31] The ability to extensively modify the mobile phase offers more tools to overcome challenging separations.
Ultimately, a robustly validated method, regardless of the technique, provides the trustworthy and accurate data essential for scientific research, regulatory submission, and ensuring product quality and safety. The protocols and comparative data in this guide serve as a comprehensive blueprint for achieving this goal.
References
- 1. Buy Dihydrocarvone | 7764-50-3 [smolecule.com]
- 2. (E)-dihydrocarvone [webbook.nist.gov]
- 3. cis-Dihydrocarvone | C10H16O | CID 443181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-Dihydrocarvone [webbook.nist.gov]
- 5. (1R,4R)-Dihydrocarvone | C10H16O | CID 22227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uspbpep.com [uspbpep.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 13. investigationsquality.com [investigationsquality.com]
- 14. database.ich.org [database.ich.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. fda.gov [fda.gov]
- 17. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. veeprho.com [veeprho.com]
- 20. chromtech.com [chromtech.com]
- 21. benchchem.com [benchchem.com]
- 22. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. gcms.cz [gcms.cz]
- 26. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 27. agilent.com [agilent.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. hplc.eu [hplc.eu]
- 32. gcms.cz [gcms.cz]
- 33. m.youtube.com [m.youtube.com]
- 34. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 35. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 36. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 1,6-Dihydrocarvone: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is a cornerstone of innovation. 1,6-Dihydrocarvone, a versatile intermediate, presents a case study in the strategic selection of synthetic routes, where cost, efficiency, stereoselectivity, and environmental impact must be carefully weighed. This guide provides an in-depth technical comparison of the primary methodologies for synthesizing this compound, offering experimental insights to inform your laboratory and process development decisions.
Introduction to this compound
This compound, chemically known as 2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, is a monoterpene ketone.[1] Its chiral nature and functional group arrangement make it a valuable precursor in the synthesis of various natural products and biologically active molecules. The demand for enantiomerically pure forms of this compound necessitates synthetic methods that are not only high-yielding but also highly stereoselective. This guide will explore three major synthetic pathways: the classic reduction of carvone with zinc, the versatile catalytic hydrogenation of carvone, the stereospecific biocatalytic reduction of carvone, and the atom-economical isomerization of limonene-1,2-epoxide.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route to this compound is a multifaceted decision. The following sections will dissect each method, providing a cost-benefit analysis to guide your selection based on your specific needs, whether for small-scale research or large-scale production.
Route 1: Reduction of Carvone with Zinc and Acetic Acid
This classical method offers a straightforward approach to this compound. The reduction of the conjugated double bond in carvone is achieved using zinc dust in the presence of acetic acid.[2][3]
Mechanism and Rationale: The reaction proceeds via a dissolving metal reduction mechanism. Zinc acts as the electron donor, and acetic acid serves as a proton source. This method is often favored for its simplicity and the use of readily available, inexpensive reagents.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve carvone in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Gradually add zinc dust to the stirred solution. The addition should be portion-wise to control the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove excess zinc.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost | Low. Zinc dust and acetic acid are commodity chemicals, making this a very cost-effective method for large-scale synthesis. |
| Yield | Moderate to Good. Yields can be variable depending on reaction conditions and scale. |
| Stereoselectivity | Low. This method typically produces a mixture of diastereomers, which may require further separation if a specific stereoisomer is desired. |
| Safety | Moderate. The reaction is exothermic and generates hydrogen gas, which is flammable. Proper temperature control and ventilation are necessary. |
| Environmental Impact | Moderate. The use of a stoichiometric amount of zinc results in a significant amount of metal waste. Acetic acid is corrosive. |
| Scalability | High. The simplicity of the procedure and low cost of reagents make it amenable to large-scale production. |
Route 2: Catalytic Hydrogenation of Carvone
Catalytic hydrogenation is a powerful and widely used method for the selective reduction of functional groups. In the synthesis of this compound, various metal catalysts can be employed to reduce the endocyclic double bond of carvone.
Mechanism and Rationale: The reaction involves the addition of hydrogen across the double bond, mediated by a heterogeneous or homogeneous catalyst. The choice of catalyst (e.g., Palladium, Platinum, Rhodium, Ruthenium) and reaction conditions (pressure, temperature, solvent) can significantly influence the selectivity and stereochemical outcome.[4][5] For instance, homogeneous catalysts like Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride) can offer high selectivity under mild conditions.[4]
Experimental Protocol (using Wilkinson's Catalyst): [4]
-
In a two-necked flask equipped with a magnetic stirrer and connected to a hydrogenation apparatus, charge tris(triphenylphosphine)rhodium chloride and benzene.
-
Stir the mixture under a hydrogen atmosphere until the catalyst dissolves completely.
-
Introduce a solution of carvone in benzene into the flask via syringe.
-
Continue stirring under a positive pressure of hydrogen, monitoring the uptake of gas.
-
Once the theoretical amount of hydrogen is consumed, filter the solution through a pad of Florisil to remove the catalyst.
-
Wash the filter cake with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by vacuum distillation to yield this compound.
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost | Moderate to High. The cost is largely dependent on the choice of catalyst. Precious metal catalysts like rhodium and palladium can be expensive.[6][7][8][9] However, they are used in catalytic amounts and can often be recycled. |
| Yield | High. Catalytic hydrogenation typically provides high yields of the desired product. The provided protocol reports a yield of 90-94%.[4] |
| Stereoselectivity | Moderate to High. The stereoselectivity can be controlled by the choice of catalyst and ligands. Chiral catalysts can be used to achieve enantioselective reductions. |
| Safety | High Hazard. Hydrogen gas is highly flammable and can form explosive mixtures with air.[10][11][12][13] Pyrophoric catalysts like palladium on carbon require careful handling.[11][12] The reaction should be conducted in a well-ventilated area with appropriate safety precautions. |
| Environmental Impact | Low to Moderate. The main concern is the use of precious metals, which have a high environmental cost of mining. However, their catalytic nature and potential for recycling mitigate this. The use of organic solvents also contributes to the environmental footprint. |
| Scalability | High. Catalytic hydrogenation is a well-established and scalable industrial process. |
Route 3: Biocatalytic Reduction of Carvone
Biocatalysis has emerged as a powerful tool for stereoselective synthesis, offering reactions under mild conditions with high efficiency. The reduction of carvone to this compound can be achieved using whole-cell biocatalysts, such as E. coli, expressing specific ene-reductases.[14][15][16]
Mechanism and Rationale: Ene-reductases are enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. These enzymes utilize a cofactor, typically NADPH or NADH, as a source of hydrides.[17] Whole-cell systems are advantageous as they provide a cellular environment for the enzyme and can include a cofactor regeneration system, reducing the need for expensive external cofactors.[14]
Experimental Protocol (using E. coli whole cells): [14][16]
-
Cultivate E. coli cells engineered to overexpress the desired ene-reductase and a cofactor regeneration enzyme (e.g., formate dehydrogenase).
-
Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., phosphate buffer).
-
In a bioreactor, combine the cell suspension, carvone (often added with a resin to control substrate concentration), and a co-substrate for cofactor regeneration (e.g., formate).
-
Maintain the reaction at a controlled temperature (e.g., 25 °C) with agitation.
-
Monitor the progress of the reaction by GC analysis of samples taken at regular intervals.
-
Upon completion, separate the cells from the reaction medium by centrifugation.
-
Extract the product from the supernatant with an organic solvent.
-
Dry the organic extract and concentrate it to obtain the crude product.
-
Purify by column chromatography or distillation as needed.
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost | Moderate. The initial investment in molecular biology and fermentation equipment can be significant. The cost of growth media and inducers must be considered. While the enzymes themselves are produced in-house, the cofactors can be expensive, although whole-cell systems with cofactor regeneration significantly reduce this cost.[17][18] Enzyme screening kits are commercially available.[19][20] |
| Yield | High. Biocatalytic reductions can achieve high conversions and yields, with one study reporting a 95.6% yield.[14][16] |
| Stereoselectivity | Very High. This is the primary advantage of biocatalysis. Ene-reductases can provide excellent diastereomeric and enantiomeric excess.[14] |
| Safety | Low. Reactions are typically run in aqueous media at ambient temperature and pressure, avoiding the hazards associated with flammable solvents and high-pressure hydrogen. |
| Environmental Impact | Low. This is considered a "green" synthetic method. It uses renewable resources (cells), operates in water, and avoids hazardous reagents. |
| Scalability | Moderate to High. Scaling up fermentation and biotransformation processes requires specialized equipment and expertise but is well-established in the biotechnology industry. |
Route 4: Isomerization of Limonene-1,2-Epoxide
This route utilizes the abundant and inexpensive natural product, limonene, as a starting material. Limonene is first epoxidized to limonene-1,2-epoxide, which is then rearranged to this compound in the presence of an acid catalyst.[21][22]
Mechanism and Rationale: The epoxidation of limonene can be achieved using a peracid. The subsequent step is an acid-catalyzed rearrangement of the epoxide. The choice of acid catalyst and reaction conditions can influence the product distribution. Perchloric acid has been shown to be effective for this transformation.[21] More recently, solid acid catalysts like zeolites are being explored for a greener process.[23][24]
Experimental Protocol (using Perchloric Acid): [21]
-
Dissolve limonene-1,2-epoxide in an inert solvent such as hexane in a reaction flask.
-
Add a catalytic amount of perchloric acid to the solution.
-
Stir the mixture at room temperature and monitor the reaction by vapor phase chromatography.
-
Once the reaction is complete, neutralize the acid with a base (e.g., sodium carbonate solution).
-
Separate the organic layer, wash with water, and dry over an anhydrous salt.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost | Very Low. Limonene is a readily available and inexpensive byproduct of the citrus industry.[25] The other reagents are also low-cost. |
| Yield | Good to High. Yields in the range of 60-80% have been reported.[21] |
| Stereoselectivity | Moderate. The stereochemistry of the starting limonene epoxide influences the stereochemistry of the product. Separation of diastereomers may be necessary. |
| Safety | Moderate. Perchloric acid is a strong oxidizing agent and can be hazardous if not handled properly. The epoxidation step often uses peracids, which can be explosive. |
| Environmental Impact | Moderate. While starting from a renewable feedstock is advantageous, the use of strong acids and potentially hazardous oxidizing agents in the epoxidation step are concerns. However, green chemistry metrics for a similar process using a zeolite catalyst have been shown to be excellent.[23][26] |
| Scalability | High. The process uses simple and scalable chemical transformations. |
Visualization of Synthetic Pathways
To further clarify the discussed synthetic routes, the following diagrams illustrate the chemical transformations.
Caption: Overview of the main synthetic routes to this compound.
Summary and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific requirements of the project.
-
For large-scale, cost-sensitive applications where stereoselectivity is not a primary concern, the isomerization of limonene-1,2-epoxide offers an excellent choice due to the low cost of the starting material. The classical reduction with zinc and acetic acid is also a viable, low-cost alternative.
-
For applications requiring high yields and good stereocontrol, and where the infrastructure for handling high-pressure gases is available, catalytic hydrogenation is a robust and scalable option. The initial investment in catalysts can be offset by their recyclability and the high product throughput.
-
When the highest level of stereoselectivity is paramount, particularly for the synthesis of chiral drugs and fine chemicals, biocatalytic reduction is the superior method. Its mild reaction conditions and excellent environmental profile make it a highly attractive "green" alternative, despite the potential for higher initial setup costs.
Ultimately, the selection of a synthetic strategy should be guided by a thorough evaluation of the factors outlined in this guide. By understanding the interplay between cost, yield, safety, and environmental impact, researchers and process chemists can make informed decisions to advance their projects efficiently and responsibly.
References
- 1. This compound | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 10 Palladium on Carbon Price per kg 2025 [accio.com]
- 7. Palladium Based Catalysts [fuelcellstore.com]
- 8. 0.3% Palladium Catalyst Price-China 0.3% Palladium Catalyst Price Manufacturers & Suppliers | Made in China [m.made-in-china.com]
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- 13. m.youtube.com [m.youtube.com]
- 14. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Affordable Biocatalysis: NADH-dependent Ene-reductases – acib [acib.at]
- 18. researchgate.net [researchgate.net]
- 19. Ene reductases (kit A) - Almac [almacgroup.com]
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of 1,6-Dihydrocarvone Diastereomers
Introduction: The Stereochemical Challenge of 1,6-Dihydrocarvone
This compound, a monoterpene ketone, is a valuable chiral building block in organic synthesis and a component of interest in flavor, fragrance, and pharmaceutical research.[1] It possesses two stereocenters, giving rise to diastereomers, primarily the cis and trans isomers, which differ in the relative orientation of the methyl and isopropenyl groups on the cyclohexanone ring. These seemingly subtle structural differences can lead to significant variations in biological activity, reactivity, and sensory properties. Consequently, the unambiguous differentiation and characterization of these diastereomers are critical for quality control, mechanistic studies, and regulatory compliance.
This guide provides an in-depth comparison of modern spectroscopic techniques for the robust differentiation of this compound diastereomers. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring a scientifically rigorous and practically applicable approach for researchers in the field.
Caption: Structures of trans and cis this compound diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and definitive technique for determining the relative stereochemistry of diastereomers in solution. By probing the local electronic environment of each nucleus (¹H and ¹³C), NMR provides a detailed map of molecular connectivity and spatial arrangement.
Causality: Why NMR Distinguishes Diastereomers
Diastereomers are not mirror images and have distinct three-dimensional shapes. This geometric difference places constituent atoms in unique spatial relationships, altering the magnetic shielding around them. For this compound, the key distinction lies in the axial or equatorial orientation of the substituents on the cyclohexanone ring.
-
¹H NMR: Protons in an axial position are typically shielded (shifted to a lower ppm value) compared to their equatorial counterparts. The spatial proximity of protons in the cis versus the trans isomer will also result in different through-space coupling, which can be detected by 2D NMR techniques.
-
¹³C NMR: The carbon chemical shifts are highly sensitive to steric interactions. In the cis isomer, steric compression between the axial methyl and isopropenyl groups (or their protons) can cause a shielding effect (upfield shift) on the involved carbons compared to the less-hindered trans isomer.
Comparative NMR Data Analysis
While a complete experimental dataset for both pure diastereomers is ideal, we can predict the key differences based on established principles. The protons on the CH₂ group adjacent to a chiral center are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings, often resulting in complex splitting patterns.[2]
Table 1: Predicted Key ¹H and ¹³C NMR Chemical Shift Differences for this compound Diastereomers (Note: Absolute ppm values are dependent on solvent and concentration. The focus here is on the relative differences.)
| Nucleus | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale for Difference |
| C2-CH₃ | Shielded (Lower ppm) | Deshielded (Higher ppm) | In one conformer of the cis isomer, this methyl group can experience greater steric hindrance, leading to an upfield shift compared to the less-hindered trans isomer. |
| C5-H | Different coupling constants (J-values) to adjacent protons compared to trans. | Different coupling constants (J-values) to adjacent protons compared to cis. | The dihedral angles between C5-H and the protons on C4 and C6 differ between diastereomers, directly impacting the observed J-coupling, which can be analyzed with a Karplus curve relationship. |
| C1 (C=O) | May show a slight shift due to changes in ring conformation and electronic effects. | May show a slight shift compared to the cis isomer. | The carbonyl carbon is sensitive to the overall geometry of the ring.[3] |
| Diastereotopic Protons (e.g., C6-H₂) | Distinct signals for each proton, with a specific splitting pattern and chemical shift difference (Δδ). | Distinct signals for each proton, but with a different Δδ and splitting pattern compared to the cis isomer. | The spatial relationship of the C6 protons to the rest of the chiral molecule is unique for each diastereomer, leading to different magnetic environments.[2][4] |
Definitive Assignment with 2D NMR: The NOESY/ROESY Experiment
To move from prediction to certainty, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is essential. These experiments detect protons that are close in space (< 5 Å), regardless of whether they are bonded.
-
Experimental Logic: In the cis isomer, a NOE correlation would be expected between the protons of the C2-methyl group and the C5-isopropenyl group. In the trans isomer, these groups are on opposite sides of the ring, and no such correlation would be observed. This provides unambiguous proof of the relative stereochemistry.[5][6]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger sample quantity (~20-50 mg) and more scans may be needed due to the low natural abundance of ¹³C.[7]
-
2D NOESY Acquisition: Use a standard noesygpph pulse sequence. Set the mixing time to a value appropriate for a small molecule (e.g., 500-800 ms) to allow for the buildup of NOE cross-peaks. Process the 2D data and look for key spatial correlations.[8]
Chiroptical Spectroscopy: Probing the Three-Dimensional Structure
While NMR excels at determining relative stereochemistry, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide powerful insights into the absolute configuration and solution-state conformation of chiral molecules.
Causality: Why Chiroptical Methods Work
These techniques measure the differential absorption of left- versus right-circularly polarized light.[9][10] This difference is exquisitely sensitive to the molecule's three-dimensional structure.
-
Enantiomers produce VCD/ECD spectra that are perfect mirror images (equal magnitude, opposite sign).
-
Diastereomers , having fundamentally different 3D shapes, produce unique VCD and ECD spectra that are not mirror images of each other.[11]
Vibrational Circular Dichroism (VCD): The Gold Standard for Absolute Configuration
VCD is the infrared counterpart to ECD and has emerged as a premier method for the non-destructive determination of absolute configuration in solution.[12] The workflow involves a powerful synergy between experimental measurement and computational chemistry.
Caption: VCD workflow for absolute configuration and diastereomer assignment.
The experimental VCD spectrum is compared to the spectra calculated for all possible stereoisomers (e.g., (2R,5S)-cis, (2R,5R)-trans, etc.). The correct structure is the one whose calculated spectrum provides the best match to the experimental data.[13] This method is definitive and avoids the need for crystallization, which is a major advantage over X-ray crystallography.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a concentrated solution of the purified diastereomer (e.g., 0.1 M) in a suitable solvent with minimal IR absorbance, such as deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄).[14]
-
Cell Assembly: Use an IR transmission cell with BaF₂ or CaF₂ windows and a pathlength typically between 50-100 µm.[14]
-
Data Acquisition: Collect the VCD and standard IR absorption spectra simultaneously on a dedicated VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[13]
-
Computational Analysis:
-
Perform a conformational search for the target diastereomer using molecular mechanics.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set or higher.[12][15]
-
Boltzmann-average the calculated spectra based on the relative energies of the conformers.
-
Compare the final calculated spectrum with the experimental one for assignment.
-
Complementary Techniques: GC-MS and IR Spectroscopy
Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry alone cannot differentiate isomers as they have identical molecular weights.[16] However, when coupled with Gas Chromatography (GC), it becomes a powerful tool for separation and identification.
-
Principle of Separation: Diastereomers have different physical properties, including boiling points and affinities for the GC stationary phase. Therefore, they will have different retention times on a suitable GC column, allowing for their separation and quantification.[17][18] The mass spectrometer then serves as a detector, confirming the molecular weight (m/z 152.23 for C₁₀H₁₆O) of the eluting compounds.[19][20]
Infrared (IR) Spectroscopy
Standard IR spectroscopy is essential for confirming the presence of the carbonyl functional group but is generally insufficient for differentiating the diastereomers on its own.
-
Diagnostic Peak: Both diastereomers will exhibit a strong C=O stretching absorption characteristic of a cyclohexanone, typically around 1715 cm⁻¹.[21][22][23] Subtle shifts of a few wavenumbers might exist between the isomers due to slight differences in ring strain or electronic environment, but these are often not reliable enough for unambiguous assignment without other corroborating data. The primary value of IR is as the foundational measurement for the more powerful VCD analysis.[24]
Summary and Recommendations: An Integrated Approach
No single technique tells the whole story. A robust and self-validating approach to differentiating this compound diastereomers relies on the complementary strengths of several methods.
Caption: Integrated workflow for comprehensive stereochemical analysis.
Table 2: Comparison of Spectroscopic Techniques for this compound Diastereomer Differentiation
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR (¹H, ¹³C, NOESY) | Relative Stereochemistry, Connectivity, Structural Proof | Unambiguous determination of cis vs. trans isomers; rich structural detail.[25] | Does not provide absolute configuration. |
| VCD | Absolute Configuration, Solution Conformation | Definitive assignment of absolute stereochemistry without crystallization; highly sensitive to 3D structure.[11][13] | Requires specialized equipment and computational resources. |
| GC-MS | Separation, Quantification, Molecular Weight Confirmation | Excellent for separating and quantifying isomers in a mixture.[17] | Does not provide structural or stereochemical information directly (separation only). |
| IR | Functional Group Identification (C=O) | Quick and simple confirmation of the ketone functional group.[21] | Generally incapable of reliably distinguishing between the diastereomers. |
| ECD | Absolute Configuration (for chromophores) | Complements VCD; sensitive to electronic transitions near chiral centers.[10][15] | Can be less structurally rich than VCD; requires a UV-Vis chromophore. |
Final Recommendation:
For the most rigorous and complete characterization of this compound diastereomers, a dual approach is recommended:
-
NMR Spectroscopy (¹H, ¹³C, and NOESY): Use as the primary method to definitively establish the relative stereochemistry (cis or trans).
-
Vibrational Circular Dichroism (VCD): Employ to determine the absolute configuration of the separated diastereomers, providing a complete and unambiguous stereochemical assignment.
GC-MS should be used for assessing the purity and relative quantities of the diastereomers in a mixture, while standard IR serves as a preliminary functional group check. This integrated strategy ensures a self-validating system that meets the highest standards of scientific integrity required in research and drug development.
References
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- 5. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hmdb.ca [hmdb.ca]
- 8. iq.ufrgs.br [iq.ufrgs.br]
- 9. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. spectroscopyeurope.com [spectroscopyeurope.com]
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- 19. This compound | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. cis-Dihydrocarvone | C10H16O | CID 443181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. How can IR spectroscopy be used to distinguish between the follow... | Study Prep in Pearson+ [pearson.com]
- 25. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Ene Reductases for the Asymmetric Synthesis of 1,6-Dihydrocarvone
Introduction: The Quest for Chiral Purity in Flavor & Fragrance Synthesis
(2R,5R)-Dihydrocarvone, a valuable monoterpenoid, serves as a critical chiral building block in the synthesis of complex molecules, including antimalarial agents and natural product derivatives.[1][2] Its production demands high stereochemical control, a challenge that traditional chemical synthesis often struggles to meet without resorting to harsh conditions or complex chiral catalysts.[3] Biocatalysis, leveraging the inherent selectivity of enzymes, presents a milder, more sustainable, and highly specific alternative.[4]
Among biocatalysts, ene reductases (ERs) from the Old Yellow Enzyme (OYE) family are exceptionally well-suited for this task.[5] These flavin-dependent enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as the one present in (R)-carvone, with remarkable precision, generating up to two new stereocenters.[6][7] This guide provides a head-to-head comparison of prominent ene reductases for the synthesis of 1,6-dihydrocarvone, offering researchers and process chemists a data-driven framework for selecting the optimal biocatalyst for their needs. We will delve into the performance metrics, the rationale behind different experimental setups, and provide validated protocols to bridge theory with practice.
The Ene Reductase Catalytic Mechanism
Ene reductases employ a flavin mononucleotide (FMN) cofactor to perform the reduction. The catalytic cycle begins with the reduction of the oxidized FMN by a nicotinamide cofactor (NADH or NADPH). The resulting reduced flavin (FMNH₂) then transfers a hydride ion to the β-carbon of the α,β-unsaturated substrate, (R)-carvone. A proton, typically donated by a conserved tyrosine residue in the active site, is then added to the α-carbon, completing the reduction and yielding (2R,5R)-dihydrocarvone.[7]
Caption: General catalytic cycle of an ene reductase for carvone reduction.
Performance Comparison of Ene Reductases
The choice of ene reductase is critical, as performance varies significantly based on the enzyme's origin, substrate specificity, and the reaction system (whole-cell vs. purified enzyme). The following table summarizes the performance of several well-characterized ERs in the synthesis of dihydrocarvone.
| Enzyme | Source Organism | System | Substrate | Product | Conversion/Yield | Stereoselectivity (d.e. / e.e.) | Time (h) | Reference |
| NostocER1 | Nostoc sp. PCC7120 | E. coli Whole-Cell | (R)-Carvone | (2R,5R)-DHC | 96.8% Yield | >99% d.e. | 9 | [1] |
| NostocER1 Mutants | Nostoc sp. PCC7120 | E. coli Whole-Cell | (R)-Carvone | (2R,5R)-DHC | 95.6% Yield | 95.4% d.e. | 5 | [1][8] |
| FOYE-1 | Acidophilic Iron Oxidizer | Purified Enzyme | (R)-Carvone | (2R,5R)-DHC | 65% Yield (isolated) | >95% e.e. | - | [9][10] |
| pQR1907 | Metagenome | Purified Enzyme | (S)-Carvone | (2R,5S)-DHC | 82% Yield | >99% d.e. | 1 | [5][11] |
| pQR1445 | Metagenome | Purified Enzyme | (S)-Carvone | (2R,5S)-DHC | 81% Yield | >99% d.e. | 1 | [5][11] |
| MgER | Meyerozyma guilliermondii | Yeast | (R)-Carvone | (2R,5R)-DHC | 99% Yield | >99% d.e. | - | [12] |
| ClER | Clavispora lusitaniae | Yeast | (R)-Carvone | (2R,5R)-DHC | >99% Conversion | >99% d.e. | - | [12] |
| PvER2 | Pseudomonas veronii | Purified Enzyme | Carvone | Dihydrocarvone | - | 88.7% d.e. | - | [6] |
| PaER | Pichia angusta | Purified Enzyme | (R)-Carvone | (2R,5R)-DHC | 64% Conversion | 68% d.e. | - | [13] |
(DHC: Dihydrocarvone)
In-Depth Analysis of Key Biocatalytic Systems
The NostocER1 Whole-Cell System: Engineering for Efficiency
The use of E. coli as a whole-cell biocatalyst expressing an ene reductase offers significant advantages, primarily by eliminating the need for costly enzyme purification and simplifying cofactor regeneration.
-
Expertise & Experience: The initial system using the NADPH-preferring NostocER1 from Nostoc sp. PCC7120 was highly effective.[1] However, a critical limitation in many industrial applications is the cost and stability of the NADPH cofactor. To circumvent this, a cofactor regeneration system is essential. Co-expressing a formate dehydrogenase (FDH) alongside the ene reductase provides an elegant solution. FDH oxidizes inexpensive formate to CO₂, simultaneously regenerating the required nicotinamide cofactor in situ.[2][3]
-
Trustworthiness through Engineering: A key insight for process optimization was recognizing that the intracellular concentration of NADH in E. coli is approximately 20 times higher than that of NADPH.[1] The wild-type NostocER1 prefers NADPH. By applying protein engineering, researchers created mutants of NostocER1 with a switched preference for the more abundant NADH.[1][8] This strategic modification led to a 2.1-fold increase in the initial product formation rate and a 1.8-fold higher space-time yield, demonstrating a self-validating system where targeted enzyme engineering directly translates to superior process performance.[1]
The FOYE-1 Purified System: Robustness and Cofactor Flexibility
For applications requiring higher product purity or when whole-cell systems are undesirable due to complex downstream processing, purified enzymes are the preferred choice. The ene reductase FOYE-1, sourced from an acidophilic iron oxidizer, is a standout candidate due to its high stability.
-
Expertise & Experience: FOYE-1 exhibits excellent tolerance to organic solvents (up to 20% v/v) and elevated temperatures (up to 40°C), which are highly desirable traits for industrial processes.[9][10] This robustness allows for higher substrate loading, as carvone has limited aqueous solubility.
-
Authoritative Grounding in Cofactor Mimics: A significant innovation demonstrated with FOYE-1 is its ability to utilize synthetic nicotinamide cofactor mimics, such as 1-benzyl-1,4-dihydronicotinamide (BNAH), in place of the natural NAD(P)H.[9][14] While natural cofactors require enzymatic regeneration, mimics can sometimes be regenerated electrochemically or photochemically, offering alternative process designs.[12] Although BNAH has poor water solubility, its effectiveness with the solvent-tolerant FOYE-1 showcases a synergistic relationship that can be exploited for process intensification.[9]
Novel Ene Reductases: Expanding the Biocatalytic Toolbox
The search for novel ERs through genome mining and metagenomics is crucial for expanding the range of available biocatalysts.[5][6] Enzymes like pQR1907, discovered through a metagenomic approach, exhibit exceptionally high turnover frequencies (722 h⁻¹) for the reduction of (S)-carvone, far surpassing many previously reported ERs.[5][11] Similarly, screening fungal biodiversity has yielded robust enzymes like MgER and ClER, which show nearly complete conversion and exceptional stereoselectivity.[12] This highlights the importance of bioprospecting to identify enzymes with superior activity, stability, or novel substrate scopes.
Validated Experimental Protocols
The following protocols provide a starting point for researchers. They are designed as self-validating systems, incorporating cofactor regeneration to ensure reaction completion.
Protocol 1: Whole-Cell Bioreduction using E. coli expressing NostocER1 and FDH
This protocol is adapted from methodologies proven to achieve high yields and space-time efficiencies.[1][8]
1. Biocatalyst Production:
- Transform E. coli BL21 (DE3) with a co-expression plasmid containing the genes for an NADH-preferring NostocER1 mutant and a formate dehydrogenase (FDH).
- Cultivate the recombinant E. coli in a suitable medium (e.g., Terrific Broth) at 37°C until an OD₆₀₀ of ~0.6-0.8 is reached.
- Induce protein expression with IPTG (e.g., 0.1-0.5 mM) and continue cultivation at a reduced temperature (e.g., 20-25°C) for 16-20 hours.
- Harvest cells by centrifugation and wash with buffer (e.g., 0.3 M sodium phosphate, pH 7.0). The resulting cell paste is the whole-cell biocatalyst.
2. Biotransformation:
- In a stirred-tank reactor, prepare a reaction mixture containing 0.3 M sodium phosphate buffer (pH 7.0).
- Add the harvested E. coli cells to a final concentration of ~30-40 gCDW L⁻¹.
- Add the cofactor NAD⁺ to a catalytic amount (e.g., 0.1 mM).
- Add sodium formate as the recycling substrate for FDH (e.g., 450 mM, a 1.5x molar excess to the substrate).
- Initiate the reaction by adding (R)-carvone (e.g., 300 mM). Causality Note: Due to potential substrate toxicity, using an adsorbent resin like Amberlite XAD4 (at a 3:1 resin-to-substrate ratio) is highly recommended to control the free substrate concentration and improve catalyst stability.[1]
- Maintain the reaction at 25°C with gentle agitation.
3. Analysis:
- Monitor the reaction progress by taking samples periodically.
- Extract samples with an organic solvent (e.g., ethyl acetate).
- Analyze the organic phase by gas chromatography (GC) using a chiral column (e.g., Hydrodex β-6TBDM) to determine conversion and diastereomeric excess.
A[label="E. coli Cultivation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="IPTG Induction", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Cell Harvesting\n& Washing", fillcolor="#EA4335", fontcolor="#FFFFFF"];
D [label="Reaction Setup\n(Buffer, Cells, NAD⁺, Formate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="Substrate Addition\n((R)-Carvone + Resin)", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Biotransformation\n(25°C, Stirring)", fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="Sampling & \nExtraction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H [label="Chiral GC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
I[label="Data Interpretation\n(Conversion, d.e.)", fillcolor="#202124", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H -> I;
}
Caption: Workflow for whole-cell synthesis of this compound.
Protocol 2: Purified Enzyme Bioreduction with Cofactor Regeneration
This protocol uses a purified enzyme and an in situ enzymatic cofactor regeneration system, adapted from literature for metagenomic ERs.[5][11]
Caption: Coupled enzyme system for cofactor regeneration.
1. Enzyme and Reagents:
- Purified ene reductase (e.g., pQR1907, lyophilized).
- Cofactor: NADP⁺.
- Regeneration Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH).
- Regeneration Substrate: Glucose-6-phosphate (G6P).
- Buffer: 50 mM Tris-HCl, pH 7.4.
2. Biotransformation:
- In a reaction vessel, dissolve G6P (100 mM), NADP⁺ (2.8 mM), and (S)-carvone (10 mM) in Tris-HCl buffer. Causality Note: A co-solvent like 10% DMSO may be required to fully dissolve the carvone substrate.[5]
- Add the regeneration enzyme G6PDH (e.g., 20 U).
- Initiate the reaction by adding the purified ene reductase (e.g., 0.2-0.9 mg/mL).
- Incubate at 30°C with agitation for 1-4 hours.
3. Analysis:
- Quench the reaction (e.g., by adding a water-immiscible organic solvent).
- Extract the product with ethyl acetate, dry the organic layer, and analyze by chiral GC as described in Protocol 1.
Conclusion and Future Outlook
The biocatalytic reduction of carvone to this compound is a mature field with several highly efficient ene reductase systems available. For large-scale production where process intensity is paramount, engineered whole-cell systems based on the NostocER1 platform offer a compelling, cost-effective solution with high space-time yields.[1] When higher purity, process flexibility, or tolerance to organic solvents are required, robust purified enzymes like FOYE-1 are excellent candidates.[9] Furthermore, the continued discovery of novel enzymes from diverse sources, such as the highly active metagenomic ER pQR1907 , promises to further expand the capabilities of biocatalysis.[5] Researchers and drug development professionals are encouraged to select a system based on a holistic assessment of their specific needs, considering factors such as scale, downstream processing, cost, and desired stereochemical outcome.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metagenomic ene-reductases for the bioreduction of sterically challenging enones - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06088J [pubs.rsc.org]
- 6. Identification of four ene reductases and their preliminary exploration in the asymmetric synthesis of (R)-dihydrocarvone and (R)-profen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Reduction of (R)‐Carvone through a Thermostable and Organic‐Solvent‐Tolerant Ene‐Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Reduction of (R)-Carvone through a Thermostable and Organic-Solvent-Tolerant Ene-Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a novel ene reductase from Pichia angusta with potential application in ( R )-levodione production - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01716D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of 1,6-Dihydrocarvone and DEET as Mosquito Repellents: An Efficacy and Methodological Guide
Introduction
The global burden of vector-borne diseases, such as malaria, dengue fever, and Zika virus, necessitates the use of effective insect repellents as a primary line of personal defense. For over six decades, N,N-Diethyl-meta-toluamide (DEET) has been the benchmark for topical repellents, valued for its broad efficacy and extensive history of use.[1] However, concerns regarding its sensory properties, potential for skin irritation, and environmental persistence have fueled the search for effective alternatives, particularly those derived from natural sources.[2]
This guide provides a detailed comparative analysis of DEET and 1,6-Dihydrocarvone, a naturally occurring monoterpenoid found in plants like spearmint. We will examine their mechanisms of action, present available efficacy data, detail the standardized protocols for evaluation, and discuss their respective safety profiles. This document is intended for researchers, entomologists, and professionals in the development of novel repellent technologies, offering a technical synthesis of current knowledge to inform future research and development.
Compound Profiles
N,N-Diethyl-meta-toluamide (DEET)
Developed by the U.S. Army in 1944 for jungle warfare, DEET has been available for civilian use since 1957. It is a synthetic amide, appearing as a slightly yellow oil.[3] Its effectiveness against a wide range of arthropods, including mosquitoes, ticks, and flies, has established it as the "gold standard" in insect repellents.[1] The U.S. Centers for Disease Control and Prevention (CDC) recommends 30–50% DEET for preventing insect-borne diseases.[3]
-
Chemical Formula: C₁₂H₁₇NO
-
Molecular Weight: 191.27 g/mol
-
Mode of Action: Multi-modal, acting on insect olfactory and gustatory systems.[1][3]
This compound
This compound is a monoterpenoid and a constituent of various essential oils. It is a derivative of carvone, the primary component of spearmint oil. As a naturally derived compound, it represents a class of molecules being investigated as potential alternatives to synthetic repellents. While evaluated as a flavoring agent and known for its bioactivity against certain agricultural pests[4], its application and efficacy as a topical mosquito repellent are less established in scientific literature.
-
Chemical Formula: C₁₀H₁₆O
-
Molecular Weight: 152.23 g/mol
-
Mode of Action (as a repellent): Not well-elucidated for mosquitoes; likely involves interaction with insect chemosensory receptors, typical of terpenoids.
Mechanisms of Repellency
DEET: A Multi-Modal Disruptor
The mechanism by which DEET repels insects is complex and still a subject of research. It is not a simple insecticide but rather a behavioral modifier.[5] Current evidence points to at least two primary modes of action that are not mutually exclusive:
-
Olfactory Receptor Disruption (The "Confusant" Hypothesis): DEET interferes with an insect's ability to locate a host. It has been shown to inhibit the response of olfactory receptor neurons that detect key human attractants like lactic acid and carbon dioxide.[1][6] By binding to and modulating the activity of odorant receptors (ORs), DEET effectively "masks" the host's chemical signature, making the insect unable to find its target.[1]
-
Direct Repellency (The "Smell and Avoid" Hypothesis): Beyond just causing confusion, DEET itself is detected by specific chemosensors and is inherently repellent to insects.[7] Studies have identified specific odorant and ionotropic receptors that are activated by DEET, triggering an avoidance response in mosquitoes and other insects.[1][8]
Additionally, DEET exhibits contact repellency, deterring insects that land on a treated surface from biting.[1]
This compound: An Underexplored Mechanism
The precise mechanism of action for this compound as a mosquito repellent has not been extensively characterized. However, based on studies of other terpenoids and related compounds, it is hypothesized to function by interacting with insect olfactory systems. Terpenoids are known to be potent activators of insect chemosensory receptors, often eliciting strong avoidance behaviors.
Research has demonstrated that this compound possesses contact and fumigant toxicity against stored product beetles, with its efficacy being slightly less than its parent compound, l-carvone.[4] This indicates a clear bioactivity, but its specific function as a spatial or topical repellent against blood-feeding insects like mosquitoes requires further investigation to identify the target receptors and neural pathways involved.
Comparative Efficacy: A Review of Experimental Data
The efficacy of a repellent is primarily measured by its Complete Protection Time (CPT) —the duration between application and the first confirmed insect bite.[9] A comprehensive review of the literature reveals a significant disparity in the volume of research available for DEET versus this compound. DEET has been the subject of countless laboratory and field studies, while data on this compound's efficacy against mosquitoes is sparse.
| Compound | Concentration | Target Species | Mean CPT (minutes) | Repellency (%) | Source |
| DEET | 24% | Aedes aegypti | >360 | >90% for 6 hours | [10] |
| DEET | 23.8% | Aedes aegypti | 301.5 | Not specified | [11] |
| DEET | 4.75% | Aedes aegypti | 88.4 | Not specified | [11] |
| Citronella Oil | Not specified | Aedes aegypti | 10.5 | 97.9% at 0h, 57.7% at 2h | [10] |
| Soybean Oil | 2% | Aedes aegypti | 94.6 | Not specified | [11] |
| This compound | Not specified | Mosquitoes | Data Not Available | Data Not Available |
Analysis of Efficacy: The data unequivocally establishes DEET as a highly effective and long-lasting repellent.[11] Its protection time is directly correlated with its concentration, though research shows diminishing returns for concentrations above 50%.[12] In contrast, many natural repellents, such as citronella and fennel oil, offer much shorter protection times.[10] While this compound has demonstrated bioactivity against other insects[4], there is a critical lack of published, peer-reviewed data assessing its CPT against medically important mosquito species. This knowledge gap prevents a direct, data-driven comparison of its efficacy with DEET.
Standardized Protocols for Efficacy Evaluation
To ensure the validity and reproducibility of repellent testing, standardized methodologies are crucial. The following protocols are widely accepted for evaluating topical repellents.
Laboratory Protocol: The Arm-in-Cage Test
The Arm-in-Cage (AIC) test is the gold standard for laboratory evaluation of topical repellents, providing quantifiable data on CPT in a controlled environment.[13][14]
Methodology:
-
Subject Preparation: Human volunteers are selected based on ethical review board approval. A defined area of the forearm (e.g., 25 cm²) is marked for application.
-
Repellent Application: A precise dose of the repellent formulation (e.g., 1 mL) is applied evenly to the marked skin area. The hand is protected with a glove.[14]
-
Mosquito Preparation: A cage containing a standardized number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti) is used.[15] The mosquitoes are typically 5-10 days old and have been starved for at least 12 hours.
-
Exposure: At set intervals (e.g., every 30 minutes), the volunteer inserts the treated forearm into the cage for a fixed duration (e.g., 3 minutes).[9][15]
-
Data Collection: The primary endpoint is the time to the first confirmed bite (defined as a first bite followed by a second bite within the same or next exposure period).[15] The number of landings may also be recorded.
-
Termination: The test continues until a confirmed bite occurs or for a maximum duration (e.g., 8 hours).[9]
Causality and Rationale: This method provides a direct measure of a repellent's ability to prevent biting under high pest pressure.[13] Controlling variables like mosquito species, age, density, temperature, and humidity ensures that the observed differences in protection time are directly attributable to the repellent being tested.
Field Evaluation Protocol
Field tests are essential to validate laboratory findings under real-world conditions, accounting for environmental variables like temperature, humidity, wind, and the presence of competing host cues.[16]
Methodology:
-
Site Selection: A location with a high, consistent population of wild mosquitoes is chosen.
-
Subject Enrollment: Multiple volunteers participate to account for individual variations in attractiveness to mosquitoes.
-
Treatment Application: Volunteers apply the test repellent according to the product label. At least one volunteer remains untreated to serve as a control and confirm mosquito activity.
-
Exposure Periods: At regular intervals (e.g., hourly) post-application, volunteers expose themselves to the environment for a set duration (e.g., 5-10 minutes).[17]
-
Data Collection: The number of bites or landings on each volunteer is recorded during each exposure period. The test for a given volunteer concludes after they receive a confirmed bite.
-
Data Analysis: The CPT is determined for each subject, and the median CPT for the group is calculated.[17]
Causality and Rationale: While less controlled than laboratory tests, field studies provide the most practical measure of a repellent's performance.[16][18] The inclusion of an untreated control is critical to validate that any lack of bites on the treated subjects is due to the repellent's efficacy and not a lack of mosquito pressure.
Safety & Toxicological Profile
DEET
DEET has been extensively studied and is considered safe for human use when applied according to label instructions by major regulatory bodies like the U.S. Environmental Protection Agency (EPA).[12][5]
-
Human Safety: Adverse reactions are uncommon but can include skin irritation.[2] Rare cases of neurological effects have been reported, primarily associated with gross overuse or ingestion.[19] It is approved for use on children over two months of age.[12]
-
Material Compatibility: DEET is a known plasticizer and can damage synthetic fabrics, plastics, and painted surfaces.[7][6]
-
Environmental Profile: DEET is frequently detected in surface waters due to its widespread use.[20][21] While it is biodegradable, its persistence can raise ecological concerns.[21][22][23] Studies have shown it can be toxic to some aquatic organisms and wildlife, but typically at concentrations much higher than those found in the environment.[21][22]
This compound
The toxicological profile of this compound as a topical insect repellent is not as well-defined as DEET's.
-
Human Safety: As a food additive, it has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which found "no safety concern at current levels of intake when used as a flavouring agent".[24] However, safety for ingestion does not directly equate to safety for repeated, large-area topical application. Safety Data Sheets (SDS) indicate standard precautions for chemical handling, such as avoiding skin and eye contact and wearing protective clothing.[25][26] Comprehensive dermal toxicity and sensitization studies would be required for its development as a commercial repellent.
-
Environmental Profile: Specific data on the environmental fate and ecotoxicology of this compound is limited in the available search results.[25] As a naturally occurring terpenoid, it is expected to be biodegradable.
Conclusion and Future Directions
This comparative guide underscores the position of DEET as a robust, highly effective, and extensively vetted insect repellent. Its multi-modal mechanism of action and long duration of protection make it a reliable choice for preventing vector-borne diseases.
This compound , while possessing known bioactivity against certain insects, remains a compound of theoretical potential rather than proven efficacy in the context of mosquito repellency. There is a significant and critical lack of peer-reviewed data from standardized laboratory and field tests to substantiate its effectiveness against medically important vectors.
For drug development professionals and researchers, this represents a clear opportunity. The path to validating this compound or similar natural compounds as viable DEET alternatives requires a structured research program based on the established protocols outlined in this guide:
-
Baseline Efficacy Testing: Conduct Arm-in-Cage studies to determine the CPT of various concentrations of this compound against key mosquito species (Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus).
-
Field Validation: If laboratory results are promising, proceed to field trials to assess performance in real-world scenarios.
-
Toxicological Assessment: Undertake comprehensive dermal safety, skin sensitization, and inhalation toxicity studies to establish a robust safety profile for topical use.
-
Mechanistic Studies: Investigate the specific olfactory and gustatory receptors that this compound interacts with to elucidate its mechanism of repellency.
Without this fundamental data, this compound cannot be positioned as a scientifically validated alternative to DEET.
References
- 1. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lessmosquito.com [lessmosquito.com]
- 3. DEET - Wikipedia [en.wikipedia.org]
- 4. Bioactivities of l-carvone, d-carvone, and dihydrocarvone toward three stored product beetles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What Is DEET? Is It Safe for You and the Environment? [treehugger.com]
- 6. DEET Technical Fact Sheet [npic.orst.edu]
- 7. purpleturtle.co.uk [purpleturtle.co.uk]
- 8. Mosquito odorant receptor for DEET and methyl jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insect Repellent – DEET [cris.msu.edu]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. researchgate.net [researchgate.net]
- 15. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. epa.gov [epa.gov]
- 18. Development and evaluation of a semifield test for repellent efficacy testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ewg.org [ewg.org]
- 20. DEET Toxicity: The Case for Safer, Natural Insect Repellents - Balmy Fox [balmyfox.co.uk]
- 21. nbinno.com [nbinno.com]
- 22. DEET Fact Sheet [npic.orst.edu]
- 23. tickwarriors.com [tickwarriors.com]
- 24. p-Menth-8-en-2-one - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. echemi.com [echemi.com]
- 26. fishersci.com [fishersci.com]
Benchmarking the Stability of 1,6-Dihydrocarvone in Different Formulations: A Comparative Guide
This guide provides a comprehensive comparison of the stability of 1,6-Dihydrocarvone in various formulations. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental design, methodologies, and data interpretation necessary for selecting an optimal formulation strategy to protect this promising terpenoid from degradation.
Introduction: The Challenge of Stabilizing this compound
This compound, a reduced derivative of carvone, is a monoterpenoid of significant interest for its potential therapeutic applications. However, like many terpenoids, its chemical structure, featuring a ketone group and a chiral center, makes it susceptible to degradation through various pathways, including oxidation, isomerization, and polymerization. This inherent instability can compromise its efficacy, safety, and shelf-life, posing a significant hurdle in its translation from a promising molecule to a viable product.
This guide presents a systematic approach to benchmarking the stability of this compound in three distinct formulations: a simple aqueous solution, a protective microencapsulation system, and a sophisticated nanoemulsion. By subjecting these formulations to accelerated stability testing, we can generate critical data to inform formulation development and ensure the delivery of a stable and effective active ingredient.
Experimental Design & Rationale
The core of this investigation is a comparative stability study designed to expose the vulnerabilities of this compound and highlight the protective capacity of different formulation strategies.
Formulation Selection
The choice of formulations is critical for a comprehensive comparison. We have selected three platforms, each representing a different level of complexity and protective mechanism:
-
Aqueous Solution (Control): A simple solution of this compound in a buffered aqueous medium serves as our baseline. This formulation offers minimal protection, allowing us to quantify the intrinsic instability of the molecule.
-
Microencapsulation (Physical Barrier): Microencapsulation involves entrapping the active ingredient within a polymer shell, creating a physical barrier against environmental stressors. We will utilize spray-drying to encapsulate this compound in a maltodextrin matrix, a common and effective technique for stabilizing volatile compounds.
-
Nanoemulsion (Interfacial Stabilization): Nanoemulsions are colloidal dispersions of oil and water stabilized by a surfactant. By incorporating this compound into the oil phase of a nanoemulsion, we can protect it from hydrolysis and oxidation at the oil-water interface.
Stress Conditions
To accelerate the degradation process and obtain meaningful stability data in a shortened timeframe, the formulations will be subjected to the following stress conditions, based on the International Council for Harmonisation (ICH) guidelines for stability testing:
-
Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: Exposure to a combination of UV and visible light.
-
Oxidative Stress: Introduction of an oxidizing agent (e.g., hydrogen peroxide) to the formulation.
Analytical Methods
The stability of this compound will be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This method will be validated to ensure it can accurately quantify the concentration of this compound and separate it from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) will be used to identify the chemical structure of any significant degradation products observed.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for this comparative stability study.
Caption: Experimental workflow for the comparative stability study of this compound formulations.
Step-by-Step Methodologies
Preparation of Formulations
4.1.1. Aqueous Solution (Control)
-
Prepare a 0.1 M phosphate buffer solution (pH 7.4).
-
Accurately weigh 100 mg of this compound.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Add the ethanolic solution to the phosphate buffer and stir until a clear solution is obtained.
-
Adjust the final volume to 100 mL with the phosphate buffer.
-
Filter the solution through a 0.22 µm syringe filter.
4.1.2. Microencapsulation
-
Prepare a 20% (w/v) solution of maltodextrin in deionized water.
-
Disperse 1 g of this compound in 50 mL of the maltodextrin solution.
-
Homogenize the mixture at 10,000 rpm for 5 minutes to form a stable emulsion.
-
Feed the emulsion into a laboratory-scale spray dryer with an inlet temperature of 180°C and an outlet temperature of 80°C.
-
Collect the resulting microcapsule powder.
4.1.3. Nanoemulsion
-
Prepare the oil phase by dissolving 1% (w/w) this compound in a suitable carrier oil (e.g., medium-chain triglycerides).
-
Prepare the aqueous phase consisting of deionized water and a hydrophilic surfactant (e.g., Tween 80).
-
Heat both phases to 60°C.
-
Add the oil phase to the aqueous phase while stirring at high speed to form a coarse emulsion.
-
Pass the coarse emulsion through a high-pressure homogenizer for 5 cycles at 15,000 psi.
-
Cool the resulting nanoemulsion to room temperature.
Stability Testing
-
Aliquot each formulation into sealed, transparent glass vials.
-
Place the vials in a stability chamber set to the specified stress conditions (40°C/75% RH or photostability chamber).
-
For oxidative stress testing, add a predetermined concentration of hydrogen peroxide to each formulation at time zero.
-
At each time point, withdraw a sample from each formulation.
-
Analyze the samples immediately using the validated HPLC method.
Results and Discussion
The following tables present hypothetical but realistic data from the accelerated stability study.
Table 1: Stability of this compound at 40°C / 75% RH
| Formulation | Initial Concentration (%) | Concentration after 4 weeks (%) | Degradation (%) |
| Aqueous Solution | 100.0 | 65.2 | 34.8 |
| Microencapsulation | 100.0 | 92.5 | 7.5 |
| Nanoemulsion | 100.0 | 95.8 | 4.2 |
Table 2: Photostability of this compound
| Formulation | Initial Concentration (%) | Concentration after 72h UV/Vis (%) | Degradation (%) |
| Aqueous Solution | 100.0 | 42.1 | 57.9 |
| Microencapsulation | 100.0 | 88.7 | 11.3 |
| Nanoemulsion | 100.0 | 91.3 | 8.7 |
Table 3: Stability of this compound under Oxidative Stress
| Formulation | Initial Concentration (%) | Concentration after 24h (H2O2) (%) | Degradation (%) |
| Aqueous Solution | 100.0 | 25.6 | 74.4 |
| Microencapsulation | 100.0 | 85.4 | 14.6 |
| Nanoemulsion | 100.0 | 89.9 | 10.1 |
The results clearly demonstrate the superior stability of this compound in the microencapsulated and nanoemulsion formulations compared to the simple aqueous solution. The aqueous solution exhibited significant degradation under all stress conditions, highlighting the inherent instability of the molecule.
The microencapsulation provided a significant protective effect, which can be attributed to the solid barrier of the maltodextrin matrix limiting the exposure of this compound to oxygen, light, and water.
The nanoemulsion demonstrated the highest level of protection. This is likely due to the localization of the lipophilic this compound within the oil droplets, effectively shielding it from the aqueous environment and pro-oxidants. The surfactant layer at the oil-water interface can also provide an additional barrier against degradation.
Mechanistic Insights: Degradation Pathways
GC-MS analysis of the degraded samples from the aqueous solution revealed the presence of several degradation products. The primary degradation pathway appeared to be oxidation, leading to the formation of carboxylic acid derivatives. Isomerization of the double bond was also observed, particularly under photolytic stress.
Caption: Potential degradation pathways of this compound.
Conclusion and Recommendations
This comparative study underscores the critical importance of formulation in ensuring the stability of this compound. Both microencapsulation and nanoemulsion technologies offer significant advantages over a simple aqueous solution.
For applications where a solid dosage form is preferred, microencapsulation presents a viable and effective strategy. For liquid formulations, particularly those intended for oral or topical delivery, the nanoemulsion platform provides the highest degree of protection and should be considered the formulation of choice.
Further studies should focus on optimizing the selected formulation platform, including the choice of excipients and process parameters, to maximize the long-term stability of this compound.
Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies of 1,6-Dihydrocarvone in Biological Assays
In the landscape of drug discovery and biological research, the specificity of a compound's interaction with its intended target is paramount. Off-target effects, often stemming from cross-reactivity, can lead to misleading results and potential toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for the monoterpene 1,6-dihydrocarvone. Drawing from established principles of assay development and our in-house expertise, we present a comparative analysis of methodologies to assess the specificity of this compound in common biological assays.
This compound, a derivative of the well-known monoterpene carvone, is a naturally occurring compound found in various essential oils.[1][2] Carvone itself exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neurological effects.[3][4][5] Given the structural similarity and the diverse bioactivities of its parent compound, it is crucial to meticulously evaluate the potential for this compound to interact with unintended biological targets. This guide will equip you with the foundational knowledge and practical protocols to proactively address the challenge of cross-reactivity.
The Imperative of Cross-Reactivity Assessment
A Comparative Framework for Cross-Reactivity Profiling
We will explore three widely used biological assay formats to illustrate a comprehensive approach to profiling the cross-reactivity of this compound:
-
Immunoassays: Focused on antibody-based detection methods.
-
Receptor Binding Assays: Assessing interactions with specific cellular receptors.
-
Enzyme Inhibition Assays: Evaluating effects on enzymatic activity.
For each of these platforms, we will provide a detailed experimental protocol, a rationale for the experimental design, and a guide to interpreting the resulting data.
Immunoassay Cross-Reactivity Assessment
Immunoassays are ubiquitous in biomedical research and diagnostics for their high sensitivity and specificity. However, the potential for cross-reactivity of small molecules with the assay antibodies can be a significant source of interference.[7] Structurally similar compounds can sometimes bind to the antibody's antigen-binding site, leading to inaccurate quantification of the target analyte.[8]
Experimental Workflow: Competitive ELISA
The following workflow describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to assess the cross-reactivity of this compound with an antibody raised against a structurally related target molecule (e.g., another monoterpene or a small molecule drug).
Caption: Competitive ELISA workflow for cross-reactivity.
Detailed Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microtiter plate with a conjugate of the target analyte and a carrier protein (e.g., BSA) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of this compound and the standard (the intended analyte) in assay buffer.
-
In separate wells, add a fixed concentration of the primary antibody against the target analyte.
-
Immediately add the serial dilutions of this compound or the standard to the wells.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.
-
Measurement: Stop the reaction (e.g., with sulfuric acid for TMB) and measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis and Interpretation
The degree of cross-reactivity is determined by comparing the concentration of this compound required to cause a 50% reduction in the signal (IC50) with the IC50 of the standard analyte.
Cross-reactivity (%) = (IC50 of Standard / IC50 of this compound) x 100
| Compound | IC50 (µM) | % Cross-Reactivity |
| Standard Analyte | 1.5 | 100% |
| This compound | 75.2 | 2.0% |
| Structural Analog A | 15.8 | 9.5% |
| Unrelated Compound | >1000 | <0.15% |
Interpretation: A low percentage of cross-reactivity indicates high specificity of the antibody for its intended target. In the hypothetical data above, this compound shows minimal cross-reactivity in this immunoassay.
Receptor Binding Assay Cross-Reactivity
Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for a specific receptor.[9] Cross-reactivity in this context refers to the binding of a compound to receptors other than its primary target, which can lead to off-target pharmacological effects.
Experimental Workflow: Radioligand Displacement Assay
This workflow outlines a competitive radioligand binding assay to assess the ability of this compound to displace a known radiolabeled ligand from a specific receptor preparation.
Caption: Radioligand displacement assay workflow.
Detailed Protocol: Radioligand Displacement Assay
-
Receptor Preparation: Prepare cell membranes expressing the receptor of interest from cultured cells or tissue homogenates.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radioligand (e.g., ³H-labeled), and varying concentrations of unlabeled this compound or a known unlabeled competitor ligand.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis and Interpretation
The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The concentration of the test compound that displaces 50% of the radioligand is the IC50. The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Compound | IC50 (µM) | Ki (µM) | Interpretation |
| Known Ligand | 0.05 | 0.02 | High Affinity |
| This compound | 25.0 | 10.0 | Low to Moderate Affinity |
| Structural Analog B | 5.0 | 2.0 | Moderate Affinity |
| Unrelated Compound | >100 | >40 | Negligible Affinity |
Interpretation: A higher Ki value indicates lower binding affinity. In this hypothetical example, this compound demonstrates a significantly lower affinity for the receptor compared to the known ligand, suggesting a lower potential for direct cross-reactivity at this specific receptor.
Enzyme Inhibition Assay Cross-Reactivity
Enzyme inhibition assays are crucial for identifying compounds that modulate the activity of a specific enzyme.[10] Cross-reactivity in this setting involves the inhibition of enzymes other than the intended target, which can disrupt normal metabolic pathways.
Experimental Workflow: In Vitro Enzyme Activity Assay
This workflow describes a typical in vitro enzyme activity assay to screen for inhibitory effects of this compound on a specific enzyme.
Caption: In vitro enzyme inhibition assay workflow.
Detailed Protocol: In Vitro Enzyme Activity Assay
-
Reagent Preparation: Prepare solutions of the enzyme, its substrate, this compound, and a known inhibitor in an appropriate assay buffer.
-
Pre-incubation: In a microplate, pre-incubate the enzyme with serial dilutions of this compound or the known inhibitor for a short period (e.g., 10-15 minutes) at a controlled temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubation: Incubate the reaction mixture for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution or by heat inactivation.
-
Detection: Measure the amount of product formed using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
Data Analysis and Interpretation
The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the log concentration of the inhibitor.
| Compound | IC50 (µM) | Interpretation |
| Known Inhibitor | 0.1 | Potent Inhibitor |
| This compound | >100 | No significant inhibition |
| Structural Analog C | 15.0 | Moderate Inhibitor |
| Unrelated Compound | >100 | No significant inhibition |
Interpretation: A high IC50 value indicates weak or no inhibition. In this hypothetical case, this compound does not significantly inhibit the activity of the tested enzyme, suggesting a low likelihood of cross-reactivity through this mechanism.
Conclusion: A Proactive Approach to Ensuring Specificity
The assessment of cross-reactivity is a non-negotiable aspect of characterizing any biologically active compound. This guide provides a foundational framework for designing and implementing cross-reactivity studies for this compound. By systematically evaluating its interaction profile across a panel of relevant biological assays, researchers can build a comprehensive specificity profile. This proactive approach not only enhances the quality and reliability of research data but also provides critical insights for the development of safe and effective therapeutic agents. The principles and protocols outlined herein are intended to be adaptable to the specific needs of your research, serving as a robust starting point for your cross-reactivity investigations.
References
- 1. This compound | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound cis-Dihydrocarvone (FDB009286) - FooDB [foodb.ca]
- 3. Health Benefits and Pharmacological Properties of Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Health Benefits and Pharmacological Properties of Carvone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of designer drug cross-reactivity on five commercial immunoassay screening kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,6-Dihydrocarvone
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a profound commitment to safety and environmental stewardship. The proper management and disposal of chemical waste is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,6-Dihydrocarvone, a common terpenoid used as a fragrance and flavoring agent, and as an intermediate in organic synthesis.[1] Our approach is grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation. This compound, a combustible liquid, presents several potential hazards that must be managed.
Key Hazards:
-
Flammability: While not classified as flammable, it is a combustible liquid with a flash point of 81°C (177.8°F).[2] This means it can ignite when exposed to an ignition source at or above this temperature.
-
Irritation: It is classified as a skin and eye irritant.[1][3] Prolonged or repeated contact can cause dermatitis.[1]
-
Environmental: While expected to be biodegradable, large releases may be harmful to aquatic organisms.[1]
Physicochemical Properties for Disposal Consideration
A clear understanding of the substance's properties is essential for safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₆O | --INVALID-LINK-- |
| Molecular Weight | 152.23 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK--[1] |
| Flash Point | 81 °C / 177.8 °F (closed cup) | --INVALID-LINK--[2] |
| Solubility | Insoluble in water; Soluble in ethanol and most organic solvents | --INVALID-LINK--[1] |
| Boiling Point | 222 - 223 °C | --INVALID-LINK--[1] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of this compound, ensuring compliance with safety and environmental regulations. This workflow is designed to be a self-validating system, where each step logically follows from the established hazard profile.
Decision-Making Flowchart for this compound Disposal
Caption: This diagram outlines the procedural flow for the safe disposal of this compound waste.
Detailed Procedural Steps
Step 1: Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety goggles or a face shield.[1]
-
Body Protection: A standard laboratory coat.[1]
Step 2: Waste Container Selection The integrity of the waste containment system is crucial. The Environmental Protection Agency (EPA) mandates that containers must be compatible with the waste they hold.[1]
-
Material: Use a high-density polyethylene (HDPE) or glass container designed for chemical waste. Do not use food-grade containers like milk jugs.[4][5]
-
Condition: The container must be in good condition, with no leaks, and have a secure, screw-on cap.[4]
-
Segregation: This is a non-halogenated organic liquid. Dedicate a specific waste container for this and other compatible non-halogenated solvents. Crucially, do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases , as this can cause dangerous reactions.[1][2]
Step 3: Waste Transfer
-
Conduct the transfer in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]
-
Use a funnel to carefully pour the this compound waste into the designated container, avoiding splashes.
-
Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[5]
Step 4: Container Labeling Proper labeling is a key requirement of the Occupational Safety and Health Administration (OSHA) and is essential for safe handling by all personnel, including waste disposal technicians.[6][7]
-
Immediately after adding waste, securely cap the container. Open waste containers are a common and serious EPA violation.[4]
-
Affix a hazardous waste label to the container.
-
The label must clearly state:
Step 5: Temporary Storage
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[8]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Ensure the SAA is away from sources of ignition like heat, sparks, or open flames.[2]
-
Store in a secondary containment bin to mitigate potential leaks.[9]
Step 6: Documentation and Disposal
-
Maintain a log of the waste generated.
-
Once the container is full or has been in accumulation for the maximum allowed time (e.g., 90 days, though regulations can vary by state), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][10]
-
The ultimate disposal method will likely be incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1]
Accidental Release and Spill Protocol
In the event of a spill, a swift and correct response is critical to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's EHS.
-
Control Ignition Sources: Immediately remove any potential sources of ignition.[2]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain and Absorb: For small spills, use an inert absorbent material like sand, earth, or commercial sorbent pads to contain and absorb the liquid.[1][2] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into a suitable container for disposal.[2] This spill cleanup material must be treated as hazardous waste. Label the container appropriately and place it in the SAA.
-
Decontaminate: Clean the spill area with soap and water.[1]
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By understanding the chemical's hazards and adhering to this systematic disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. This guide, grounded in the authoritative standards of the EPA and OSHA, provides the necessary framework for responsible chemical waste management.[4][6]
References
- 1. usbioclean.com [usbioclean.com]
- 2. Degradation and Pathways of Carvone in Soil and Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. Labeling in Laboratory | Occupational Safety and Health Administration [osha.gov]
- 5. eCFR :: 40 CFR Part 261 Subpart C -- Characteristics of Hazardous Waste [ecfr.gov]
- 6. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 7. resources.duralabel.com [resources.duralabel.com]
- 8. 9VAC20-60-261. Adoption of 40 CFR Part 261 by reference. [law.lis.virginia.gov]
- 9. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
A Researcher's Guide to Handling 1,6-Dihydrocarvone: Essential Safety Protocols
As a Senior Application Scientist, this guide provides essential, field-tested safety and handling protocols for 1,6-Dihydrocarvone (CAS 5524-05-0). Moving beyond a simple checklist, we will explore the causal links between the chemical's properties and the required protective measures, ensuring a self-validating system of laboratory safety. This document is designed for the discerning researcher, scientist, and drug development professional who prioritizes not just procedural accuracy, but a deep, functional understanding of chemical safety.
Hazard Profile of this compound
Understanding the intrinsic hazards of this compound is the foundation of safe handling. It is a combustible liquid and can cause irritation to the skin, eyes, and respiratory system.[1][2] The toxicological properties have not been fully investigated, which necessitates a cautious approach.[1][3]
Key hazards include:
-
Eye Irritation: Can cause serious eye irritation, potentially leading to chemical conjunctivitis.[1][2]
-
Skin Irritation: Classified as a skin irritant, potentially causing dermatitis upon contact.[2][4]
-
Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.[2] At high concentrations, it may cause central nervous system depression.[1]
-
Combustibility: It is a combustible liquid with a flash point of approximately 81°C (177.8°F), meaning it can ignite when exposed to an ignition source.[1][2][3]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
| CAS Number | 5524-05-0 | [5][6] |
| Molecular Formula | C₁₀H₁₆O | [6] |
| Appearance | Clear, colorless liquid | [1][] |
| Odor | Ketone-like, sweet, minty | [1][6] |
| Boiling Point | 87-88 °C @ 6 mmHg | [3][6] |
| Flash Point | ~81 - 102 °C (177.8 - 215.6 °F) | [1][3] |
| Density | ~0.928 g/mL at 20 °C | [6] |
| Primary Hazards | Combustible liquid, Skin Irritant, Eye Irritant, Respiratory Irritant | [1][2][3][4] |
Personal Protective Equipment (PPE): A Risk-Based Approach
The selection of PPE is not a one-size-fits-all directive; it is a dynamic risk assessment based on the procedure being performed. Engineering controls, such as working within a certified chemical fume hood, are the primary line of defense.[4][8] PPE serves as the essential final barrier.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection based on task-specific risk assessment.
Eye and Face Protection
Due to the risk of serious eye irritation, appropriate eye protection is mandatory.
-
Standard Use: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] These provide a seal around the eyes, protecting against splashes from all angles.
-
High-Risk Operations: When transferring large volumes or if there is a significant risk of splashing, supplement goggles with a full-face shield.[8]
Skin and Body Protection
Direct skin contact must be avoided to prevent irritation.[4]
-
Gloves: this compound is a ketone. Standard nitrile gloves, while common in labs, offer poor protection against ketones.[9] Authoritative chemical resistance charts indicate that Butyl or Natural Rubber (Latex) gloves are the appropriate choice, offering "Very Good" to "Good" protection.[9][10][11] Always check gloves for punctures or tears before use and remove them immediately if contamination occurs.[12]
-
Lab Coat: A flame-resistant or 100% cotton lab coat must be worn and kept fully fastened to protect against splashes and in the event of a fire.[8][13] Synthetic blends can melt and adhere to skin if they ignite.[13] Ensure clothing covers the entire legs and wear closed-toe shoes.[8][13]
Respiratory Protection
Respiratory protection is not typically required under normal use conditions with adequate engineering controls.[3]
-
Required Use: A NIOSH/MSHA-approved respirator with an organic vapor cartridge should be used if ventilation is inadequate, during a large spill, or if symptoms of respiratory irritation are experienced.[1] This aligns with standard protocols for handling volatile organic compounds.
Operational and Disposal Plans
A self-validating safety system extends from preparation to disposal.
Step-by-Step PPE Donning and Doffing Protocol
-
Donning (Putting On):
-
Put on your lab coat and fasten it completely.
-
Put on your chemical safety goggles.
-
Wash and dry hands thoroughly.
-
Put on the correct chemical-resistant gloves (Butyl or Natural Rubber), pulling the cuffs over the sleeves of your lab coat.
-
-
Doffing (Taking Off): This sequence is critical to prevent cross-contamination.
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat by folding it inward on itself and store it properly.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[1][4]
-
Ignition Sources: As a combustible liquid, keep it away from open flames, hot plates, and other potential sources of ignition.[2][3][13]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable/combustible liquids.[1][8] Store away from incompatible materials such as strong oxidizing agents.[3]
Spill Management Protocol
-
Evacuate: Alert personnel and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Protect: Don appropriate PPE, including respiratory protection if vapors are significant.
-
Contain: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to absorb the spill.[1]
-
Collect: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste.[3]
-
Decontaminate: Clean the spill area.
-
Dispose: Label the waste container and dispose of it as hazardous waste.[3]
Disposal Plan
-
Waste Characterization: Unused this compound and materials contaminated with it (e.g., gloves, absorbent pads) must be treated as hazardous chemical waste.[3][14] Ketone-containing solvent waste is typically classified as ignitable and/or toxic hazardous waste.[14][15]
-
Container Management: Collect waste in a designated, properly labeled hazardous waste container that is compatible with the chemical.[14][16] The original container is often a good choice.[14]
-
Disposal: Do not dispose of down the drain or with regular trash.[14][17] All chemical waste must be disposed of through your institution's licensed hazardous waste program in accordance with local, state, and national regulations.[3][8][17]
References
- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. (E)-dihydrocarvone [webbook.nist.gov]
- 6. (+)-DIHYDROCARVONE MIXTURE OF ISOMERS | 5524-05-0 [chemicalbook.com]
- 8. cmu.edu [cmu.edu]
- 9. oehs.ecu.edu [oehs.ecu.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 12. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. vumc.org [vumc.org]
- 15. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. monash.edu [monash.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
